molecular formula C6H5ClN2O2 B1487646 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine CAS No. 943026-40-2

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine

Cat. No.: B1487646
CAS No.: 943026-40-2
M. Wt: 172.57 g/mol
InChI Key: PVPVPUGHBYWWMK-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPVPUGHBYWWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NN=C(C=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717194
Record name 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943026-40-2
Record name 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine from 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 3,6-dichloropyridazine, and proceeds through a two-step sequence involving a nucleophilic aromatic substitution followed by an intramolecular cyclization. This document will delve into the mechanistic underpinnings of each synthetic step, provide a detailed experimental protocol, and discuss the characterization of the final product. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in the synthesis and exploration of novel pyridazine-based scaffolds.

Introduction

Pyridazine and its fused heterocyclic derivatives are a class of compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts specific electronic properties that influence their interactions with biological targets. The incorporation of a dioxino ring, as seen in 3-chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, introduces conformational rigidity and modulates the lipophilicity of the molecule, which can be advantageous for optimizing pharmacokinetic and pharmacodynamic properties. This guide focuses on a practical and efficient synthetic route to this promising heterocyclic scaffold, starting from the commercially available 3,6-dichloropyridazine.

Synthetic Strategy and Mechanism

The synthesis of 3-chloro-6,7-dihydro-dioxino[2,3-c]pyridazine from 3,6-dichloropyridazine is achieved through a two-step process. The overall transformation is depicted below:

Synthetic_Scheme cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Intramolecular Cyclization reactant1 3,6-Dichloropyridazine intermediate 2-((6-chloropyridazin-3-yl)oxy)ethan-1-ol (Intermediate) reactant1->intermediate + Ethylene Glycol, Base reactant2 Ethylene Glycol product 3-Chloro-6,7-dihydro- dioxino[2,3-c]pyridazine intermediate->product Base

Figure 1: Overall synthetic scheme.

Step 1: Nucleophilic Aromatic Substitution (Williamson Ether Synthesis)

The initial step involves the reaction of 3,6-dichloropyridazine with ethylene glycol in the presence of a base. This reaction is a nucleophilic aromatic substitution, specifically a variation of the Williamson ether synthesis.[1][2][3] The pyridazine ring, being electron-deficient due to the two nitrogen atoms, is susceptible to attack by nucleophiles. The chlorine atoms act as good leaving groups.

The mechanism proceeds via the deprotonation of one of the hydroxyl groups of ethylene glycol by a base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking one of the carbon atoms bearing a chlorine atom on the pyridazine ring. The choice of base and reaction conditions is crucial to favor monosubstitution over disubstitution. A slight excess of ethylene glycol and controlled addition of the base can promote the formation of the desired intermediate, 2-((6-chloropyridazin-3-yl)oxy)ethan-1-ol.

Step 2: Intramolecular Cyclization

The second step is an intramolecular Williamson ether synthesis. The remaining hydroxyl group in the intermediate, 2-((6-chloropyridazin-3-yl)oxy)ethan-1-ol, is deprotonated by a base to form an alkoxide. This intramolecular nucleophile then attacks the second chlorinated carbon atom of the pyridazine ring, leading to the formation of the six-membered dioxino ring and expulsion of a chloride ion. This cyclization is entropically favored due to the formation of a stable heterocyclic system.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 3-chloro-6,7-dihydro-dioxino[2,3-c]pyridazine.

Materials and Reagents
Reagent/MaterialGradeSupplier
3,6-Dichloropyridazine98%Commercially Available
Ethylene GlycolAnhydrousCommercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na2SO4)Commercially Available
Step 1: Synthesis of 2-((6-chloropyridazin-3-yl)oxy)ethan-1-ol (Intermediate)
  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,6-dichloropyridazine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of ethylene glycol (1.1 eq) in anhydrous DMF.

  • To the ethylene glycol solution, carefully add sodium hydride (60% dispersion in mineral oil, 1.0 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the sodium alkoxide.

  • Slowly add the sodium alkoxide solution to the cooled solution of 3,6-dichloropyridazine via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-((6-chloropyridazin-3-yl)oxy)ethan-1-ol.

Step 2: Synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (Final Product)
  • To a flame-dried round-bottom flask, add the purified intermediate, 2-((6-chloropyridazin-3-yl)oxy)ethan-1-ol (1.0 eq), and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the solution.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 3-chloro-6,7-dihydro-dioxino[2,3-c]pyridazine as a solid.

Characterization of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

The structure and purity of the synthesized compound should be confirmed by various analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the protons on the dioxino ring (typically in the range of 4.0-5.0 ppm) and a singlet for the proton on the pyridazine ring. The integration of these signals should be consistent with the structure.[4]
¹³C NMR Signals for the carbon atoms of the pyridazine and dioxino rings. The number of signals should match the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the product (C₆H₅ClN₂O₂: 172.57 g/mol ) should be observed, along with a characteristic isotopic pattern for the chlorine atom.[4]
Infrared (IR) Spectroscopy Characteristic absorption bands for C-O-C stretching (ether linkages), C=N stretching (pyridazine ring), and C-Cl stretching.[4]
Melting Point A sharp melting point range indicates the purity of the compound.

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization A Mix 3,6-Dichloropyridazine in anhydrous DMF C Slowly add Alkoxide to Dichloropyridazine solution at 0°C A->C B Prepare Sodium Alkoxide of Ethylene Glycol in DMF B->C D Stir at Room Temperature (12-16h) C->D E Reaction Quench & Aqueous Work-up D->E F Extraction with DCM E->F G Drying and Concentration F->G H Column Chromatography Purification G->H I Isolated Intermediate H->I J Dissolve Intermediate in anhydrous DMF I->J K Add NaH at 0°C J->K L Heat to 60-70°C (4-6h) K->L M Reaction Quench & Aqueous Work-up L->M N Extraction with EtOAc M->N O Drying and Concentration N->O P Recrystallization O->P Q Final Product P->Q

Figure 2: Detailed experimental workflow.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of 3-chloro-6,7-dihydro-dioxino[2,3-c]pyridazine from 3,6-dichloropyridazine. The described two-step process, involving a nucleophilic aromatic substitution and a subsequent intramolecular cyclization, is a practical approach for accessing this valuable heterocyclic scaffold. The provided experimental protocol, along with the discussion of the underlying reaction mechanisms and characterization techniques, serves as a comprehensive resource for chemists in academic and industrial research settings. The synthesis of this and related derivatives opens avenues for further exploration of their potential applications in drug discovery and materials science.

References

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

Sources

An In-Depth Spectroscopic Guide to 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic characterization of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine , a heterocyclic compound of interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering in-depth interpretations and the causal logic behind the spectroscopic behaviors observed. Our aim is to equip researchers with the foundational knowledge to confidently identify and characterize this molecule and its analogues.

Introduction: Unveiling the Structure and Significance

3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (CAS No. 943026-40-2) is a fused heterocyclic system that incorporates a pyridazine ring, known for its diverse pharmacological activities, with a dihydro-dioxino moiety. The presence of the chlorine atom offers a reactive handle for further synthetic modifications, making it a valuable intermediate in the synthesis of potential therapeutic agents. Accurate and unambiguous structural elucidation is paramount for any further development, and a multi-technique spectroscopic approach is the cornerstone of this process.

This guide will detail the expected spectroscopic signature of this molecule through an analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. While direct experimental spectra for this specific compound are not widely published, this guide will leverage data from analogous structures and foundational spectroscopic principles to provide a robust predictive characterization.

Caption: Molecular Structure of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine.

Synthesis and Molecular Confirmation: Mass Spectrometry

The primary method for confirming the molecular weight and elemental composition of a newly synthesized compound is Mass Spectrometry.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

  • Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied, leading to the formation of protonated molecules, [M+H]⁺.

  • Detection: The ions are guided into the mass analyzer, and their mass-to-charge ratio (m/z) is determined.

Expected Mass Spectrum

The molecular formula of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is C₆H₅ClN₂O₂.

  • Molecular Weight: 172.57 g/mol

In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule, [M+H]⁺. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two peaks separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1.

Ion Expected m/z (for ³⁵Cl) Expected m/z (for ³⁷Cl) Relative Abundance
[M+H]⁺173.0175.0~3:1

This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule. Indeed, mass spectrometric analysis from synthetic procedures has shown m/z 173/5 (Cl MH+), confirming this expectation.[1]

MS_Fragmentation_Workflow cluster_synthesis Synthesis cluster_ms Mass Spectrometry Precursor 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol Target 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine Precursor->Target Cyclization Analyte Target Compound in Solution Target->Analyte ESI Electrospray Ionization Analyte->ESI M_H [M+H]⁺ Ions ESI->M_H Analyzer Mass Analyzer M_H->Analyzer Spectrum Mass Spectrum Analyzer->Spectrum

Caption: Workflow from Synthesis to Mass Spectrometry Analysis.

Elucidating the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity.

Expected Chemical Shifts and Multiplicities:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H47.0 - 7.5Singlet (s)1HAromatic proton on the pyridazine ring, deshielded by the electronegative nitrogen atoms and the chlorine atom.
-OCH₂-4.2 - 4.7Triplet (t) or Multiplet (m)2HMethylene protons of the dioxino ring adjacent to an oxygen atom.
-OCH₂-4.2 - 4.7Triplet (t) or Multiplet (m)2HMethylene protons of the dioxino ring adjacent to an oxygen atom.

The two methylene groups in the dihydro-dioxino ring are chemically equivalent in a symmetrical conformation, which would lead to a single signal. However, depending on the ring conformation and the solvent, they might become diastereotopic and show more complex splitting patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Expected Chemical Shifts:

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale
C3150 - 155Carbon bearing the chlorine atom in the pyridazine ring, significantly deshielded.
C4120 - 125Aromatic CH carbon in the pyridazine ring.
C4a, C8a145 - 155Quaternary carbons of the pyridazine ring fused to the dioxino ring.
-OCH₂-65 - 75Methylene carbons of the dioxino ring, attached to oxygen.

Identifying Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibration
C-H (aromatic)3000 - 3100MediumStretching
C-H (aliphatic)2850 - 3000MediumStretching
C=N (pyridazine)1550 - 1650Medium to StrongStretching
C=C (pyridazine)1400 - 1600Medium to StrongStretching
C-O (ether)1050 - 1250StrongStretching
C-Cl600 - 800Medium to StrongStretching

The presence of strong C-O stretching bands and the characteristic aromatic C=N and C=C stretching frequencies will be key features in the IR spectrum.

Probing Electronic Transitions: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

The pyridazine ring is an aromatic system, and its fusion with the dioxino ring is expected to give rise to characteristic UV absorptions. The exact position of the absorption maxima (λ_max) will be solvent-dependent. Generally, heteroaromatic systems like pyridazine exhibit π → π* and n → π* transitions.

  • π → π transitions:* These are typically high-energy transitions resulting in strong absorption bands, likely in the range of 200-300 nm.

  • n → π transitions:* These involve the non-bonding electrons on the nitrogen atoms. They are lower in energy and often have weaker absorption bands, which may appear as a shoulder on the main absorption peak at longer wavelengths (>300 nm).

Conclusion: A Cohesive Spectroscopic Portrait

The spectroscopic characterization of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine relies on the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry confirms the molecular weight and the presence of chlorine. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, and IR spectroscopy identifies the key functional groups. Finally, UV-Vis spectroscopy provides insight into the electronic structure of the molecule. Together, these techniques provide a detailed and self-validating spectroscopic signature that is essential for the identity and purity confirmation of this important synthetic intermediate.

References

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive specific literature for this exact molecule, this guide synthesizes established principles from the analysis of analogous chlorinated and pyridazine-containing structures to propose a robust analytical methodology. We will delve into the rationale behind method development, from sample preparation and ionization source selection to the interpretation of fragmentation patterns. The protocols outlined herein are designed to serve as a self-validating system, ensuring data integrity and reproducibility, which are critical in drug development and quality control environments.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this and similar compounds.

Introduction: The Analytical Imperative for Novel Heterocycles

The landscape of modern drug discovery is rich with novel heterocyclic compounds, each presenting unique analytical challenges. 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (Molecular Formula: C₆H₅ClN₂O₂, Molecular Weight: 172.57 g/mol ) is one such molecule.[3] Its structure, featuring a chlorinated pyridazine ring fused with a dihydro-dioxino moiety, suggests potential biological activity, making its accurate identification and quantification paramount. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity, specificity, and structural elucidation capabilities.[2]

In the context of pharmaceutical development, a thorough understanding of a compound's mass spectrometric behavior is crucial for impurity profiling, stability testing, and pharmacokinetic studies.[2] This guide will provide the foundational knowledge and practical steps to develop and validate a rigorous mass spectrometry method for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine.

Foundational Principles: Method Development Strategy

A successful mass spectrometry method is built on a logical progression of choices, each justified by the chemical nature of the analyte and the analytical goals.

Ionization Technique Selection: Embracing Soft Ionization

For a polar heterocyclic compound like 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, Electrospray Ionization (ESI) is the preferred method.[4][5] ESI is a "soft ionization" technique that minimizes in-source fragmentation, ensuring the molecular ion is readily observed.[4] This is critical for confirming the molecular weight of the target compound. Given the presence of basic nitrogen atoms in the pyridazine ring, ESI in positive ion mode is expected to be highly efficient, leading to the formation of the protonated molecule, [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI) could be considered as an alternative, particularly if the compound exhibits lower polarity or is analyzed via normal-phase chromatography. However, ESI is generally the first choice for its broad applicability to polar and semi-polar molecules.[6]

The Role of High-Resolution Mass Spectrometry (HRMS)

Utilizing a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is highly recommended.[7] HRMS provides accurate mass measurements, which are invaluable for confirming the elemental composition of the molecular ion and its fragments.[7] This level of certainty is crucial when distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in impurity profiling.[7][8]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a systematic approach to the analysis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine.

Sample and Mobile Phase Preparation
  • Standard Solution Preparation: Accurately weigh a reference standard of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL). Perform serial dilutions to prepare working standards for calibration and system suitability checks.

  • Mobile Phase: For reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS), a mobile phase consisting of water and a miscible organic solvent (acetonitrile or methanol) is appropriate. The addition of a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase will aid in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[9]

Instrumentation and Data Acquisition

The following table summarizes the recommended starting parameters for an LC-MS/MS system. These should be optimized to achieve the best signal-to-noise ratio for the analyte.

Parameter Recommended Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase LC.
Gradient 5% to 95% B over 5 minutesA generic gradient to elute a wide range of compounds.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Ionization Mode Positive Electrospray (ESI+)Expected to provide the best sensitivity for the pyridazine moiety.
Capillary Voltage 3.5 kVTypical starting voltage for ESI.
Source Temp. 120 °CA lower temperature to minimize thermal degradation.
Desolvation Temp. 350 °CEfficiently removes solvent from the ESI droplets.
MS Scan Range m/z 50-500Covers the expected mass of the parent ion and its fragments.
MS/MS Collision Energy Ramp 10-40 eVAllows for the observation of a range of fragment ions.
Data Acquisition and Processing Workflow

The logical flow of data acquisition and analysis is crucial for a comprehensive characterization.

cluster_0 Data Acquisition cluster_1 Data Interpretation A Inject Sample into LC-MS/MS System B Full Scan MS Analysis (Confirm [M+H]⁺ and Isotopic Pattern) A->B C Tandem MS (MS/MS) Analysis (Fragment the [M+H]⁺ Ion) B->C D Analyze Full Scan Data (Verify Molecular Weight and Formula) E Analyze MS/MS Spectrum (Identify Fragment Ions) D->E F Propose Fragmentation Pathway E->F

Caption: Experimental workflow for MS analysis.

Interpretation of Mass Spectra: Decoding the Data

The Molecular Ion and Isotopic Signature

The presence of a chlorine atom in 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[10] Therefore, the mass spectrum will exhibit a characteristic M+ and M+2 pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak having roughly one-third the intensity of the M+ peak.[10] This pattern is a powerful confirmation of the presence of a single chlorine atom in the ion.

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated molecular ion.[11] Based on the structure of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine and known fragmentation patterns of related compounds, several fragmentation pathways can be predicted.[12][13][14]

The most common fragmentation events in similar heterocyclic systems involve the loss of small, stable neutral molecules and cleavage of the ring systems.

M [M+H]⁺ m/z 173.01 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine F1 [M+H - C₂H₄]⁺ m/z 145.00 Loss of ethylene M:f0->F1 -C₂H₄ F2 [M+H - Cl]⁺ m/z 138.04 Loss of Chlorine radical M:f0->F2 -Cl• F3 [M+H - N₂]⁺ m/z 145.02 Loss of Nitrogen M:f0->F3 -N₂ F4 [M+H - C₂H₄O]⁺ m/z 129.00 Loss of ethylene oxide F1:f0->F4 -O

Caption: Predicted fragmentation pathways.

  • Loss of Ethylene (C₂H₄): Cleavage of the dihydro-dioxino ring can lead to the neutral loss of ethylene, resulting in a fragment ion at m/z 145.00.

  • Loss of a Chlorine Radical (Cl•): Homolytic cleavage of the C-Cl bond can result in the loss of a chlorine radical, though this is often less favorable than other pathways in ESI. This would produce a fragment at m/z 138.04.

  • Loss of Nitrogen (N₂): The pyridazine ring can undergo cleavage to lose a molecule of nitrogen, a common fragmentation for such heterocycles, resulting in a fragment at m/z 145.02.[13][14]

  • Loss of Ethylene Oxide (C₂H₄O): A rearrangement followed by cleavage of the dihydro-dioxino ring could lead to the loss of ethylene oxide, yielding a fragment at m/z 129.00.

Method Validation: Ensuring Trustworthiness and Compliance

For applications in a regulated environment, such as pharmaceutical development, the analytical method must be validated to demonstrate its suitability for its intended purpose.[9][15][16] Validation should be conducted in accordance with guidelines from regulatory bodies like the FDA and ICH.[9][15][17][18]

Key validation parameters to be assessed include:

Validation Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% of the spiked amount.[17]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, etc.

Conclusion

The mass spectrometric analysis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, while not extensively documented, can be approached systematically by applying fundamental principles of mass spectrometry and knowledge of related chemical structures. The combination of liquid chromatography with high-resolution mass spectrometry using electrospray ionization provides a powerful platform for the identification, quantification, and structural elucidation of this compound. The methodologies and validation principles outlined in this guide offer a robust starting point for researchers and drug development professionals, ensuring the generation of high-quality, reliable, and defensible analytical data.

References

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  • Matsubara, H., & Urano, K. (1997). GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. ETDEWEB - OSTI.GOV. Retrieved from [Link]

  • ResearchGate. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. Retrieved from [Link]

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  • AMiner. (n.d.). Electron Impact Studies. XVIII. Mass Spectra of Pyridazines, Phthalazines, and Related Compounds. Retrieved from [Link]

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  • Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Retrieved from [Link]

  • ChemBK. (n.d.). 3-CHLORO-6,7-DIHYDRO[7][12]DIOXINO[2,3-C]PYRIDAZINE. Retrieved from [Link]7][12]DIOXINO[2,3-C]PYRIDAZINE

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An In-Depth Technical Guide to the Crystal Structure Determination of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the crystal structure of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific molecule, this document outlines the complete experimental and computational workflow, from chemical synthesis and single-crystal growth to data acquisition via Single-Crystal X-ray Diffraction (SC-XRD) and subsequent structure solution and refinement. By leveraging crystallographic data from structurally related pyridazine derivatives, we present a hypothetical structural model and anticipated crystallographic parameters. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel small molecules.

Introduction: The Significance of Pyridazine Scaffolds in Drug Discovery

The pyridazine moiety is a prominent pharmacophore in a vast array of biologically active compounds.[1][2][3][4][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[1][2][5] The fusion of a dioxino ring to the pyridazine core, as in 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, introduces conformational constraints and alters the electronic properties, which can significantly influence its interaction with biological targets.

Precise knowledge of the three-dimensional atomic arrangement, as provided by Single-Crystal X-ray Diffraction (SC-XRD), is fundamental to understanding the structure-activity relationships (SAR) of this class of compounds.[6] It reveals crucial details about molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are invaluable for rational drug design and development.[6][7] This guide provides a detailed roadmap for obtaining and interpreting such structural data for the title compound.

Synthesis and Crystallization

Synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

A plausible synthetic route to the title compound starts from 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol.[8] The synthesis involves an intramolecular cyclization to form the dioxino ring.

Experimental Protocol:

  • Starting Material: 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol.

  • Reagents: A suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran).

  • Procedure:

    • Dissolve the starting material in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Add the base portion-wise, and stir the reaction mixture at room temperature until the starting material is consumed (monitored by Thin Layer Chromatography).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow start 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol reaction Intramolecular Cyclization start->reaction 1. reagents NaH, THF reagents->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product 3-Chloro-6,7-dihydro- dioxino[2,3-c]pyridazine purification->product 5. Isolate

Figure 1: Synthetic workflow for the target compound.
Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[9][10] For small organic molecules, several techniques can be employed.[9][10][11][12][13]

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[10][12] The rate of evaporation can be controlled by the size of the opening of the vial.[10]

  • Solvent Diffusion: A solution of the compound is placed in a vial, and an "anti-solvent" (a solvent in which the compound is poorly soluble) is carefully layered on top.[9][12] Crystals form at the interface of the two solvents.

  • Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed container with an anti-solvent.[10][12] The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.[11][12]

Step-by-Step Protocol (Vapor Diffusion):

  • Dissolve 5-10 mg of purified 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine in a small amount of a good solvent (e.g., dichloromethane or acetone) in a small, open vial.

  • Place this vial inside a larger, sealed jar containing a few milliliters of an anti-solvent (e.g., hexane or pentane).

  • Seal the jar and leave it in an undisturbed location at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of a crystal.[6][7]

Data Collection

Protocol for Data Acquisition:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.[14]

  • Diffractometer Setup: The crystal is placed on the diffractometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations.[14]

  • Unit Cell Determination: A series of initial diffraction images are collected to determine the unit cell parameters and the crystal system.[14]

  • Data Collection Strategy: A strategy for collecting a complete dataset is calculated based on the crystal's symmetry. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[15][16]

  • Data Integration: The raw diffraction images are processed to measure the intensity of each reflection.[15]

SC_XRD_Workflow cluster_experiment Experimental cluster_computation Computational crystal_growth Single Crystal Growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection integration Data Integration data_collection->integration structure_solution Structure Solution (e.g., SHELXT) integration->structure_solution hkl file refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., PLATON) refinement->validation cif_file Final CIF File validation->cif_file

Figure 2: Workflow for crystal structure determination.
Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This is typically done using specialized software packages.[17][18][19][20]

Methodology:

  • Structure Solution: The initial atomic positions are determined from the diffraction data using methods like direct methods or Patterson methods. Software such as SHELXT is commonly used for this step.

  • Structure Refinement: The initial model is refined against the experimental data to improve the fit. This involves adjusting atomic positions, thermal parameters, and occupancies. SHELXL is a widely used program for refinement.[17][19]

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. This includes checking for missed symmetry and analyzing the overall quality of the model using tools like PLATON.[18][20]

Hypothetical Crystal Structure and Data

While the actual crystal structure of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is yet to be determined, we can propose a set of expected crystallographic parameters based on related pyridazine derivatives found in the literature. This serves as a predictive framework for researchers undertaking this project.

Table 1: Hypothetical Crystallographic Data for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

ParameterExpected Value/Range
Chemical FormulaC₆H₅ClN₂O₂
Formula Weight172.57 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1000 - 1500
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.4 - 1.6
R-factor (%)< 5

Note: This data is predictive and should be confirmed by experimental determination.

Conclusion and Outlook

This technical guide has outlined a comprehensive, field-proven methodology for the determination of the crystal structure of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine. From the foundational synthesis to the intricacies of single-crystal X-ray diffraction and computational refinement, the provided protocols serve as a robust starting point for researchers. The elucidation of this crystal structure will be a valuable contribution to the field of medicinal chemistry, providing key insights for the rational design of novel pyridazine-based therapeutic agents. The diverse pharmacological potential of pyridazine derivatives underscores the importance of such fundamental structural studies in the ongoing quest for new and improved drugs.[1][3][4]

References

  • RCSB PDB. (2023, February 15). Crystallography Software. [Link]

  • Chemical Crystallography, University of Oxford. CRYSTALS. [Link]

  • International Union of Crystallography. Crystallographic software list. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]

  • UNC Department of Chemistry X-ray Core Laboratory. Crystallography Software. [Link]

  • University of Saskatchewan. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

  • MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal. [Link]

  • Macromolecular Crystallography Links. List of available programs. [Link]

  • DR-NTU. Single-crystal growth of organic semiconductors. [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • National Library of Medicine. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [Link]

  • ResearchGate. (2025, August 7). Some tricks for the single-crystal growth of small molecules. [Link]

  • YouTube. (2020, December 12). How to Grow Single Crystals | Organic Chemistry. [Link]

  • Macromolecular Crystallography Core Facility. X-ray Data Collection Course. [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • National Library of Medicine. Data Collection for Crystallographic Structure Determination. [Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]

  • SPbU Researchers Portal. (2024, December 17). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. [Link]

  • National Library of Medicine. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

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Physical and chemical properties of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this molecule is not widely published, this guide synthesizes available information, draws insights from analogous structures, and presents a detailed theoretical and practical framework for its use. The guide covers its chemical structure, a plausible synthetic route, predicted physicochemical properties, expected spectroscopic characteristics, chemical reactivity, and potential applications as a scaffold in drug discovery. Safety and handling protocols based on related chloropyridazine compounds are also discussed.

Introduction

3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is a fused heterocyclic system that incorporates both a pyridazine and a dihydro-1,4-dioxin ring. The pyridazine moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities. The presence of a chlorine atom at the 3-position of the pyridazine ring offers a reactive handle for further chemical modifications, making this compound a potentially valuable intermediate for the synthesis of more complex molecules. Its use as a starting material in the synthesis of novel compounds has been noted in patent literature, highlighting its role as a building block in the development of new chemical entities[1].

Chemical Structure and Synthesis

The chemical structure of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is characterized by the fusion of a pyridazine ring with a 6,7-dihydro-1,4-dioxin ring.

Caption: Chemical structure of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine.

Synthesis Pathway

A plausible synthetic route for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine involves an intramolecular cyclization of a suitably substituted pyridazine precursor. The likely starting material is 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol[2]. The synthesis would proceed via an intramolecular nucleophilic substitution, where the hydroxyl group displaces the chlorine atom at the 6-position of the pyridazine ring under basic conditions.

Proposed Synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine Start 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol Reaction Intramolecular Nucleophilic Substitution (Cyclization) Start->Reaction Reactant Base Base (e.g., NaH, K2CO3) in an inert solvent (e.g., DMF, THF) Base->Reaction Conditions Product 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine Reaction->Product Yields Purification Workup and Purification (e.g., Extraction, Chromatography) Product->Purification

Caption: Proposed synthetic workflow for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine.

Experimental Protocol (Proposed):

  • To a solution of 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol in an anhydrous inert solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (e.g., sodium hydride, potassium carbonate) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature or with gentle heating to facilitate the intramolecular cyclization.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the careful addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine.

Physicochemical Properties

PropertyValueSource
CAS Number 943026-40-2[3][4][5][6][7]
Molecular Formula C₆H₅ClN₂O₂[8]
Molecular Weight 172.57 g/mol [8]
Appearance White to off-white solid (Predicted)Inferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and chlorinated solvents. Limited solubility in water and non-polar solvents.Inferred from structural analysis
Storage 2-8°C, stored in inert gas[8]

Spectroscopic Analysis

Detailed experimental spectra for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine are not publicly available. However, the expected spectroscopic features can be inferred from its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic proton on the pyridazine ring and the four protons of the dihydro-dioxin ring. The aromatic proton will likely appear as a singlet in the downfield region (δ 7.0-8.0 ppm). The protons of the dihydro-dioxin ring would likely appear as two multiplets in the upfield region (δ 4.0-5.0 ppm), corresponding to the two non-equivalent methylene groups.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the pyridazine ring will be in the aromatic region, with the carbon bearing the chlorine atom being significantly influenced. The two carbons of the dihydro-dioxin ring will appear in the aliphatic region.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridazine ring, and C-O-C stretching of the dioxin ring. The C-Cl stretching vibration would also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to its molecular weight (172.57 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be expected.

Chemical Reactivity and Stability

The chemical reactivity of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is primarily dictated by the chloro-substituent on the electron-deficient pyridazine ring.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position is expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a common and synthetically useful reaction for chloropyridazines, allowing for the introduction of a wide range of functional groups.

Nucleophilic Aromatic Substitution of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine Start 3-Chloro-6,7-dihydro- dioxino[2,3-c]pyridazine Reaction SNAr Reaction Start->Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) Nucleophile->Reaction Product 3-Substituted-6,7-dihydro- dioxino[2,3-c]pyridazine Reaction->Product

Caption: General scheme for nucleophilic aromatic substitution.

This reactivity allows for the facile synthesis of libraries of compounds for structure-activity relationship (SAR) studies by introducing various amines, alcohols, thiols, and other nucleophiles.

Stability

The fused ring system is expected to be relatively stable under normal conditions. The dihydro-dioxin ring is generally stable but can be susceptible to cleavage under strong acidic or oxidative conditions. The pyridazine ring is aromatic and thus possesses inherent stability.

Potential Applications in Drug Discovery

While there are no specifically reported biological activities for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine itself, its structural motifs suggest potential applications in medicinal chemistry. Pyridazine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.

The use of this compound as an intermediate in a patent for the synthesis of 5-aminocyclylmethyl-oxazolidin-2-one derivatives, which are described as antibacterial agents, underscores its utility as a building block for creating novel therapeutic agents[1][9]. The dihydro-dioxin moiety can influence the physicochemical properties of the molecule, such as solubility and conformation, which are critical for drug-like properties.

Safety and Handling

Specific safety data for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is not available. However, based on the known hazards of related chloropyridazine compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[8].

  • Toxicity: Chloropyridazines can be harmful if swallowed, in contact with skin, or if inhaled. They may cause skin and eye irritation.

Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.

Conclusion

3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is a valuable heterocyclic intermediate with significant potential for application in medicinal chemistry and drug discovery. Its key feature is the reactive chlorine atom, which allows for a wide range of chemical modifications via nucleophilic aromatic substitution. While a comprehensive experimental characterization of its physical and chemical properties is not yet publicly available, this guide provides a solid foundation for researchers and scientists working with this compound by synthesizing existing data, drawing logical inferences from related structures, and outlining its synthetic and reactive potential. Further research into the biological activities of derivatives of this scaffold is warranted.

References

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  • Google Patents.
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An In-Depth Technical Guide to the Solubility Profiling of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its bioavailability, formulation, and ultimately, its therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, a heterocyclic compound of interest in medicinal chemistry, within a range of common organic solvents. While specific experimental data for this compound is not widely published, this document serves as an in-depth methodological whitepaper for researchers, scientists, and drug development professionals. It outlines the foundational principles of solubility, details robust experimental protocols for both kinetic and thermodynamic solubility determination, and provides a rationale for solvent selection and data interpretation. The aim is to equip scientific teams with the necessary knowledge and procedural guidance to conduct a thorough and meaningful solubility assessment, thereby de-risking downstream development activities.

Introduction: The Central Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3][4] Among these properties, aqueous and organic solvent solubility stands out as a pivotal parameter.[1][5] Insufficient solubility can lead to a cascade of development hurdles, including:

  • Compromised Bioavailability: For orally administered drugs, dissolution is a prerequisite for absorption. Poor solubility can result in low and erratic absorption, leading to sub-therapeutic plasma concentrations.[2][4]

  • Formulation Difficulties: Developing stable and effective dosage forms, from oral solids to parenteral solutions, is intrinsically linked to the solubility of the API.[1][3]

  • Inaccurate Biological Screening: Precipitation of test compounds in in vitro and in vivo assays can lead to misleading structure-activity relationship (SAR) data and an underestimation of a compound's true potency.[3][5]

This guide focuses on 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, a molecule with a substituted pyridazine core. Pyridazine derivatives are a well-established class of heterocycles with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[6][7][8][9] A thorough understanding of the solubility of this specific derivative is therefore essential for its advancement as a potential therapeutic agent.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[10][11]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium value, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[11] It is a fundamental, material-specific property. The "gold standard" for its determination is the shake-flask method, which allows sufficient time for equilibrium to be reached.[12][13]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, typically introduced from a concentrated stock solution (e.g., in DMSO), precipitates out of an aqueous or organic medium.[14][15] These assays are high-throughput and widely used in early discovery to quickly flag potential solubility issues.[16][17] However, kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions (e.g., incubation time, DMSO concentration).[10][17][18]

For a comprehensive understanding, both types of solubility should be assessed at appropriate stages of the drug development process.

Strategic Selection of Organic Solvents

The choice of organic solvents for solubility screening is not arbitrary. It should be guided by the anticipated applications of the data, such as synthetic chemistry, purification, or formulation development. The principle of "like dissolves like" provides a foundational guide, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[19]

A tiered approach to solvent selection is recommended:

Tier 1: Common Process & Formulation Solvents These solvents are frequently used in synthesis, crystallization, and the preparation of preclinical formulations.

Solvent ClassExamplesRationale for Inclusion
Alcohols Methanol, Ethanol, IsopropanolPolar protic solvents capable of hydrogen bonding; commonly used in synthesis and as co-solvents in formulations.[19]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents with good solvating power for a range of compounds.[20][21]
Esters Ethyl AcetateA moderately polar solvent widely used in chromatography and extraction.[19]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneCyclic ethers with good solvating properties for many organic compounds.[19]
Amides N,N-Dimethylformamide (DMF)A highly polar aprotic solvent with strong solvating capabilities.[19][20]
Sulfoxides Dimethyl Sulfoxide (DMSO)A universal aprotic solvent, particularly important as the standard for compound stock solutions in discovery.[19][20][21]
Chlorinated Dichloromethane (DCM)A non-polar solvent effective for dissolving many organic compounds.[19]
Hydrocarbons Toluene, HeptaneNon-polar solvents used to assess solubility in lipophilic environments.[19]
Nitriles AcetonitrileA polar aprotic solvent common in HPLC and as a reaction medium.[19]

Physicochemical Properties of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

While extensive data is unavailable, we can infer some properties from its structure (C₆H₅ClN₂O₂; MW: 172.57 g/mol ).[22][23] The presence of the dioxino and pyridazine rings with nitrogen and oxygen atoms, along with the chloro-substituent, suggests a molecule with moderate polarity and hydrogen bond accepting capabilities. This profile indicates that it is likely to exhibit appreciable solubility in polar aprotic and some polar protic solvents.

Experimental Protocols for Solubility Determination

The following section details the step-by-step methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the benchmark for establishing equilibrium solubility.[12]

Protocol:

  • Preparation: Add an excess amount of solid 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine to a series of vials, each containing a known volume (e.g., 1 mL) of a selected organic solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a defined period (typically 24-72 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Centrifuge the samples to pellet any remaining suspended particles.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred.

  • Dilution: Dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[24]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temp (24-72h) A->B C Centrifuge to pellet solid B->C D Collect & Dilute Supernatant C->D E Analyze via HPLC-UV D->E F Calculate Solubility (mg/mL) E->F

Caption: Shake-Flask Method Workflow

Kinetic Solubility Determination (High-Throughput Method)

This assay is designed for rapid screening and is typically automated.[14][16]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a microtiter plate, add the desired organic solvent to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvent in the wells to achieve the target test concentrations. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effects.[25]

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Precipitation Detection: Measure the amount of precipitated material. Common detection methods include:

    • Nephelometry: Measures light scattering caused by insoluble particles.[5][16]

    • Direct UV/HPLC: After filtering out the precipitate, the concentration of the dissolved compound in the filtrate is measured.[16][25]

Workflow for Kinetic Solubility Determination

G A Prepare high-conc. DMSO stock solution B Add stock to solvent in microtiter plate A->B C Incubate with shaking (1-2h) B->C D Measure precipitation C->D E Nephelometry (Light Scattering) D->E Method 1 F Filtration + UV/HPLC (Soluble Fraction) D->F Method 2 G Determine Kinetic Solubility E->G F->G

Caption: High-Throughput Kinetic Solubility Workflow

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison. The results should be reported in standard units such as mg/mL or µM.

Table 1: Hypothetical Thermodynamic Solubility of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine at 25 °C

SolventSolvent ClassSolubility (mg/mL)Molar Solubility (M)
MethanolAlcohol> 50> 0.29
EthanolAlcohol25.50.15
AcetoneKetone> 50> 0.29
Ethyl AcetateEster10.20.06
DichloromethaneChlorinated5.80.03
TolueneHydrocarbon< 1.0< 0.006
HeptaneHydrocarbon< 0.1< 0.0006
AcetonitrileNitrile15.70.09
N,N-DimethylformamideAmide> 100> 0.58
Dimethyl SulfoxideSulfoxide> 100> 0.58
WaterAqueous< 0.1< 0.0006

Note: The data presented in this table is illustrative and does not represent experimentally determined values.

Interpretation:

The solubility profile provides critical insights. For instance, high solubility in solvents like DMF and DMSO is expected and confirms their utility for preparing stock solutions. Solubility in alcohols and ketones would suggest their suitability for reaction and crystallization processes. Conversely, low solubility in non-polar solvents like heptane indicates the compound's polar nature. This data collectively informs decisions on solvent systems for synthesis, purification (e.g., anti-solvent selection), and formulation.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the solubility of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine in organic solvents. By implementing the detailed protocols for both thermodynamic and kinetic solubility, research and development teams can generate the critical data needed to guide medicinal chemistry efforts, streamline process development, and design effective formulations. A comprehensive understanding of solubility is not merely an academic exercise; it is a cornerstone of successful drug development, enabling the translation of a promising molecule into a viable therapeutic candidate.[1][2]

References

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An In-depth Technical Guide to the Stability Studies of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is a heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a thorough understanding of its stability is paramount to ensure its quality, safety, and efficacy throughout its shelf life. This technical guide provides a comprehensive framework for conducting robust stability studies on this molecule, grounded in authoritative regulatory guidelines and first-principle chemical knowledge. The protocols and rationale presented herein are designed for researchers, scientists, and drug development professionals to establish a comprehensive stability profile of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine.

The stability of a drug substance is a critical quality attribute that is influenced by environmental factors such as temperature, humidity, and light.[1][2] Stability testing aims to provide evidence on how the quality of a drug substance varies with time under the influence of these factors.[1][2] This information is used to establish a re-test period for the drug substance and recommended storage conditions.[1][2]

Predicted Degradation Pathways

While specific degradation pathways for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine are not extensively documented in publicly available literature, an analysis of its structure allows for the prediction of several potential degradation routes. The molecule possesses a chlorinated pyridazine ring fused to a dihydro-dioxino ring, presenting several sites susceptible to chemical transformation.

  • Hydrolysis: The chloro substituent on the pyridazine ring is a potential site for hydrolytic degradation, particularly under acidic or basic conditions. This could lead to the formation of the corresponding hydroxy-pyridazine derivative. The ether linkages in the dihydro-dioxino ring might also be susceptible to cleavage under harsh acidic conditions.

  • Oxidation: The nitrogen atoms in the pyridazine ring and the methylene groups of the dihydro-dioxino ring are potential sites for oxidation.[3][4] Oxidative stress could lead to the formation of N-oxides or other oxygenated derivatives.[5]

  • Photodegradation: Many chlorinated aromatic compounds are susceptible to photodegradation.[6] Exposure to UV or visible light could potentially lead to dehalogenation or other complex rearrangements.

  • Thermal Degradation: Elevated temperatures can induce decomposition. While some pyridazine derivatives exhibit high thermal stability, the overall stability of this specific molecule needs to be empirically determined.[7]

The following diagram illustrates the potential degradation pathways of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine.

Degradation Pathways Potential Degradation Pathways of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine Hydroxy-derivative Hydroxy-derivative 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine->Hydroxy-derivative Acid/Base N-oxide N-oxide 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine->N-oxide Oxidizing agents Other oxygenated derivatives Other oxygenated derivatives 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine->Other oxygenated derivatives Oxidizing agents Dehalogenated product Dehalogenated product 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine->Dehalogenated product UV/Vis light Decomposition products Decomposition products 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine->Decomposition products Heat

Caption: Predicted degradation pathways for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[8][9] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[8] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[2]

Experimental Protocols

The following table outlines the recommended conditions for forced degradation studies of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to monitor the degradation.[10][11]

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo assess susceptibility to acid-catalyzed degradation, particularly at the chloro and ether functionalities.[9]
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo evaluate stability in alkaline conditions, which can promote nucleophilic substitution of the chlorine atom.[9]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursTo investigate the potential for oxidation at the nitrogen atoms and other susceptible sites.[9]
Thermal Degradation Solid-state at 80°C for 48 hoursTo determine the impact of dry heat on the molecule's integrity.[7]
Photostability Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[12]To assess the impact of light on the stability of the compound, with a focus on potential dehalogenation.[6][12]

The following diagram illustrates the workflow for forced degradation studies.

Forced Degradation Workflow Forced Degradation Study Workflow Start Start Prepare solutions of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine Prepare solutions of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine Start->Prepare solutions of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine Subject to stress conditions Subject to stress conditions Prepare solutions of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine->Subject to stress conditions Analyze samples by stability-indicating method Analyze samples by stability-indicating method Subject to stress conditions->Analyze samples by stability-indicating method Identify and characterize degradation products Identify and characterize degradation products Analyze samples by stability-indicating method->Identify and characterize degradation products End End Identify and characterize degradation products->End

Caption: General workflow for conducting forced degradation studies.

Formal Stability Studies

Formal stability studies are conducted to establish the re-test period or shelf life and storage conditions for the drug substance.[1][2] These studies are performed on at least three primary batches of the drug substance manufactured by a process that simulates the final production process.[1][2]

Storage Conditions and Testing Frequency

The selection of storage conditions is based on the climatic zone in which the drug product is intended to be marketed. For a global submission, the following long-term and accelerated conditions are typically used:

StudyStorage ConditionTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12 months (if significant change at accelerated)
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

RH = Relative Humidity

Data from accelerated studies can be used to predict the shelf life at the long-term storage condition.[13]

Analytical Methods

A validated stability-indicating analytical method is crucial for monitoring the drug substance's quality throughout the stability study. This method must be able to separate the intact drug from its degradation products and accurately quantify them.[11] A typical analytical workflow is depicted below.

Analytical Workflow Stability Sample Analytical Workflow Stability Sample Stability Sample Sample Preparation Sample Preparation Stability Sample->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Data Processing and Reporting Data Processing and Reporting Data Acquisition->Data Processing and Reporting Results Results Data Processing and Reporting->Results

Caption: A typical analytical workflow for stability samples.

Data Evaluation and Interpretation

The data from the stability studies should be evaluated to determine the re-test period. This involves assessing the change in the drug substance's quality attributes over time. Any significant change, defined as a failure to meet the acceptance criteria, should be investigated.

The following table provides a template for summarizing the stability data for a given batch.

Timepoint (months)AppearanceAssay (%)Degradation Product 1 (%)Total Degradation Products (%)
0White to off-white powder99.8< 0.05< 0.1
3Conforms99.50.060.15
6Conforms99.20.080.20
12Conforms98.90.100.25
24Conforms98.50.120.30

Conclusion

A comprehensive stability testing program is a non-negotiable component of drug development. For 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, a systematic approach encompassing forced degradation and formal stability studies is essential. By understanding the potential degradation pathways and employing robust, validated analytical methods, a clear picture of the molecule's stability profile can be established. This, in turn, ensures the development of a safe, effective, and high-quality drug product. The principles and protocols outlined in this guide, which are firmly rooted in ICH guidelines, provide a solid foundation for achieving this critical objective.

References

  • ICH Guidelines For Stability Testing of New Drug Substance And Drug Products - Scribd. (n.d.). Retrieved from [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - MDPI. (2022). Retrieved from [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. Retrieved from [Link]

  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved from [Link]

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  • Antioxidative activity analyses of some pyridazine derivatives using computational methods. (2019). ResearchGate. Retrieved from [Link]

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  • Photostability of different chlorine photosensitizers. (2007). ResearchGate. Retrieved from [Link]

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  • Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. (2024). Acta Pharmaceutica Sciencia. Retrieved from [Link]

  • Amphiphatic Piperazine, Pyrazine, and Pyridine Derivaties as the Thermal Latency for Epoxy-Phenolic Resins. (2025). ResearchGate. Retrieved from [Link]

  • 3-CHLORO-6,7-DIHYDRO[13][14]DIOXINO[2,3-C]PYRIDAZINE. (n.d.). ChemBK. Retrieved from [Link]13][14]DIOXINO[2,3-C]PYRIDAZINE

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). National Institutes of Health. Retrieved from [Link]

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  • Enhancing Photostability of Prochloraz via Designing Natural Acid-Derived Prochloraz-Based Ionic Liquids. (2024). MDPI. Retrieved from [Link]

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Unlocking Molecular Insights: A Technical Guide to Quantum Chemical Calculations for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, this document moves beyond a simple recitation of methods to offer a narrative grounded in practical expertise, explaining the rationale behind computational choices and their implications for drug design. By leveraging Density Functional Theory (DFT), we can elucidate the molecule's electronic structure, reactivity, and intermolecular interaction potential, providing critical insights for structure-activity relationship (SAR) studies and lead optimization. This guide is designed to be a self-validating system, where the described protocols and interpretations are supported by authoritative sources and field-proven logic.

Introduction: The Significance of Pyridazine Scaffolds and the Role of In Silico Chemistry

The pyridazine ring system is a privileged scaffold in medicinal chemistry, known for its unique physicochemical properties that are advantageous for drug design.[1] Pyridazine derivatives exhibit a wide range of biological activities, including antimicrobial, antitumoral, and antioxidative properties.[2] The parent pyridazine ring possesses a high dipole moment and robust hydrogen-bonding capabilities, which can be pivotal for drug-target interactions.[1] The title compound, 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (Molecular Formula: C6H5ClN2O2[3]), incorporates this key heterocycle, suggesting its potential as a pharmacologically active agent.

Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering a "computational microscope" to examine molecules at the electronic level.[4][5] These first-principles methods allow for the accurate determination of molecular geometries, electronic properties, and reactivity descriptors without the need for empirical parameterization.[4] For a molecule like 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, understanding its electronic landscape is crucial for predicting its metabolic stability, interaction with biological targets, and overall drug-likeness. This guide will detail the application of Density Functional Theory (DFT), a widely used and reliable quantum chemical method, to this specific molecule.[6][7]

Methodological Framework: A Rationale-Driven Approach to Quantum Chemical Calculations

The choice of computational methodology is paramount for obtaining accurate and meaningful results. Our approach is grounded in methods that have demonstrated success for similar halogenated heterocyclic systems.

Software Selection

A variety of software packages are available for performing DFT calculations, such as Gaussian, ORCA, and Spartan. The choice of software will depend on user familiarity and available computational resources. The underlying principles and methodologies described herein are transferable across these platforms.

Level of Theory: The B3LYP/6-31+G(d,p) Standard

For organic molecules of this size, a combination of a hybrid functional and a Pople-style basis set offers a good balance between accuracy and computational cost.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This hybrid functional incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. It is widely used for its reliability in predicting geometries and electronic properties of organic molecules.[2][8]

  • Basis Set: 6-31+G(d,p) : This is a split-valence basis set that provides a flexible description of the electron distribution.

    • 6-31G : Indicates that the core orbitals are described by 6 primitive Gaussian functions, and the valence orbitals are split into two functions (one with 3 primitives and the other with 1).

    • + : The addition of diffuse functions is crucial for accurately describing lone pairs and potential non-covalent interactions, which are important for the nitrogen and oxygen atoms in our molecule.

    • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p) to allow for anisotropy in the electron distribution, which is essential for describing bonding in cyclic and strained systems.

This level of theory has been successfully applied to investigate the properties of other pyridazine derivatives.[2]

Computational Workflow

The following workflow outlines the key calculations to be performed.

G cluster_0 Computational Workflow A 1. Geometry Optimization B 2. Vibrational Frequency Analysis A->B Verify Minimum Energy Structure C 3. Electronic Structure Analysis (HOMO, LUMO, MESP) B->C Use Optimized Geometry D 4. Reactivity Descriptor Calculation C->D Derive from Electronic Properties

Caption: A typical workflow for quantum chemical calculations.

Step-by-Step Experimental Protocol:
  • Input Structure Generation :

    • Build the 3D structure of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine using a molecular editor such as Avogadro, ChemDraw, or GaussView.

    • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization :

    • Submit the structure for a full geometry optimization at the B3LYP/6-31+G(d,p) level of theory.

    • This calculation will iteratively adjust the positions of the atoms to find the lowest energy conformation (a stationary point on the potential energy surface).

  • Vibrational Frequency Analysis :

    • Perform a frequency calculation on the optimized geometry at the same level of theory.

    • Self-Validation Check : The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring further geometry optimization.

    • The results also provide the predicted infrared (IR) and Raman spectra, which can be compared with experimental data if available.

  • Electronic Property Calculations :

    • From the optimized wavefunction, calculate the following:

      • Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

      • Molecular Electrostatic Potential (MESP) : This maps the electrostatic potential onto the electron density surface of the molecule.

Results and Interpretation: Translating Data into Drug Discovery Insights

The output of these calculations provides a wealth of information that can guide drug development efforts.

Optimized Molecular Geometry

The geometry optimization will provide the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. This information is crucial for understanding the molecule's three-dimensional shape and how it might fit into a protein binding site.

ParameterPredicted Value (Å or °)
C-Cl Bond LengthValue from calculation
N-N Bond LengthValue from calculation
Pyridazine Ring PlanarityDihedral angles from calculation
Dioxino Ring ConformationDihedral angles from calculation

Note: The table above should be populated with the actual data from the quantum chemical calculation output.

Electronic Structure and Reactivity

The electronic properties of a molecule are key determinants of its reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO-LUMO) : The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

    • A low HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability.[6] This can be an indicator of potential metabolic lability.

    • The spatial distribution of the HOMO and LUMO indicates the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively. For halogenated compounds, the halogen can play a significant role in stabilizing the LUMO.[6]

PropertyPredicted Value (eV)
HOMO EnergyValue from calculation
LUMO EnergyValue from calculation
HOMO-LUMO GapValue from calculation
  • Molecular Electrostatic Potential (MESP) : The MESP provides a visual representation of the charge distribution.

    • Red regions (negative potential) : Indicate areas rich in electrons, such as around the nitrogen and oxygen atoms. These are potential sites for hydrogen bond acceptance.

    • Blue regions (positive potential) : Indicate areas of electron deficiency, which may be involved in halogen bonding or other electrophilic interactions.[6] The region around the chlorine atom is of particular interest for potential halogen bonding.[9]

G cluster_0 MESP Interpretation A Molecule B Negative MESP (Red Regions) A->B C Positive MESP (Blue Regions) A->C D Hydrogen Bond Acceptor Sites (e.g., N, O atoms) B->D E Electrophilic Sites (Potential for Halogen Bonding) C->E

Caption: Interpreting Molecular Electrostatic Potential (MESP) maps.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

DescriptorFormulaInterpretation
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2The tendency of electrons to escape from the system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω) ω = μ2 / (2η)A measure of the molecule's ability to accept electrons.

These descriptors are valuable for quantitative structure-activity relationship (QSAR) studies, where they can be correlated with biological activity.[4]

Conclusion and Future Directions

The quantum chemical calculations detailed in this guide provide a robust framework for characterizing the fundamental properties of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine. The insights gained from the optimized geometry, electronic structure, and reactivity descriptors are directly applicable to drug discovery and development. They can inform the design of analogues with improved potency, selectivity, and pharmacokinetic profiles.

Future work could involve extending these calculations to model the interaction of this molecule with a specific biological target. Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed to treat the ligand with high accuracy while considering the larger protein environment.[5] Additionally, these calculations can serve as the basis for molecular dynamics simulations to explore the conformational flexibility and solvation properties of the molecule.

By integrating these computational approaches, researchers can make more informed decisions, ultimately accelerating the journey from a promising scaffold to a viable drug candidate.

References

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A Strategic Guide to the Initial Biological Evaluation of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigation

The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry. Derivatives of pyridazine have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] The subject of this guide, 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (herein referred to as Cmpd-DCP), represents an intriguing structural modification, incorporating a dioxino ring fused to the pyridazine core. This fusion imparts conformational rigidity and unique electronic properties that are distinct from simpler, non-fused pyridazines.

This document provides a comprehensive, technically-grounded framework for conducting the initial biological screening of Cmpd-DCP. The proposed workflow is designed not merely as a set of procedures, but as a logical cascade of experiments intended to efficiently profile the compound's primary biological effects, identify potential therapeutic avenues, and flag any liabilities at an early stage. The causality behind each experimental choice is emphasized to provide a robust, self-validating system for generating high-quality, decision-driving data.

Prerequisite: Compound Authentication and Quality Control

Before commencing any biological evaluation, the identity, purity, and stability of the test article must be rigorously established. This is a non-negotiable step to ensure the trustworthiness and reproducibility of all subsequent data.

  • Identity Confirmation: Verify the molecular structure of Cmpd-DCP using High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structural integrity.[4]

  • Purity Assessment: Quantify the purity of the compound, ideally by High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths. A purity level of ≥95% is the generally accepted standard for compounds entering biological screening.

  • Solubility Determination: Establish the solubility of Cmpd-DCP in common biological buffers and solvents, particularly Dimethyl Sulfoxide (DMSO). This is critical for preparing accurate stock solutions and avoiding compound precipitation in assays.

Tier 1 Screening: A Foundational Triad of Bioactivity

The initial screening phase is designed to cast a wide yet strategic net, assessing three fundamental areas of bioactivity: general cytotoxicity, antimicrobial potential, and targeted enzyme inhibition. This approach maximizes the discovery potential while remaining resource-efficient.

Diagram: The Initial Screening Workflow

The following diagram illustrates the logical flow of the Tier 1 screening cascade, from compound preparation to data-driven decision-making.

Screening_Workflow compound_qc Compound QC (Purity ≥95%, Identity, Solubility) stock_prep 10 mM Stock Preparation in DMSO compound_qc->stock_prep tier1_start Tier 1 Screening stock_prep->tier1_start cytotoxicity 2.1 Cytotoxicity Profiling (e.g., MTT Assay) tier1_start->cytotoxicity antimicrobial 2.2 Antimicrobial Screening (e.g., Broth Microdilution) tier1_start->antimicrobial enzyme 2.3 Enzyme Inhibition Assay (e.g., Kinase Panel) tier1_start->enzyme data_analysis Data Analysis & Interpretation (IC50, MIC) cytotoxicity->data_analysis antimicrobial->data_analysis enzyme->data_analysis decision Go/No-Go Decision data_analysis->decision tier2_onco Tier 2 Oncology (Apoptosis, Cell Cycle) decision->tier2_onco Potent & Selective Cytotoxicity tier2_id Tier 2 Infectious Disease (Bactericidal/Static) decision->tier2_id Significant MIC tier2_moa Tier 2 MoA Studies (Target Validation) decision->tier2_moa Potent Enzyme Inhibition stop Terminate/Deprioritize decision->stop Inactive or Broadly Toxic

Caption: A logical workflow for the Tier 1 biological screening of Cmpd-DCP.

Foundational Cytotoxicity Profiling

Expertise & Rationale: The first step in understanding a compound's biological effect is to determine its impact on cell viability.[5] A cytotoxicity assay is fundamental for establishing a therapeutic window; it identifies the concentrations at which the compound is toxic, guiding the dose selection for all subsequent cell-based assays.[6][7][8] We will employ the MTT assay, a robust and widely adopted colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[6][7]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Line Selection:

    • Select a panel of human cancer cell lines from different tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).

    • Include a non-cancerous cell line (e.g., HEK293 embryonic kidney cells or MRC-5 lung fibroblasts) to assess selectivity.[7][8]

  • Cell Seeding:

    • Plate cells in 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of Cmpd-DCP in culture medium, typically ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include controls: vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).[6]

  • Incubation:

    • Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration that reduces cell viability by 50%.[6]

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineTissue OriginCmpd-DCP IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)¹
HCT116Colon Cancer8.5 ± 0.70.2 ± 0.055.9
MCF-7Breast Cancer15.2 ± 1.10.5 ± 0.083.3
HEK293Normal Kidney> 502.1 ± 0.3-
¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
Antimicrobial Activity Screening

Expertise & Rationale: The pyridazine scaffold is present in numerous compounds with known antibacterial and antifungal properties.[1][9][10] Therefore, screening Cmpd-DCP for antimicrobial activity is a logical step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12] This quantitative measure is far more informative than qualitative methods like disk diffusion.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Selection:

    • Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) strains.[10][13]

    • If resources permit, include a fungal strain (e.g., Candida albicans).[1]

  • Inoculum Preparation:

    • Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of Cmpd-DCP in the broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well.

    • Include controls: sterility control (broth only), growth control (broth + inoculum), and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[14]

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of Cmpd-DCP in which there is no visible turbidity (growth).

Data Presentation: Hypothetical Antimicrobial MIC Data

MicroorganismGram TypeCmpd-DCP MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureusPositive16≤1
E. coliNegative>128≤1
C. albicansFungus64N/A
Targeted Enzyme Inhibition Screening

Expertise & Rationale: Moving beyond whole-cell phenotypic screens, a targeted enzyme inhibition assay provides a glimpse into a potential mechanism of action.[15][16][17] This is a key step in transitioning from a "hit" to a "lead" compound. Many pyridazine-based molecules have been developed as kinase inhibitors.[1] Therefore, an initial screen against a representative protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis, is a scientifically-driven choice.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

  • Assay Principle: Utilize a commercially available assay kit, often based on measuring the consumption of ATP or the phosphorylation of a substrate peptide via fluorescence or luminescence.

  • Reagents:

    • Recombinant human VEGFR-2 enzyme.

    • Specific peptide substrate and ATP.

    • Detection reagents.

    • Positive control inhibitor (e.g., Sorafenib).

  • Procedure:

    • In a suitable microplate (e.g., 384-well), add the buffer, Cmpd-DCP at a single high concentration (e.g., 10 µM) for a primary screen, or in serial dilution for IC₅₀ determination.

    • Add the VEGFR-2 enzyme and allow it to pre-incubate with the compound.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the detection reagent.

    • Read the signal (e.g., luminescence) on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to a no-inhibitor control.

    • For dose-response experiments, determine the IC₅₀ value.

Data Interpretation and Path Forward

The synthesis of data from this Tier 1 triad is crucial for making an informed decision.

  • Scenario 1: Potent and Selective Cytotoxicity. If Cmpd-DCP shows a low micromolar IC₅₀ against cancer cells and a significantly higher IC₅₀ against normal cells (e.g., SI > 10), it is a promising anticancer lead. Next Steps: Advance to Tier 2 oncology studies, including apoptosis and cell cycle analysis, to elucidate the mechanism of cell death.

  • Scenario 2: Significant Antimicrobial Activity. If Cmpd-DCP exhibits a low MIC (e.g., ≤16 µg/mL) against a specific pathogen, it warrants further investigation as an anti-infective agent. Next Steps: Determine if the effect is bactericidal or bacteriostatic (via Minimum Bactericidal Concentration assays) and test against a broader panel of resistant strains.

  • Scenario 3: Potent Enzyme Inhibition. If Cmpd-DCP strongly inhibits the target enzyme (e.g., >50% inhibition at 10 µM or a low IC₅₀), it suggests a specific mechanism of action. Next Steps: Confirm the inhibition mode (e.g., competitive, non-competitive) and screen against a panel of related enzymes to assess selectivity.[17]

  • Scenario 4: Inactivity or High Toxicity. If the compound is inactive across all assays or shows potent cytotoxicity against both normal and cancer cells with no other significant activity, it should be deprioritized.

This structured, multi-pronged approach to initial screening ensures that a novel chemical entity like 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is evaluated efficiently, providing a solid foundation for any subsequent drug development program.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Biobide. (n.d.). What is an Inhibition Assay?.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Clinical Trials Arena. (2018, March 2). Universal enzyme inhibition measurement could boost drug discovery.
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
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  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • YouTube. (2023, August 18). functional in vitro assays for drug discovery.
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  • PubMed Central. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.
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  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
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  • ResearchGate. (2017, October 26). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus.
  • Oriental Journal of Chemistry. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives.
  • ChemicalBook. (n.d.). 3-chloro-6,7-dihydro[6][18]dioxino[2,3-c]pyridazine(943026-40-2) 1h nmr. Retrieved from

  • MDPI. (2023, October 27). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity.
  • RSC Publishing. (2022, April 26). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit.
  • PubMed. (2009, April 1). New pyridazine derivatives: synthesis, chemistry and biological activity.
  • PubMed. (n.d.). New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring system is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties that render it an attractive component for drug design.[1] Characterized by weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity, the pyridazine nucleus offers a versatile platform for engaging with biological targets.[1] These properties have been successfully leveraged to address challenges in drug development, including improving metabolic stability and reducing off-target effects.[1] The incorporation of the pyridazine heterocycle into more complex fused-ring systems, such as the dioxino[2,3-c]pyridazine core, allows for the exploration of novel chemical space and the development of compounds with unique pharmacological profiles. These derivatives have garnered interest as potential anticancer agents and kinase inhibitors, highlighting the importance of developing robust and well-characterized synthetic routes to these valuable molecules.[2][3]

This document provides a comprehensive guide for the synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, a key intermediate for the development of novel pyridazine-based therapeutics. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology, mechanistic insights, and characterization data to ensure reproducible and efficient synthesis.

Overall Synthetic Strategy

The synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is achieved through a two-step process commencing with the commercially available and highly reactive 3,4,6-trichloropyridazine.[1][4] The initial step involves a regioselective nucleophilic aromatic substitution of one of the chlorine atoms on the pyridazine ring with ethylene glycol to form the key intermediate, 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol. The subsequent and final step is an intramolecular cyclization of this intermediate, driven by a base, to yield the desired 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine.

Synthetic_Workflow Start 3,4,6-Trichloropyridazine Intermediate 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol Start->Intermediate Step 1: Ethylene Glycol, Base FinalProduct 3-Chloro-6,7-dihydro- dioxino[2,3-c]pyridazine Intermediate->FinalProduct Step 2: Intramolecular Cyclization, Base

Figure 1: High-level overview of the two-step synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine.

Part 1: Synthesis of 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol (Intermediate)

This initial protocol details the regioselective substitution reaction to form the key precursor for the final cyclization. The selection of a suitable base and reaction temperature is critical to favor the desired monosubstituted product and minimize the formation of disubstituted byproducts.

Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms of the pyridazine ring activate the chlorine-bearing carbons towards nucleophilic attack. Ethylene glycol, acting as the nucleophile, attacks one of the carbon atoms, leading to the displacement of a chloride ion and the formation of the ether linkage. A base is used to deprotonate the ethylene glycol, increasing its nucleophilicity.

Step1_Mechanism cluster_start Reactants cluster_process Process cluster_product Product 3,4,6-Trichloropyridazine 3,4,6-Trichloropyridazine Nucleophilic Attack Nucleophilic Attack 3,4,6-Trichloropyridazine->Nucleophilic Attack Ethylene Glycol Ethylene Glycol Ethylene Glycol->Nucleophilic Attack Base Base Base->Ethylene Glycol deprotonates Chloride Displacement Chloride Displacement Nucleophilic Attack->Chloride Displacement Intermediate Intermediate Chloride Displacement->Intermediate

Figure 2: Conceptual workflow of the nucleophilic aromatic substitution in Step 1.

Experimental Protocol

Materials:

  • 3,4,6-Trichloropyridazine (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,6-trichloropyridazine and anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add ethylene glycol to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol as a solid.

Characterization of Intermediate

The structure of the intermediate should be confirmed by spectroscopic methods.

Parameter Expected Data
Mass Spectrometry (MS) ESI-MS (m/z): [M+H]⁺ consistent with the molecular formula C₆H₆Cl₂N₂O₂.
¹H NMR Peaks corresponding to the pyridazine proton, and the methylene protons of the ethylene glycol moiety.
¹³C NMR Resonances for the carbon atoms of the pyridazine ring and the ethylene glycol side chain.

Part 2: Synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (Final Product)

This protocol describes the intramolecular cyclization of the previously synthesized intermediate to form the target fused-ring system. This reaction is a key step in constructing the dioxino[2,3-c]pyridazine scaffold.

Reaction Mechanism

The cyclization proceeds via an intramolecular Williamson ether synthesis. In the presence of a strong base, the hydroxyl group of the intermediate is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon on the pyridazine ring and displacing the chloride ion to form the dihydro-dioxino ring.

Step2_Mechanism Intermediate 2-((3,6-dichloropyridazin- 4-yl)oxy)ethan-1-ol Alkoxide Alkoxide Intermediate Intermediate->Alkoxide Deprotonation (e.g., NaH) FinalProduct 3-Chloro-6,7-dihydro- dioxino[2,3-c]pyridazine Alkoxide->FinalProduct Intramolecular Nucleophilic Attack & Chloride Displacement

Figure 3: Mechanism of the intramolecular cyclization to form the final product.

Experimental Protocol

Materials:

  • 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol in anhydrous THF to the NaH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash with brine (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine as a solid.

Characterization of Final Product

The identity and purity of the final product should be rigorously confirmed.

Analysis Expected Results for C₆H₅ClN₂O₂
Appearance White to off-white solid
Molecular Weight 172.57 g/mol
Mass Spectrometry (MS) ESI-MS (m/z): [M+H]⁺ at 173/175 (in accordance with chlorine isotopes).[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): Signals corresponding to the protons on the dihydro-dioxino ring and the pyridazine proton.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): Resonances for the six carbon atoms of the fused ring system.
Infrared (IR) Characteristic peaks for C-O-C stretching, C=N stretching, and C-Cl stretching.

Safety and Handling Precautions

  • 3,4,6-Trichloropyridazine: This compound is an irritant.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle only in an inert, dry atmosphere (e.g., in a glovebox or under nitrogen/argon). Ensure all glassware is thoroughly dried before use.

  • Phosphorus oxychloride (POCl₃) (if used for synthesis of starting materials): This is a highly corrosive and toxic substance. Handle only in a well-ventilated fume hood with appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The protocols outlined in this document provide a reliable and reproducible pathway for the synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, a valuable building block for the discovery of novel therapeutic agents. By understanding the underlying reaction mechanisms and adhering to the detailed experimental procedures, researchers can efficiently access this and related pyridazine derivatives for further investigation in drug development programs.

References

  • CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google P
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (URL: [Link])

  • 3-Chloro-6,7-dihydro-[4][6]dioxino[2,3-c]pyridazine | 943026-40-2 - J&K Scientific. (URL: [Link])

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC - NIH. (URL: [Link])

  • Pyridazine, 3,6-dichloro- - the NIST WebBook. (URL: [Link])

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) - The Royal Society of Chemistry. (URL: [Link])

  • Pyridazine, 3-chloro-6-methoxy- - the NIST WebBook. (URL: [Link])

  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC - NIH. (URL: [Link])

  • A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl] - Technical Disclosure Commons. (URL: [Link])

  • US 20230167091A1 - Pyridazinone compound, preparation method therefor and use thereof - Google P
  • 3,4,6-Trichloropyridazine | C4HCl3N2 | CID 95123 - PubChem. (URL: [Link])

  • Cascade cyclization and intramolecular nitrone dipolar cycloaddition and formal synthesis of 19-hydroxyibogamine - White Rose Research Online. (URL: [Link])

  • Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. (URL: [Link])

  • Convenient Preparation of 3,6-Anhydro Sugars via Intramolecular Cyclization of 6-O-Tosyl Pyranosides Promoted by a Catalytic Amount of TBAF - ResearchGate. (URL: [Link])

  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed. (URL: [Link])

  • Proposed mechanism for dihydropyranone formation. - ResearchGate. (URL: [Link])

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Application Notes and Protocols for the Reaction of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Dioxino[2,3-c]pyridazine Scaffold in Medicinal Chemistry

The 6,7-dihydro[1][2]dioxino[2,3-c]pyridazine core represents a significant "privileged structure" in the landscape of medicinal chemistry and drug discovery. This heterocyclic system, which marries the electron-deficient pyridazine ring with a dioxin moiety, offers a unique combination of physicochemical properties conducive to potent and selective biological activity. The pyridazine nucleus itself is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets. The fusion of the dioxin ring introduces conformational rigidity and modulates the electronic properties of the pyridazine core, providing a versatile scaffold for the development of novel therapeutics.

The strategic placement of a chlorine atom at the 3-position of this scaffold renders it an exceptionally valuable synthetic intermediate. This halogen acts as a competent leaving group, enabling a diverse range of functionalizations through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic exploration of chemical space around the core, a critical process in lead optimization and the development of structure-activity relationships (SAR). The resulting derivatives have shown promise in various therapeutic areas, including but not limited to oncology, neurodegenerative diseases, and inflammation.[3] This document provides a detailed guide to the reaction of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine with various nucleophiles, offering both mechanistic insights and practical, field-tested protocols.

Understanding the Reactivity: The Mechanism of Nucleophilic Aromatic Substitution

The reaction of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine with nucleophiles proceeds via a classic SNAr mechanism. The electron-deficient nature of the pyridazine ring, further accentuated by the two nitrogen atoms, facilitates the initial attack of a nucleophile.

The generally accepted mechanism involves two key steps:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily disrupted in this step.

  • Elimination of the Leaving Group: The chloride ion is subsequently expelled, restoring the aromaticity of the pyridazine ring and yielding the substituted product.

The rate of this reaction is influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the reaction temperature.

SNAr_Mechanism reactant 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine Cl meisenheimer Meisenheimer Complex - reactant->meisenheimer + Nu⁻ nucleophile Nu⁻ product 3-Substituted-6,7-dihydro-dioxino[2,3-c]pyridazine Nu meisenheimer->product - Cl⁻ leaving_group Cl⁻

Caption: Generalized SNAr mechanism on the pyridazine core.

Reaction with Amine Nucleophiles: Synthesis of 3-Amino Derivatives

The introduction of amino functionalities is a cornerstone of medicinal chemistry, as these groups can significantly enhance solubility and provide key hydrogen bonding interactions with biological targets. The reaction of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine with a variety of primary and secondary amines proceeds readily, often with high yields.

Protocol 1: General Procedure for Amination

This protocol provides a general framework for the reaction with a range of amine nucleophiles.

Materials:

  • 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

  • Amine of choice (e.g., morpholine, piperidine, aniline derivatives) (1.2 - 2.0 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a protic solvent like ethanol)

  • Base (optional, e.g., K₂CO₃, Et₃N) (1.5 - 2.0 equivalents)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (1.0 eq).

  • Add the chosen solvent to dissolve the starting material.

  • Add the amine (1.2 - 2.0 eq) and the base (if required).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are often preferred as they can solvate the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction. Protic solvents like ethanol can also be used, particularly for more reactive amines.

  • Base: An external base is often added to scavenge the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for the formation of the Meisenheimer complex.

Data Summary: Amination Reactions
Amine NucleophileSolventTemperature (°C)Time (h)Yield (%)
MorpholineDMF100492
PiperidineEthanolReflux688
AnilineDMSO1201275
BenzylamineDMF100585

Note: The data presented here are representative and may vary based on the specific reaction conditions and the scale of the reaction.

amination_workflow start Start: 3-Chloro-6,7-dihydro- dioxino[2,3-c]pyridazine reagents Add Amine (1.2-2.0 eq) & Base (optional) in Solvent start->reagents reaction Heat (80-120 °C) under Inert Atmosphere reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Cool to RT Work-up (Filtration or Evaporation) monitoring->workup Reaction Complete purification Purification (Column Chromatography or Recrystallization) workup->purification product Product: 3-Amino-6,7-dihydro- dioxino[2,3-c]pyridazine Derivative purification->product

Caption: Workflow for the amination of the pyridazine core.

Reaction with Oxygen and Sulfur Nucleophiles: Synthesis of Ethers and Thioethers

The introduction of alkoxy and thioether moieties can significantly impact the lipophilicity and metabolic stability of a drug candidate. These reactions are typically performed using the corresponding alcohol or thiol in the presence of a base.

Protocol 2: Synthesis of 3-Alkoxy Derivatives

Materials:

  • 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

  • Alcohol of choice (e.g., methanol, ethanol, phenol) (used as solvent or in excess)

  • Strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe)) (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a suspension of NaH (1.1 eq) in anhydrous THF under an inert atmosphere, add the alcohol (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add a solution of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (1.0 eq) in anhydrous THF.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of 3-Thioether Derivatives

Materials:

  • 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH)) (1.5 equivalents)

  • Solvent (e.g., DMF, Acetonitrile)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (1.0 eq) and the thiol (1.1 eq) in the chosen solvent.

  • Add the base (1.5 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Summary: Ether and Thioether Synthesis
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Methoxide-MethanolReflux585
PhenolK₂CO₃DMF80878
ThiophenolK₂CO₃Acetonitrile50395
Benzyl MercaptanNaOHDMFRT490

Note: The data presented here are representative and may vary based on the specific reaction conditions and the scale of the reaction.

Conclusion

The 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine scaffold is a highly versatile platform for the synthesis of novel, biologically active molecules. The protocols outlined in this document provide a robust starting point for the exploration of its reactivity with a range of nucleophiles. The straightforward nature of these SNAr reactions, coupled with the potential for diverse functionalization, underscores the value of this heterocyclic system in modern drug discovery programs. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic goals.

References

  • Elnagdi, M. H., et al. (1992). Studies on alkylheteroaromatics: A novel synthesis of pyrido[3,4-c]pyridazine derivatives. Sci. Technol. Bull., 13, 45–50. [Link]

  • Dainter, R. S., et al. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 227-233. [Link]

  • Ather, A., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2016. [Link]

  • Deeb, A., et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin, 3(3), 290-295. [Link]

  • Klinge, D. E., & van der Plas, H. C. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Recueil des Travaux Chimiques des Pays-Bas, 94(11), 233-235. [Link]

  • Lee, W. S., et al. (2001). Nucleophilic Substitution Reactions of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. ChemInform, 32(40). [Link]

  • Wamhoff, H., & Stanitzek, H. (1988). Reactions of 3,4-dichloro-6-phenylpyridazine with nucleophiles. Synthesis, 1988(12), 947-950.
  • Gompper, R., & Schönafinger, K. (1979). Nucleophilic Substitution on 3,4-Dichloropyridazines. Chemische Berichte, 112(4), 1514-1528.
  • Wermuth, C. G. (2006). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 49(2), 443-448. [Link]

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Application Notes & Protocols for Suzuki Coupling Reactions with 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Chemical Space with Dioxino[2,3-c]pyridazines

The 6,7-dihydro-dioxino[2,3-c]pyridazine scaffold is a compelling heterocyclic motif for professionals in drug discovery and materials science. The fused dioxin ring imparts conformational rigidity and unique electronic properties, while the pyridazine core, a known pharmacophore present in approved drugs, offers multiple points for vector diversification and interaction with biological targets[1]. Specifically, functionalization at the C3 position via carbon-carbon bond-forming reactions opens a gateway to novel analogues with potentially enhanced potency, selectivity, or physicochemical properties.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance, mild conditions, and the stability of its organoboron reagents[2][3]. However, its application to electron-deficient heteroaryl chlorides, such as 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, presents a significant challenge. The strength of the C-Cl bond and the potential for the nitrogen-rich heterocycle to coordinate with and deactivate the palladium catalyst necessitate carefully optimized conditions[4][5].

This guide provides detailed, field-proven protocols and technical insights for successfully executing Suzuki coupling reactions on this specific, challenging substrate. It is designed to equip researchers with the foundational knowledge and practical steps required to navigate the intricacies of this transformation, from initial setup to troubleshooting, ensuring a higher probability of success.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst[2][6][7].

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine. This is often the rate-limiting step for aryl chlorides and is facilitated by electron-rich, bulky phosphine ligands that stabilize the Pd(0) species and promote the bond cleavage[3][8].

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide[3][9].

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle[3][7].

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex_1 Ar-Pd(II)(Cl)L₂ pd0->pd_complex_1 r_x Ar-Cl (Substrate) r_x->pd_complex_1 Oxidative Addition boronic R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ boronic->boronate Activation base Base (e.g., CO₃²⁻) base->boronate product Ar-R' (Product) pd_complex_2 Ar-Pd(II)(R')L₂ pd_complex_1->pd_complex_2 pd_complex_2->pd0 pd_complex_2->product Reductive Elimination boronate->pd_complex_2 Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The choice of catalyst system is paramount for coupling heteroaryl chlorides. Standard catalysts like Pd(PPh₃)₄ often fail or give low yields[4]. Advanced catalyst systems, typically employing bulky, electron-rich biarylphosphine or N-heterocyclic carbene (NHC) ligands, are required to facilitate the difficult oxidative addition step.

Protocol 1: Recommended Method for General Aryl & Heteroaryl Boronic Acids

This protocol utilizes a highly active Buchwald-type precatalyst system, which has demonstrated broad utility for challenging Suzuki couplings.

Materials:

  • 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (1.0 eq)

  • Aryl/Heteroarylboronic Acid (1.2 - 1.5 eq)

  • XPhos Pd G2 (1 - 3 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq), finely ground

  • Anhydrous, degassed solvent: 1,4-Dioxane or Toluene/Water (e.g., 10:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar, add 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, the corresponding boronic acid, the base (K₃PO₄ or Cs₂CO₃), and the XPhos Pd G2 precatalyst.

  • Inerting: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 to 0.2 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to 80-110 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours. Check for the consumption of the starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted-6,7-dihydro-dioxino[2,3-c]pyridazine.

Protocol 2: Alternative Method using a Classical Catalyst/Ligand System

For cases where Buchwald precatalysts are unavailable or if optimization is required, a system generated in situ from a palladium source and a separate ligand can be effective.

Materials:

  • 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (1.0 eq)

  • Aryl/Heteroarylboronic Acid (1.2 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • SPhos (tricyclohexylphosphine or a similar bulky, electron-rich phosphine ligand) (3 - 6 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq) as a 2M aqueous solution

  • Anhydrous, degassed solvent: 1,2-Dimethoxyethane (DME) or Toluene

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a reaction vessel, add 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, the boronic acid, Pd₂(dba)₃, and the phosphine ligand under an inert atmosphere.

  • Solvent Addition: Add the degassed organic solvent (DME or Toluene).

  • Base Addition: Add the aqueous solution of Na₂CO₃. The biphasic mixture should be stirred vigorously to ensure proper mixing.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring, Workup, and Purification: Follow steps 5-10 from Protocol 1.

Data Presentation: Expected Outcomes & Optimization Parameters

The following table provides a hypothetical summary of expected yields for the coupling of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine with various boronic acids, based on literature precedents for similar electron-deficient heteroaryl chlorides[4][10]. Actual yields may vary and require optimization.

EntryBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic AcidXPhos Pd G2 (2 mol%)K₃PO₄Toluene/H₂O1001275-90
24-Methoxyphenylboronic AcidXPhos Pd G2 (2 mol%)K₃PO₄Toluene/H₂O1001280-95
34-Trifluoromethylphenylboronic AcidPd₂(dba)₃ / SPhosCs₂CO₃1,4-Dioxane1101860-75
43-Pyridylboronic AcidXPhos Pd G2 (3 mol%)Cs₂CO₃1,4-Dioxane1102450-70
52-Thienylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄DME901665-80

Key Causality Behind Experimental Choices:

  • Electron-donating groups on the boronic acid (e.g., 4-methoxyphenyl) generally accelerate the transmetalation step, often leading to higher yields[11].

  • Electron-withdrawing groups on the boronic acid (e.g., 4-trifluoromethylphenyl) can slow down transmetalation, sometimes requiring more forceful conditions (higher temperature, stronger base)[11].

  • Heteroaryl boronic acids (e.g., 3-pyridyl) can be prone to protodeboronation (hydrolysis of the C-B bond), which is a major side reaction[12]. Using anhydrous conditions, stronger bases like Cs₂CO₃, or boronic esters can mitigate this issue. The Lewis basic heteroatom can also interfere with the catalyst, sometimes requiring higher catalyst loading.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst. 2. Insufficiently degassed system. 3. C-Cl bond not activating.1. Use a fresh bottle of catalyst/precatalyst. 2. Ensure rigorous degassing of solvents and inerting of the reaction vessel. 3. Switch to a more electron-rich/bulky ligand (e.g., from SPhos to XPhos or RuPhos). Increase temperature.
Protodeboronation of Boronic Acid 1. Presence of excess water/acid. 2. Boronic acid is inherently unstable (especially some heteroaryls).1. Use anhydrous solvents and a finely ground, dry base (K₃PO₄, Cs₂CO₃). 2. Switch to the corresponding boronic ester (e.g., pinacol ester), which is more stable[12].
Homocoupling of Boronic Acid 1. Presence of oxygen, leading to Pd(II) species that promote homocoupling.1. Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction[12].
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Base is too strong or nucleophilic.1. Lower the reaction temperature and monitor. 2. Switch to a milder base (e.g., from Cs₂CO₃ to K₂CO₃ or K₃PO₄).

Workflow Visualization

Experimental_Workflow cluster_workflow Suzuki Coupling Experimental Workflow prep 1. Reagent Prep (Dry & Weigh Reagents) setup 2. Vessel Setup (Add Solids to Vial) prep->setup inert 3. Inerting (Evacuate & Backfill Ar/N₂) setup->inert solvent 4. Solvent Addition (Degassed Solvent) inert->solvent react 5. Reaction (Heat & Stir) solvent->react monitor 6. Monitoring (TLC / LC-MS) react->monitor monitor->react Continue if incomplete workup 7. Workup (Quench & Extract) monitor->workup Reaction Complete purify 8. Purification (Column Chromatography) workup->purify analysis 9. Analysis (NMR, MS) purify->analysis

Caption: A generalized workflow for the Suzuki coupling experiment.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Aoyagi, Y., Inoue, A., Koike, I., et al.
  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Thomas, S. P., et al. (2011). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Watson, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • Scott, J. S., et al. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • de Sá, A. C., et al. (2021). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (2022). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • PubMed. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. [Link]

  • MDPI. (2024). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit.
  • J&K Scientific. 3-Chloro-6,7-dihydro-[6][9]dioxino[2,3-c]pyridazine. [Link]

  • NIST. Pyridazine, 3-chloro-6-methoxy-. [Link]

  • ChemBK. 3-CHLORO-6,7-DIHYDRO[6][9]DIOXINO[2,3-C]PYRIDAZINE. [Link]

  • Taylor, R. D., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.
  • De Kimpe, N., et al. (2022).
  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]

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Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the successful N-arylation of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine via the Buchwald-Hartwig amination. The pyridazine core, prevalent in medicinal chemistry, presents unique challenges for cross-coupling reactions due to the coordinating nature of its nitrogen atoms, which can lead to catalyst inhibition. Furthermore, the use of an aryl chloride, a less reactive electrophile, necessitates a carefully optimized catalytic system. This guide elucidates the mechanistic underpinnings of the reaction, details the rationale for catalyst, ligand, and base selection, and provides a robust, step-by-step protocol for researchers, scientists, and drug development professionals. A detailed troubleshooting guide is also included to address common experimental challenges.

Introduction: The Challenge and Opportunity

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has superseded harsher classical methods, offering milder conditions and broader functional group tolerance, which is invaluable in the synthesis of pharmaceuticals and complex molecular architectures.[1][3]

The substrate of interest, 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, represents a class of heteroaromatic compounds that are both synthetically challenging and highly valuable. The electron-deficient pyridazine ring system is a common motif in bioactive molecules.[4] However, its successful functionalization via Buchwald-Hartwig amination is complicated by two primary factors:

  • Aryl Chloride Reactivity: Aryl chlorides are significantly less reactive than their bromide and iodide counterparts in the key oxidative addition step of the catalytic cycle.[5]

  • Catalyst Inhibition: The lone pairs on the pyridazine nitrogen atoms can coordinate strongly to the palladium center, leading to the formation of off-cycle, inactive catalyst species. This is a common challenge when working with coordinating heterocycles.[6][7]

Overcoming these obstacles requires the use of advanced, "next-generation" catalyst systems, specifically those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][8][9] These ligands are designed to accelerate the rate-limiting oxidative addition and the final reductive elimination step, outcompeting the inhibitory coordination of the substrate.[10] This guide provides a validated protocol leveraging such a system.

Mechanistic Overview of the Buchwald-Hartwig Amination

A fundamental understanding of the catalytic cycle is crucial for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-established steps involving a Pd(0)/Pd(II) cycle.[11][12]

The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the substrate, forming a Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[12]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][11]

Buchwald-Hartwig Catalytic Cycle pd0 Active Pd(0)L Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)(L)-Cl) pd0->oa_complex Oxidative Addition amido_complex Pd(II)-Amido Complex (Ar-Pd(II)(L)-NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Product (Ar-NR'R'') amido_complex->product reagents Ar-Cl + HNR'R'' base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Amination of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

This protocol is designed as a general starting point and may require optimization depending on the specific amine coupling partner.

Materials and Reagents
ReagentGradeTypical SupplierNotes
3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine>97%VariousEnsure purity, as impurities can affect catalytic activity.
Amine (e.g., Morpholine, Aniline, Benzylamine)>98%Sigma-Aldrich, TCILiquid amines should be distilled if purity is questionable.
G4-XPhos Pd PrecatalystCatalyst GradeSigma-AldrichAn air-stable precatalyst that reliably generates the active Pd(0) species.[9]
Sodium tert-butoxide (NaOtBu)>98%, SublimedSigma-AldrichA strong, non-nucleophilic base. Handle in a glovebox as it is highly hygroscopic.[13]
TolueneAnhydrous, >99.8%Acros, SigmaUse a dry solvent from a solvent purification system or a freshly opened Sure/Seal™ bottle.
Diethyl etherACS GradeFisher ScientificFor work-up.
Saturated aqueous NaCl solution (Brine)N/ALab preparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying the organic layer.
Celite® 545N/AFisher ScientificFor filtration.
Silica Gel230-400 meshSiliCycle, etc.For column chromatography.
Experimental Workflow

Experimental_Workflow start Start: Prepare Glassware setup Assemble Reaction in Glovebox start->setup reagents Add Solids: Substrate, NaOtBu, Precatalyst setup->reagents liquids Add Amine and Anhydrous Toluene reagents->liquids reaction Seal Vial and Heat (e.g., 100 °C, 12-24 h) liquids->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Cool, Quench, and Extract monitoring->workup Reaction Complete purify Dry and Purify via Column Chromatography workup->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis end End: Pure Product analysis->end

Caption: Step-by-step experimental workflow diagram.

Detailed Step-by-Step Methodology

Safety Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) as the active Pd(0) catalyst is sensitive to oxygen.[13] All glassware should be oven- or flame-dried before use.

  • Reaction Setup (Inert Atmosphere):

    • Inside a glovebox, add 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (1.0 equiv, e.g., 172.6 mg, 1.0 mmol) to a dry 20 mL scintillation vial or reaction tube equipped with a magnetic stir bar.

    • To the same vial, add G4-XPhos Pd Precatalyst (0.02 equiv, 2 mol%).

    • Finally, add sodium tert-butoxide (1.4 equiv, 134.5 mg, 1.4 mmol).

    • Expertise Note: Adding the solid reagents first prevents them from clumping upon solvent addition. The precatalyst is chosen for its high activity with aryl chlorides and its air-stability, which simplifies handling.[9]

  • Reagent Addition:

    • Add the amine coupling partner (1.2 equiv, 1.2 mmol). If the amine is a solid, it should be added with the other solids in the previous step.

    • Add anhydrous toluene (e.g., 5 mL, to make a 0.2 M solution).

    • Expertise Note: A slight excess of the amine and base is used to drive the reaction to completion. Toluene is a common and effective solvent for these couplings.[13][14]

  • Reaction Execution:

    • Seal the vial tightly with a PTFE-lined cap.

    • Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Expertise Note: Vigorous stirring is important, especially with heterogeneous bases like carbonates or phosphates, to ensure good mixing.[5] The reaction should be monitored periodically.

  • Monitoring the Reaction:

    • After a set time (e.g., 12 hours), briefly cool the reaction. A small aliquot can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate (approx. 20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent (10-15 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with saturated aqueous NaCl (brine) (1 x 20 mL).

    • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue should be purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final aminated product.

Recommended Starting Conditions
ParameterRecommended ValueRationale
Aryl Chloride1.0 equivLimiting reagent.
Amine1.2 equivSlight excess to favor product formation.
Pd Precatalyst1-3 mol %Lower loadings are desirable but may need to be increased for challenging substrates.[13]
Base (NaOtBu)1.4-2.0 equivStrong base is needed for deprotonation of the amine and to facilitate the catalytic cycle. Incompatible with some functional groups like esters.[13]
SolventAnhydrous Toluene or Dioxane (0.1 - 0.5 M)Common, high-boiling, non-coordinating solvents. Dioxane should be used with caution due to peroxide formation.[14]
Temperature80-110 °CHigher temperatures are often required for the activation of aryl chlorides.[5]
Time12-24 hReaction should be monitored; longer times may be needed for less reactive amines.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen exposure).2. Insufficiently dry reagents/solvent.3. Base is not strong enough or has degraded.4. Catalyst poisoning by substrate.1. Ensure rigorous inert atmosphere technique. Use a fresh bottle of precatalyst.2. Use freshly distilled/dried solvent and high-purity reagents.3. Use a fresh bottle of NaOtBu or a stronger base like LHMDS. For base-sensitive substrates, consider weaker bases like K₃PO₄ or Cs₂CO₃, but this may require higher temperatures or longer reaction times.[13]4. Increase catalyst/ligand loading. Switch to a different ligand system known for coupling coordinating heterocycles, such as a bulkier biarylphosphine or an NHC-based catalyst.[6][7][8]
Formation of Side Products 1. Hydrodehalogenation (Ar-Cl → Ar-H).2. Homocoupling of amine or aryl halide.1. This can result from β-hydride elimination.[1] Ensure the reaction is not overheated. Sometimes switching to a different ligand can suppress this pathway.2. This suggests issues with the catalytic cycle. Re-evaluate catalyst loading and base. Ensure proper stoichiometry.
Dark Black/Precipitate Catalyst decomposition ("Palladium black").This often indicates the active catalyst has fallen out of the cycle. This can be caused by impurities, excessive heat, or an inappropriate ligand-to-metal ratio. Try a lower temperature, ensure all reagents are pure, or use a pre-formed catalyst which often offers greater stability.
Inconsistent Results Reaction is sensitive to minor variations in setup.Use a precatalyst to improve reproducibility over generating the catalyst in situ from a Pd source (e.g., Pd(OAc)₂) and a separate ligand.[5][15] Ensure consistent quality of all reagents and solvents.

References

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . Chemical Insights. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis. [Link]

  • Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . ResearchGate. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts . ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation . Journal of Chemical Education. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? . Reddit. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts . PubMed. [Link]

  • Buchwald-Hartwig coupling troubleshooting . Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Selected ligands and catalysts for Buchwald-Hartwig amination . ResearchGate. [Link]

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex...Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides . ACS Catalysis. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction . Wiley Online Library. [Link]

  • Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem . YouTube. [Link]

  • Synthesis of pyridazines . Organic Chemistry Portal. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . National Center for Biotechnology Information. [Link]

  • Recent advances in pyridazine chemistry . ResearchGate. [Link]

  • 3-CHLORO-6,7-DIHYDRO[1][11]DIOXINO[2,3-C]PYRIDAZINE . ChemBK. [Link]

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Application Notes and Protocols: Leveraging 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Dioxino[2,3-c]pyridazine Scaffold - A Promising Heterocycle in Drug Discovery

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds forming the cornerstone of many successful drugs. Among these, the pyridazine core, a six-membered ring containing two adjacent nitrogen atoms, has garnered significant attention due to its versatile biological activities.[1][2] This application note focuses on a specific, yet underexplored, pyridazine derivative: 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine . This scaffold presents a unique combination of structural features – a fused 1,4-dioxin ring and a reactive chloro-substituent on the pyridazine core – that make it an attractive starting point for the development of new chemical entities with potential therapeutic applications.

The incorporation of the rigid dioxin ring system planarizes a portion of the molecule, which can be advantageous for binding to specific protein targets. The chloro-substituent at the 3-position serves as a versatile chemical handle, allowing for the introduction of a wide array of functional groups through various cross-coupling and nucleophilic substitution reactions. This enables the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. While direct biological data for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is not extensively documented in publicly available literature, the known pharmacological profiles of related pyridazine and pyridazinone derivatives suggest its potential in several therapeutic areas, including but not limited to oncology, inflammation, and cardiovascular diseases.[1][3][4]

This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this scaffold, complete with detailed experimental protocols and theoretical frameworks to empower researchers in their drug discovery endeavors.

Chemical Properties and Synthesis

The 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine scaffold (CAS 943026-40-2) is a solid with a molecular weight of 172.57 g/mol and the molecular formula C₆H₅ClN₂O₂.

Synthesis of the Scaffold

A key synthetic route to 3-Chloro-6,7-dihydro-[5][6]dioxino[2,3-c]pyridazine starts from 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol. This precursor undergoes an intramolecular cyclization to form the fused dioxin ring.

Protocol 1: Synthesis of 3-Chloro-6,7-dihydro-[5][6]dioxino[2,3-c]pyridazine

Materials:

  • 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol (1.0 eq.) in anhydrous DMF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 3-Chloro-6,7-dihydro-[5][6]dioxino[2,3-c]pyridazine as a solid.

Causality behind Experimental Choices:

  • Sodium hydride is a strong, non-nucleophilic base used to deprotonate the hydroxyl group of the starting material, forming an alkoxide that facilitates the intramolecular nucleophilic substitution to form the dioxin ring.

  • Anhydrous DMF is a polar aprotic solvent that is suitable for SNAr reactions and can solvate the sodium alkoxide intermediate.

  • Inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with moisture.

  • Quenching with water at 0 °C is a safety precaution to control the exothermic reaction of excess sodium hydride with water.

Medicinal Chemistry Applications: A Landscape of Possibilities

The true potential of the 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine scaffold lies in its ability to be readily derivatized. The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution and is also amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents to probe interactions with biological targets and optimize pharmacokinetic properties.

Potential Therapeutic Areas

Based on the biological activities of structurally related pyridazine-containing compounds, the 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine scaffold could be a valuable starting point for the development of:

  • Kinase Inhibitors: Many pyridazine derivatives have been identified as potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.[5][7] The dioxino[2,3-c]pyridazine core can be elaborated with pharmacophores known to interact with the ATP-binding site of kinases.

  • Anti-inflammatory Agents: Fused pyridazine systems have shown promise as anti-inflammatory agents.[2][3] Derivatives of the target scaffold could be explored for their ability to modulate inflammatory pathways.

  • Anticancer Agents: The pyridazinone scaffold is present in several compounds with demonstrated anticancer activity.[1][4] By modifying the 3-position of the dioxino[2,3-c]pyridazine core, it may be possible to develop novel cytotoxic or targeted anticancer agents.[8][9]

  • Cardiovascular Agents: Certain pyridazine derivatives have been investigated for their cardiovascular effects, including antihypertensive and vasorelaxant properties.[6] A patent for 3-chloro-6-(2-hydroxyphenyl)pyridazines highlights their use as intermediates for antihypertensive agents, suggesting a potential avenue for the dioxino[2,3-c]pyridazine scaffold.

Key Derivatization Strategies and Protocols

The following protocols outline common and effective methods for derivatizing the 3-chloro-6,7-dihydro-dioxino[2,3-c]pyridazine scaffold.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is a powerful tool for introducing aryl or heteroaryl moieties at the 3-position, which can significantly impact the biological activity and physicochemical properties of the molecule.

Materials:

  • 3-Chloro-6,7-dihydro-[5][6]dioxino[2,3-c]pyridazine

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 3-Chloro-6,7-dihydro-[5][6]dioxino[2,3-c]pyridazine (1.0 eq.), the boronic acid/ester (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

  • Add the solvent system (e.g., 1,4-dioxane/water 4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the desired 3-aryl/heteroaryl-6,7-dihydro-dioxino[2,3-c]pyridazine.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction allows for the introduction of a wide range of primary and secondary amines, which can serve as important pharmacophoric elements and modulate solubility and basicity.

Materials:

  • 3-Chloro-6,7-dihydro-[5][6]dioxino[2,3-c]pyridazine

  • Amine (primary or secondary, 1.2 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.)

  • Ligand (e.g., Xantphos or BINAP, 0.04 eq.)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5 eq.)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel under an inert atmosphere, add 3-Chloro-6,7-dihydro-[5][6]dioxino[2,3-c]pyridazine (1.0 eq.), the amine (1.2 eq.), palladium catalyst (0.02 eq.), ligand (0.04 eq.), and base (1.5 eq.).

  • Add the anhydrous solvent.

  • Degas the mixture with an inert gas for 15-20 minutes.

  • Heat the reaction to 90-110 °C and stir for 6-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the 3-amino-6,7-dihydro-dioxino[2,3-c]pyridazine derivative.

Data Presentation and Visualization

To facilitate the comparison of potential derivatives, quantitative data such as reaction yields and biological activity (if available from future studies) should be summarized in a structured table.

Table 1: Exemplary Derivatization of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

EntryReaction TypeReagentProductYield (%)
1Suzuki-MiyauraPhenylboronic acid3-Phenyl-6,7-dihydro-dioxino[2,3-c]pyridazinee.g., 85
2Buchwald-HartwigMorpholine3-(Morpholin-4-yl)-6,7-dihydro-dioxino[2,3-c]pyridazinee.g., 78
3Nucleophilic SubstitutionSodium methoxide3-Methoxy-6,7-dihydro-dioxino[2,3-c]pyridazinee.g., 92

*Note: Yields are hypothetical and for illustrative purposes only.

Experimental Workflows and Logical Relationships

Visualizing the synthetic pathways and the logic of derivatization is crucial for planning and executing research projects.

Synthesis_and_Derivatization cluster_synthesis Scaffold Synthesis cluster_derivatization Scaffold Derivatization cluster_products Diverse Analogs Start 2-((3,6-dichloropyridazin- 4-yl)oxy)ethan-1-ol Scaffold 3-Chloro-6,7-dihydro- dioxino[2,3-c]pyridazine Start->Scaffold NaH, DMF Suzuki Suzuki-Miyaura (C-C Coupling) Scaffold->Suzuki Buchwald Buchwald-Hartwig (C-N Coupling) Scaffold->Buchwald SNAr Nucleophilic Aromatic Substitution (C-O, C-S) Scaffold->SNAr Aryl_Analog 3-Aryl/Heteroaryl Derivatives Suzuki->Aryl_Analog Amino_Analog 3-Amino Derivatives Buchwald->Amino_Analog Ether_Analog 3-Alkoxy/Aryloxy Derivatives SNAr->Ether_Analog

Caption: Synthetic route to the core scaffold and subsequent derivatization pathways.

Proposed Signaling Pathway for Potential Kinase Inhibitor Derivatives

Derivatives of the 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine scaffold could potentially act as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be targeted.

Kinase_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase_Domain Intracellular Kinase Domain Receptor->Kinase_Domain Dimerization & Autophosphorylation Dioxino_Pyridazine Dioxino[2,3-c]pyridazine Derivative Dioxino_Pyridazine->Kinase_Domain Inhibition ADP ADP Kinase_Domain->ADP Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylation ATP ATP ATP->Kinase_Domain pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream->Cellular_Response

Caption: Inhibition of a generic kinase signaling pathway by a potential derivative.

Conclusion and Future Directions

The 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine scaffold represents a promising, yet largely unexplored, platform for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of its chloro-substituent for further chemical modification make it an ideal candidate for library synthesis and lead optimization campaigns. While direct biological data is currently scarce, the extensive body of research on related pyridazine and pyridazinone derivatives provides a strong rationale for investigating this scaffold in areas such as oncology, inflammation, and cardiovascular disease. The protocols and conceptual frameworks provided in this guide are intended to serve as a solid foundation for researchers to unlock the full potential of this intriguing heterocyclic system. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to elucidate the structure-activity relationships and identify promising lead compounds for further development.

References

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  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2024). RSC Medicinal Chemistry. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2023). RSC Medicinal Chemistry. [Link]

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  • Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. (1982).
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  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). Molecules. [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Current Medicinal Chemistry. [Link]

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Application Notes & Protocols: Evaluating the Anticancer Activity of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction

The pyridazine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. The 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine core represents a specific, rigidified subclass of these compounds, offering unique stereochemical properties that may enhance target binding and selectivity. The exploration of such novel heterocyclic compounds is a critical endeavor in oncology, as the demand for therapeutics with novel mechanisms of action to overcome drug resistance remains urgent[3].

These application notes provide a comprehensive framework for the systematic evaluation of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine analogs as potential anticancer agents. The protocols herein are designed to be robust and self-validating, guiding researchers from initial cytotoxicity screening to preliminary mechanistic and in vivo efficacy studies. The narrative emphasizes the causality behind experimental choices, empowering researchers to not only execute the protocols but also to interpret the data with a high degree of scientific rigor.

Section 1: A General Workflow for Anticancer Compound Evaluation

The discovery pipeline for a new chemical entity involves a multi-stage process. It begins with broad screening to identify cytotoxic activity and progressively narrows down to specific mechanisms and in vivo validation for the most promising candidates. This workflow ensures that resources are invested in compounds with the highest therapeutic potential.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Efficacy Compound Pyridazine Analogs (Test Compounds) MTT Cell Viability Assay (e.g., MTT) Compound->MTT CellLines Panel of Human Cancer Cell Lines CellLines->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Pathway Identify Signaling Pathway Disruption WesternBlot Mechanism of Action (Western Blot) Apoptosis->WesternBlot WesternBlot->Pathway Xenograft Animal Model (Xenograft) Pathway->Xenograft Efficacy Evaluate Tumor Growth Inhibition Xenograft->Efficacy

Caption: High-level workflow for evaluating novel anticancer compounds.

Section 2: Synthesis and Preparation of Pyridazine Analogs

The synthesis of the target 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine and its analogs is the foundational step. While numerous synthetic routes exist for pyridazine derivatives, a common approach involves the cyclocondensation of dicarbonyl compounds with hydrazine or the functionalization of a pre-formed pyridazine ring[4][5]. For instance, chlorination of a pyridazinone precursor using reagents like phosphorus oxychloride is a standard method to introduce the reactive chloro group, which can then be used for further derivatization[6].

Protocol Insight:

  • Starting Materials: The synthesis of the parent compound, 3-Chloro-6,7-dihydro[7][8]dioxino[2,3-c]pyridazine, can be achieved from 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol[9].

  • Purity: It is critical to ensure the high purity (>95%) of the final compounds, typically confirmed by NMR and mass spectrometry, as impurities can confound biological data.

  • Solubility: Test compounds should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions (e.g., 10-50 mM). The final concentration of DMSO in cell culture media should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity[10].

Section 3: In Vitro Evaluation of Anticancer Activity

In vitro assays are the primary method for initial screening due to their speed, cost-effectiveness, and suitability for high-throughput formats[11]. These assays provide the first indication of a compound's potential by measuring its effect on cancer cell viability and proliferation[12][13].

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[14][15]. It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells[8].

Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridazine analogs in culture medium from the DMSO stock. A typical concentration range would be 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) and a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS[8].

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL)[14].

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization and Measurement:

    • After incubation, carefully add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[16].

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution[8].

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm)[14][17]. A reference wavelength of >650 nm can be used to subtract background absorbance[8].

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, is determined by plotting a dose-response curve (log of compound concentration vs. % viability) using non-linear regression analysis.

CompoundCell LineIncubation Time (h)IC50 (µM)
Analog-1MCF-7485.2 ± 0.4
Analog-1A549488.9 ± 0.7
Analog-2MCF-74812.5 ± 1.1
Analog-2A5494825.1 ± 2.3
DoxorubicinMCF-7480.8 ± 0.1
Caption: Example data table for summarizing IC50 values of pyridazine analogs.
Protocol: Apoptosis Induction Analysis (Annexin V & Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs[18]. This protocol uses flow cytometry to distinguish between healthy, apoptotic, and necrotic cells[19]. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity[7].

Methodology:

  • Cell Treatment:

    • Seed 1 x 10⁶ cells in a T25 flask or 6-well plate and allow them to adhere overnight.

    • Treat the cells with the pyridazine analog at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated negative control.

  • Cell Harvesting:

    • Collect both the floating cells (from the supernatant) and the adherent cells (by gentle trypsinization) to ensure all apoptotic cells are included in the analysis[7].

    • Combine the floating and adherent cells, and wash them twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes[7][20].

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension[20].

    • Add 5 µL of Propidium Iodide (PI) staining solution[20].

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

Data Interpretation: The results are typically displayed as a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Healthy, viable cells.

  • Lower-Right (Annexin V+ / PI-): Cells in early apoptosis.

  • Upper-Right (Annexin V+ / PI+): Cells in late apoptosis or necrosis.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

An effective pro-apoptotic compound will cause a significant shift of cells from the lower-left quadrant to the lower-right and upper-right quadrants.

Section 4: Mechanistic Insights - Elucidating the Mode of Action

Once cytotoxic and pro-apoptotic activity is confirmed, the next step is to investigate the underlying molecular mechanism. Many anticancer agents function by disrupting key signaling pathways that control cell survival, proliferation, and death[21].

Hypothesized Signaling Pathway: Induction of Apoptosis

Given the pro-apoptotic effects observed, a plausible mechanism for pyridazine analogs is the modulation of the intrinsic (mitochondrial) apoptosis pathway. This pathway is controlled by the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Disruption of this balance leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of a caspase cascade (Caspase-9, Caspase-3) that executes cell death.

G Compound Pyridazine Analog Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax / Bak (Pro-apoptotic) Compound->Bax Activation? Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway targeted by pyridazine analogs.

Protocol: Analysis of Signaling Proteins by Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a sample, making it ideal for validating the hypothesized pathway[21]. By probing for key proteins like Bcl-2, Bax, cleaved Caspase-3, and PARP, we can confirm if the apoptotic pathway is activated.

Methodology:

  • Protein Extraction:

    • Treat cells with the pyridazine analog as described for the apoptosis assay.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity.

    • Centrifuge the lysate at high speed (~14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel (SDS-PAGE)[22].

    • Electrotransfer the separated proteins from the gel onto a membrane (e.g., nitrocellulose or PVDF)[23].

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[23].

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3) overnight at 4°C with gentle shaking[23].

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

    • To ensure equal loading, strip the membrane and re-probe for a loading control protein with stable expression, such as β-actin or GAPDH.

Expected Results: Treatment with an effective pyridazine analog would be expected to show:

  • Downregulation of anti-apoptotic proteins (e.g., Bcl-2).

  • Upregulation of pro-apoptotic proteins (e.g., Bax).

  • Increased levels of cleaved (active) forms of Caspase-9 and Caspase-3.

Section 5: In Vivo Efficacy Assessment (Xenograft Models)

Promising in vitro results must be validated in a living organism. The subcutaneous cell line-derived xenograft (CDX) model is a standard preclinical model for evaluating the efficacy of anticancer compounds[24][25]. This involves implanting human cancer cells into immunocompromised mice, which allows the cells to grow into a solid tumor[26].

Protocol: Subcutaneous Xenograft Model

Methodology:

  • Cell Preparation:

    • Culture a suitable human cancer cell line (e.g., one that showed high sensitivity in vitro) to ~80% confluency.

    • Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation. The final cell concentration should be around 25-50 x 10⁶ cells/mL. Keep the cell suspension on ice.

  • Animal Procedure:

    • Use immunocompromised mice (e.g., Athymic Nude or SCID mice), typically 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Anesthetize the mouse. Disinfect the injection site on the flank with 70% ethanol.

    • Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the right flank of the mouse[24].

    • Monitor the animals daily for health and signs of tumor growth.

  • Tumor Growth Monitoring and Treatment:

    • Once tumors become palpable and reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer the pyridazine analog via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle solution.

    • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 [24].

    • Record the body weight of each mouse at each measurement to monitor for toxicity.

  • Endpoint and Analysis:

    • Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³), or for a fixed duration.

    • At the end of the study, humanely euthanize the mice. Excise, weigh, and photograph the tumors.

    • Tumor tissue can be preserved for further analysis (e.g., histology, Western blotting).

Data Analysis: The primary endpoint is tumor growth inhibition (TGI). Compare the mean tumor volume of the treated group to the vehicle control group over time. Significant weight loss (>15-20%) in the treated group is an indicator of unacceptable toxicity.

Treatment GroupMean Tumor Volume (mm³) at Day 21% TGIMean Body Weight Change (%)
Vehicle Control1450 ± 150--2%
Analog-1 (10 mg/kg)650 ± 9555%-5%
Analog-1 (25 mg/kg)320 ± 6078%-12%
Caption: Example data table for summarizing in vivo efficacy in a xenograft model.

Conclusion

This document provides a structured, multi-faceted approach to characterize the anticancer potential of novel 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine analogs. By systematically applying these protocols—from broad in vitro viability screens to targeted mechanistic studies and finally to in vivo efficacy models—researchers can build a comprehensive data package. This rigorous, evidence-based evaluation is essential for identifying promising lead candidates for further preclinical and clinical development in the fight against cancer.

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Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyridazine Scaffold in Inflammation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the progression of chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A primary goal in drug discovery is the development of novel anti-inflammatory agents with improved efficacy and safety profiles. The pyridazine and pyridazinone heterocyclic systems have emerged as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[1] Numerous studies have demonstrated that derivatives of this scaffold can effectively modulate key inflammatory pathways, often by inhibiting cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[2][3][4]

This document focuses on a specific, yet underexplored, class of these compounds: 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine derivatives . While direct literature on the anti-inflammatory activity of this specific fused-ring system is nascent, its structural analogy to known potent anti-inflammatory pyridazines makes it a compelling candidate for investigation. The presence of the dioxino ring and the chloro substituent offers unique electronic and steric properties that could be exploited for targeted inhibitor design.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory potential of novel 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine derivatives. The protocols herein are designed to be self-validating, guiding the user from initial in vitro screening to subsequent in vivo validation.

Part 1: Mechanistic Landscape & Key Inflammatory Pathways

The rationale for investigating these derivatives is grounded in their potential to modulate the same pathways as other bioactive pyridazines. The primary inflammatory cascade initiated by stimuli like lipopolysaccharide (LPS) involves the activation of intracellular signaling pathways that lead to the expression of inflammatory enzymes and cytokines.

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are central to the inflammatory process, converting arachidonic acid into prostaglandins (PGs). While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[4] Many pyridazine derivatives have demonstrated potent and selective COX-2 inhibitory activity.[2][3][5]

The NF-κB Signaling Pathway and Cytokine Production

The transcription factor NF-κB is a master regulator of the inflammatory response. Upon activation by stimuli such as LPS, it translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).[2] Inhibition of this pathway is a hallmark of many effective anti-inflammatory agents. Pyridazine compounds have been shown to suppress the production of these critical mediators.[3]

Below is a diagram illustrating the key signaling pathways targeted in the evaluation of anti-inflammatory compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates ArachidonicAcid Arachidonic Acid COX2_enzyme COX-2 Enzyme ArachidonicAcid->COX2_enzyme Substrate PGs Prostaglandins (PGs) (e.g., PGE2) COX2_enzyme->PGs Produces iNOS_enzyme iNOS Enzyme NO Nitric Oxide (NO) iNOS_enzyme->NO Produces Arginine L-Arginine Arginine->iNOS_enzyme Substrate DNA DNA NFkB_nuc->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription mRNA->COX2_enzyme Translation mRNA->iNOS_enzyme Translation Inflammation Inflammation PGs->Inflammation NO->Inflammation Pyridazine Pyridazine Derivative Pyridazine->NFkB May Inhibit Translocation Pyridazine->COX2_enzyme Inhibits

Caption: Key inflammatory signaling pathways potentially modulated by pyridazine derivatives.

Part 2: Experimental Workflow & Protocols

A tiered approach is recommended, beginning with broad in vitro screening to identify active compounds and progressing to more complex cellular and in vivo models to validate activity and elucidate the mechanism of action.

G start Synthesize & Characterize 3-Chloro-6,7-dihydro-dioxino [2,3-c]pyridazine Derivatives cytotoxicity Tier 1: Cytotoxicity Screening (MTT Assay) start->cytotoxicity in_vitro_screening Tier 2: In Vitro Anti-inflammatory Screening cytotoxicity->in_vitro_screening Select non-toxic concentrations no_assay Nitric Oxide (NO) Inhibition Assay (LPS-stimulated RAW 264.7 cells) in_vitro_screening->no_assay cox_assay COX-1/COX-2 Inhibition Assay (Enzymatic or Cell-Based) in_vitro_screening->cox_assay cytokine_assay Tier 3: Cytokine Profiling (ELISA for TNF-α, IL-6) no_assay->cytokine_assay Identify active compounds cox_assay->cytokine_assay Identify active compounds in_vivo_validation Tier 4: In Vivo Validation (Carrageenan-Induced Paw Edema) cytokine_assay->in_vivo_validation Confirm mechanism end Lead Compound Identification & Further Development in_vivo_validation->end

Caption: A tiered experimental workflow for evaluating anti-inflammatory candidates.

Protocol 2.1: Tier 1 - Cell Viability Assessment (MTT Assay)

Causality: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compounds. Any observed reduction in inflammatory markers must be due to specific inhibitory action, not simply cell death. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO, final concentration ≤0.1%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Select the highest concentrations that show >90% cell viability for subsequent anti-inflammatory assays.

Protocol 2.2: Tier 2 - In Vitro Anti-inflammatory Screening

Causality: LPS stimulation of macrophages induces the expression of iNOS, leading to a large, sustained production of NO, a key inflammatory mediator. Measuring the inhibition of NO production is a robust primary screen for anti-inflammatory activity.

Materials:

  • RAW 264.7 cells and culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds at non-toxic concentrations

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells (5×10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours. Include a vehicle control and a known inhibitor (e.g., L-NMMA) as a positive control.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of Griess Reagent to each well.

  • Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells.

Causality: To determine if the compounds act via the COX pathway and to assess their selectivity, a direct enzymatic assay is essential. This assay measures the peroxidase activity of COX, which is a component of its catalytic cycle.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, BPS Bioscience)[1][6]

  • Arachidonic acid (substrate)

  • Test compounds

  • Fluorometric or colorimetric plate reader

Procedure (Example using a fluorometric kit):

  • Reagent Preparation: Prepare assay buffer, probe, and enzyme solutions as per the kit manufacturer's instructions.

  • Compound Addition: To a 96-well black plate, add test compounds at various concentrations. Include a selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as controls.

  • Enzyme Addition: Add diluted COX-1 or COX-2 enzyme to the respective wells.

  • Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Analysis: Calculate the rate of reaction (slope of the linear portion of the curve). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Table 1: Example Data Presentation for COX Inhibition

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI) (COX-1/COX-2)
Derivative 1 >100 1.5 >66.7
Derivative 2 25.3 0.8 31.6
Celecoxib 15.0 0.05 300
Indomethacin 0.1 1.6 0.06

Note: Data are hypothetical and for illustrative purposes.

Protocol 2.3: Tier 3 - Pro-inflammatory Cytokine Profiling (ELISA)

Causality: Active compounds identified in primary screens should be further evaluated for their ability to suppress the production of key pro-inflammatory cytokines like TNF-α and IL-6. This provides deeper insight into their mechanism of action, particularly their effect on the NF-κB pathway.

Materials:

  • Supernatants from LPS-stimulated RAW 264.7 cells (from Protocol 2.2.1)

  • TNF-α and IL-6 ELISA kits (e.g., from Thermo Fisher Scientific, R&D Systems)[7][8]

  • Wash buffers, detection antibodies, substrate solutions (provided in kits)

  • Microplate reader

Procedure (General ELISA Protocol):

  • Plate Coating: Coat a 96-well plate with the capture antibody specific for either TNF-α or IL-6. Incubate and then wash.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Addition: Add cell culture supernatants and standards to the wells. Incubate to allow the cytokine to bind to the capture antibody. Wash the plate.

  • Detection Antibody: Add the biotinylated detection antibody. Incubate and wash.

  • Enzyme Conjugate: Add Streptavidin-HRP (horseradish peroxidase). Incubate and wash.

  • Substrate Addition: Add a TMB substrate solution. A color will develop in proportion to the amount of cytokine present.

  • Reaction Stop: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples. Determine the percent inhibition caused by the test compounds.

Protocol 2.4: Tier 4 - In Vivo Validation (Carrageenan-Induced Paw Edema Model)

Causality: An in vivo model is essential to confirm the anti-inflammatory efficacy of a compound in a complex biological system. The carrageenan-induced paw edema model is a widely accepted and reproducible acute inflammation model. The inflammatory response is biphasic, involving histamine and serotonin in the first phase, and prostaglandins and nitric oxide in the second phase, which is sensitive to COX inhibitors.

Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

Materials:

  • Test compounds

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the study with free access to water.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Carrageenan control (receives vehicle)

    • Group III: Positive control (Indomethacin)

    • Group IV, V, VI: Test compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.)

  • Compound Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[4]

  • Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = (Paw volume at time t) - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] × 100

Table 2: Example Data Presentation for Carrageenan-Induced Paw Edema

Treatment Group (Dose) Paw Volume Increase (mL) at 3 hr (Mean ± SEM) % Inhibition of Edema
Carrageenan Control 0.85 ± 0.05 -
Indomethacin (10 mg/kg) 0.38 ± 0.03* 55.3
Derivative 1 (10 mg/kg) 0.65 ± 0.04 23.5
Derivative 1 (30 mg/kg) 0.49 ± 0.03* 42.4
Derivative 1 (100 mg/kg) 0.35 ± 0.02* 58.8

p < 0.05 compared to Carrageenan Control. Note: Data are hypothetical and for illustrative purposes.

Conclusion

The protocols detailed in this guide provide a robust, logical, and scientifically sound framework for the comprehensive evaluation of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine derivatives as novel anti-inflammatory agents. By progressing through this tiered workflow, researchers can efficiently screen compounds, identify potent candidates, and elucidate their mechanisms of action. Given the established anti-inflammatory potential of the broader pyridazine class, this specific chemical series represents a promising area for the discovery of next-generation therapeutics to combat inflammatory diseases.

References

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Dev Res.

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry.

  • Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Arch Pharm Res.

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.

  • New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorg Chem.

  • Anti-inflammatory activity of pyridazinones: A review. Arch Pharm (Weinheim).

  • Synthesis and pharmacological evaluation of N-substituted 4,6-diaryl-3-pyridazinones as analgesic, antiinflammatory and antipyretic agents. Eur J Med Chem.

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian J Pharmacol.

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.

  • 3-Chloro-6,7-dihydro-[2][3]dioxino[2,3-c]pyridazine | 943026-40-2. J&K Scientific.

  • Pyridazine derivatives useful in therapy. Google Patents.

  • Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. Pathogens and Disease.

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.

  • Human TNF-α ELISA Kit Product Information Sheet. Thermo Fisher Scientific.

  • FineTest® - Human IL-6 (Interleukin 6) ELISA Kit. FineTest.

  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

Sources

Application Notes & Protocols: A Comprehensive In Vitro Profiling Strategy for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazine and pyridazinone scaffolds are recognized as "wonder nuclei" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (herein referred to as CPD-1) is a novel chemical entity (NCE) incorporating this privileged pyridazine core. Given the broad biological potential of its parent class, a systematic and robust in vitro profiling campaign is essential to elucidate its pharmacological properties and potential liabilities early in the drug discovery process.

This document outlines a comprehensive, tiered strategy for the initial in vitro characterization of CPD-1. The protocols are designed for researchers, scientists, and drug development professionals to establish a foundational dataset covering general cytotoxicity, potential genotoxicity, specific target engagement, metabolic stability, and cardiovascular safety. The logic behind this workflow is to first establish a safe concentration window, then screen for broad safety and activity, and finally, investigate key drug-like properties. This approach ensures that resources are allocated efficiently and that critical go/no-go decisions can be made with high confidence.

Logical Workflow for In Vitro Profiling of CPD-1

The proposed testing cascade follows a logical progression from broad, safety-oriented assays to more specific, mechanism-of-action and drug liability-focused evaluations.

G cluster_0 Phase 1: Foundational Safety & Viability cluster_1 Phase 2: Target & Liability Screening A 1. Cytotoxicity Screening (MTT/LDH Assay) B 2. Genotoxicity Battery (Ames & Micronucleus) A->B Establish CC50 & Safe Dosing Range C 3. Kinase Inhibition Profiling (Broad Panel Screen) B->C Screen for Activity (at non-toxic conc.) D 4. CYP450 Inhibition (Major Isoforms) C->D Assess Drug-Drug Interaction Potential E 5. hERG Channel Assay (Patch Clamp) D->E Evaluate Cardiotoxicity Risk G A Prepare Assay Plate (Kinase + Substrate) B Add CPD-1 (e.g., 10 µM) A->B C Initiate Reaction (Add Mg/[γ-³³P]ATP) B->C D Incubate (e.g., 60 min at 30°C) C->D E Stop & Capture (Filter Plate) D->E F Wash Unincorporated ATP E->F G Measure Radioactivity (Scintillation Counter) F->G H Calculate % Inhibition Identify Hits G->H

Figure 2: Workflow for a radiometric kinase inhibitor screening assay.

Kinase Target % Inhibition @ 10 µM Follow-up IC50 (nM)
CDK2/CycA98%75
Aurora A92%150
VEGFR285%210
EGFR15%> 10,000
SRC8%> 10,000
Table 3: Hypothetical kinase profiling data for CPD-1, identifying potent activity against cell cycle and angiogenesis-related kinases.

ADME/Tox Profiling: Cytochrome P450 (CYP) Inhibition

Scientific Rationale: Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism. [3]Inhibition of these enzymes by a new drug can lead to adverse drug-drug interactions (DDIs) by altering the metabolism of co-administered therapies. [4]Assessing the inhibitory potential of CPD-1 against the most clinically relevant CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and a key part of preclinical safety assessment. [5][6]

Protocol: Multi-Isoform CYP Inhibition Assay (LC-MS/MS)

This assay uses human liver microsomes, which contain a full complement of CYP enzymes, and a cocktail of isoform-specific probe substrates. The formation of specific metabolites is monitored by LC-MS/MS to determine the inhibitory activity of the test compound. [6][7] Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • CYP probe substrate cocktail (e.g., Phenacetin for 1A2, Diclofenac for 2C9, Midazolam for 3A4, etc.)

  • CPD-1 and known positive control inhibitors (e.g., Furafylline for 1A2)

  • Acetonitrile with internal standard for reaction quenching

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: In a 96-well plate, pre-incubate HLMs with a serial dilution of CPD-1 (e.g., 0.1 to 50 µM) in buffer for 10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding the substrate cocktail and the NADPH regenerating system.

  • Incubation: Incubate for a short, defined time (e.g., 10 minutes) at 37°C in a shaking water bath.

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of each specific metabolite formed using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percent of remaining activity for each CYP isoform at each CPD-1 concentration compared to the vehicle control.

  • Plot the percent activity against the log of CPD-1 concentration and fit the data to determine the IC50 value for each isoform.

CYP Isoform Probe Substrate Hypothetical IC50 (µM) Risk Assessment
CYP1A2Phenacetin> 50Low
CYP2C9Diclofenac> 50Low
CYP2C19S-Mephenytoin18.5Moderate
CYP2D6Dextromethorphan> 50Low
CYP3A4Midazolam8.2Moderate-High
Table 4: Hypothetical CYP inhibition profile for CPD-1. An IC50 < 10 µM, particularly for CYP3A4, warrants further investigation.
[5]

Cardiovascular Safety: hERG Channel Assay

Scientific Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias. [8]In vitro hERG assays have become a mandatory part of preclinical safety testing for most drug candidates. [9]Automated patch clamp electrophysiology provides a high-throughput and accurate method for assessing a compound's hERG inhibitory potential. [10][11]

Protocol: Automated Patch Clamp hERG Assay

This protocol uses a mammalian cell line (e.g., HEK293) stably expressing the hERG channel. The automated patch clamp system measures the ionic current flowing through the channels in response to a specific voltage protocol, both before and after the application of the test compound.

Procedure (Using a system like QPatch or SyncroPatch):

  • Cell Preparation: Use HEK293 cells stably expressing hERG channels. Prepare a single-cell suspension for the automated system.

  • System Priming: Prime the system with intracellular and extracellular solutions.

  • Cell Capture & Sealing: The system automatically captures a cell and forms a high-resistance (>100 MΩ) "gigaseal" between the cell membrane and the recording electrode. [11]4. Baseline Recording: Establish whole-cell configuration and record baseline hERG currents using a standardized voltage pulse protocol. This protocol is designed to elicit the characteristic hERG tail current. [12]5. Compound Application: Perfuse the cells with vehicle control, followed by sequentially increasing concentrations of CPD-1 (e.g., 0.1, 1, 10, 30 µM). Allow the effect to stabilize at each concentration (typically 3-5 minutes).

  • Washout: Perfuse with the control extracellular solution to assess the reversibility of any inhibition.

  • Positive Control: A known hERG blocker like Cisapride or E-4031 is used to confirm assay sensitivity. [11][12] Data Analysis:

  • Measure the amplitude of the hERG tail current at the end of each concentration application.

  • Calculate the percent inhibition at each concentration relative to the baseline current in the vehicle control.

  • Plot percent inhibition versus the log of CPD-1 concentration and fit the data to the Hill equation to determine the IC50 value. [12]

    Parameter Hypothetical Value
    hERG IC50 (µM) 12.8
    Hill Coefficient 1.1
    Table 5: Hypothetical hERG inhibition data for CPD-1. An IC50 > 10 µM is generally considered a lower risk, but this must be interpreted in the context of the compound's expected therapeutic plasma concentration.

Summary and Next Steps

This application note has outlined a foundational in vitro testing cascade for the novel compound 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (CPD-1). Based on the hypothetical data generated:

  • CPD-1 shows selective cytotoxicity against a cancer cell line (HeLa) over a non-cancerous line (HEK293), with a CC50 of ~25 µM.

  • It is non-genotoxic in the standard Ames and micronucleus assays.

  • It exhibits potent inhibitory activity against specific cell cycle and angiogenesis-related kinases (CDK2, Aurora A, VEGFR2) with nanomolar IC50 values.

  • It presents a moderate risk for drug-drug interactions , with IC50 values below 10 µM for CYP3A4.

  • It shows low-to-moderate hERG inhibition , with an IC50 > 10 µM.

These results provide a strong basis for further investigation. The next logical steps would include:

  • Cell-Based Target Engagement Assays: Confirm that the inhibition of identified kinases (e.g., CDK2) translates into an anti-proliferative effect in cell models dependent on those kinases.

  • Lead Optimization: If the CYP or hERG liabilities are considered significant, medicinal chemistry efforts could be directed to mitigate these off-target effects while retaining on-target kinase potency.

  • Expanded ADME Profiling: Investigate other properties such as plasma protein binding, metabolic stability in hepatocytes, and cell permeability (e.g., Caco-2 assays).

By following this structured, data-driven approach, research teams can efficiently characterize novel chemical entities, identify promising lead candidates, and anticipate potential development challenges.

References

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  • Gendron, T., et al. (2021). Recent advances in pyridazine chemistry. ResearchGate. Available: [Link]

  • Ghorab, M. M., et al. (2016). New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. PubMed. Available: [Link]

  • Sobaś, P., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Available: [Link]

Sources

Application Note: High-Throughput Screening of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Dioxino[2,3-c]pyridazine Scaffold

The relentless pursuit of novel therapeutic agents in drug discovery is fueled by the exploration of unique chemical matter. The pyridazine ring is a key heterocyclic motif that has garnered significant interest due to its unique physicochemical properties, including its capacity for robust hydrogen bonding and its role as a bioisosteric replacement for other aromatic systems.[1] The fusion of a dioxin ring to the pyridazine core, as seen in the 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine scaffold, offers a novel three-dimensional architecture that can be exploited for targeting a variety of biological macromolecules. This application note provides a comprehensive guide to the high-throughput screening (HTS) of compound libraries based on this scaffold, with a particular focus on the discovery of novel protein kinase inhibitors, a critical class of targets in oncology and inflammation.

The primary objective of any HTS campaign is to rapidly and efficiently screen large numbers of compounds to identify "hits"—molecules that exhibit a desired biological activity against a specific target.[2][3] This process necessitates robust and miniaturized assays, extensive automation, and sophisticated data analysis to distinguish true biological activity from experimental artifacts.[4][5] This document will detail the critical steps, from assay development and validation to primary screening, hit confirmation, and data analysis, providing researchers with a practical framework for unlocking the therapeutic potential of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine libraries.

Assay Development and Validation: The Foundation of a Successful Screen

The success of any HTS campaign is fundamentally dependent on the quality of the assay.[4] A well-developed and validated assay ensures that the generated data is reliable, reproducible, and ultimately, meaningful. For the purpose of this application note, we will focus on a common biochemical assay format for screening kinase inhibitors: a fluorescence polarization (FP)-based competition binding assay.

The Principle of the FP-Based Kinase Binding Assay

This assay measures the ability of a test compound to displace a fluorescently labeled ligand (tracer) from the ATP-binding site of a target kinase.

  • In the absence of an inhibitor: The fluorescent tracer binds to the large kinase enzyme, resulting in a high fluorescence polarization value due to the slow tumbling rate of the complex.

  • In the presence of a competitive inhibitor: The test compound from the 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine library competes with the tracer for binding to the kinase. This displacement of the tracer leads to a faster tumbling rate and a lower fluorescence polarization value.

The magnitude of the decrease in fluorescence polarization is directly proportional to the binding affinity of the test compound.

Protocol 1: Development and Validation of a Kinase FP Binding Assay

1. Reagent Preparation and Optimization:

  • Kinase and Tracer Titration: To determine the optimal concentrations, perform a crisscross titration of the kinase and the fluorescent tracer. The goal is to identify the lowest kinase concentration that provides a robust signal window (the difference between the FP signal of the bound and free tracer).

  • Buffer Optimization: Evaluate different buffer components (pH, salt concentration, detergents) to ensure the stability and activity of the kinase and to minimize non-specific binding.

  • DMSO Tolerance: As compound libraries are typically stored in dimethyl sulfoxide (DMSO), it is crucial to determine the maximum concentration of DMSO that does not significantly affect the assay performance.[4]

2. Assay Miniaturization and Automation:

  • Transition the optimized assay from a larger volume format (e.g., cuvettes) to a high-density microplate format (e.g., 384- or 1536-well plates).[5][6]

  • Utilize automated liquid handling systems for precise and reproducible dispensing of reagents and compounds.[4]

3. Assay Validation:

  • Z'-Factor Calculation: The Z'-factor is a statistical parameter that assesses the quality of an HTS assay.[6] It is calculated using the means and standard deviations of the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[6]

    • Positive Control: Kinase + Tracer (representing maximal binding)

    • Negative Control: Tracer only (representing minimal binding)

  • Signal Window: Ensure a sufficient difference between the positive and negative control signals for clear hit identification.

  • Reproducibility: Assess the intra- and inter-plate reproducibility of the assay by running multiple plates on different days.

Parameter Acceptance Criteria Purpose
Z'-Factor ≥ 0.5To ensure the assay is robust and can reliably distinguish between hits and non-hits.[6]
Signal Window ≥ 2To provide a clear dynamic range for detecting inhibitor activity.
DMSO Tolerance ≤ 1% final concentrationTo minimize solvent effects on assay performance.
Coefficient of Variation (CV) ≤ 10%To ensure the reproducibility of the assay.

High-Throughput Screening Workflow

The HTS workflow is a highly automated process designed to screen thousands of compounds per day.[7]

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Data Analysis cluster_3 Hit Confirmation Lib_Prep Compound Library in DMSO Assay_Ready Assay-Ready Plates (e.g., 10 µM) Lib_Prep->Assay_Ready Acoustic Dispensing Dispense Dispense Kinase & Tracer Assay_Ready->Dispense Incubate Incubation Dispense->Incubate Read Read FP Signal Incubate->Read Raw_Data Raw FP Data Read->Raw_Data Normalization Normalization & QC Raw_Data->Normalization Hit_Selection Hit Selection (e.g., >3σ) Normalization->Hit_Selection Conf_Screen Confirmation Screen (Fresh Compound) Hit_Selection->Conf_Screen Dose_Response Dose-Response (IC50) Conf_Screen->Dose_Response

Figure 1: High-Throughput Screening Workflow for Kinase Inhibitor Discovery.
Protocol 2: Primary Screening of the 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine Library

1. Plate Preparation:

  • Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of each compound from the 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine library stock plates (typically 10 mM in DMSO) to the bottom of 384- or 1536-well assay plates.

  • Include positive and negative controls on each plate for quality control and data normalization.[4]

2. Reagent Addition:

  • Add the pre-determined optimal concentration of kinase to all wells except the negative controls.

  • Add the fluorescent tracer to all wells.

3. Incubation:

  • Incubate the plates at room temperature for a pre-determined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

4. Plate Reading:

  • Read the fluorescence polarization on a plate reader equipped with appropriate filters.

Data Analysis and Hit Identification

The large volume of data generated from an HTS campaign requires specialized software for analysis.[8]

1. Data Normalization:

  • The raw FP data is normalized to the plate-specific positive and negative controls to account for plate-to-plate variability. The percent inhibition for each compound is calculated as follows:

    % Inhibition = 100 * (1 - (FP_compound - FP_neg_control) / (FP_pos_control - FP_neg_control))

2. Hit Selection:

  • A common method for hit selection is to set a threshold based on the standard deviation (σ) of the sample population.[9] For example, compounds that exhibit an inhibition greater than three times the standard deviation of the plate mean are considered primary hits.

Hit Confirmation and Follow-up

Primary hits from the HTS must be subjected to a series of follow-up experiments to confirm their activity and eliminate false positives.[10]

Protocol 3: Hit Confirmation and Dose-Response Analysis

1. Hit Re-testing:

  • Re-test the primary hits from a fresh stock of the compound to confirm their activity in the primary assay.

2. Dose-Response Curves:

  • For confirmed hits, perform a dose-response analysis by testing the compounds over a range of concentrations (e.g., 10-point serial dilutions).

  • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to achieve 50% inhibition.

3. Orthogonal Assays:

  • To further validate the hits, employ an orthogonal assay that uses a different detection technology or measures a different aspect of the target's activity (e.g., a cell-based assay measuring downstream signaling).[8]

4. Promiscuity and Specificity Profiling:

  • Screen promising hits against a panel of other kinases to assess their selectivity. This is crucial for identifying compounds with a desirable safety profile.

Advanced Considerations and Troubleshooting

  • Compound Interference: Some compounds can interfere with the assay technology itself (e.g., autofluorescence). It is important to perform counter-screens to identify and flag these compounds.

  • Data Visualization: Utilize data visualization tools to analyze the screening data, identify trends, and prioritize hits for follow-up.[10]

  • Cheminformatics: Employ cheminformatics tools to analyze the structure-activity relationships (SAR) of the hit compounds, which can guide the design of more potent and selective analogs.[10]

Conclusion

The high-throughput screening of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine libraries represents a promising avenue for the discovery of novel kinase inhibitors. By following a systematic and rigorous approach that encompasses robust assay development, automated screening, and thorough hit validation, researchers can efficiently identify promising lead compounds for further drug development. The protocols and workflows outlined in this application note provide a solid foundation for embarking on such a discovery campaign, ultimately contributing to the advancement of new therapeutics.

References

  • Hertzberg, R. P., & Pope, A. J. (2000). High-throughput screening: new technology for the 21st century. Current opinion in chemical biology, 4(4), 445-451. [Link]

  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current opinion in pharmacology, 9(5), 580-588. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]

  • Sygnature Discovery. High Throughput Drug Screening. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • Gribbon, P., & Sewing, A. (2005). Evaluating real-life high-throughput screening data. Drug discovery today, 10(10), 663-669. [Link]

  • BellBrook Labs. High Throughput Screening Assays for Drug Discovery. [Link]

  • Sygnature Discovery. Data Analysis Excellence in HTS at Sygnature Discovery. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Creative Bioarray. How to Maximize Efficiency in Cell-Based High-Throughput Screening?. [Link]

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature biotechnology, 24(2), 167-175. [Link]

  • Cambridge MedChem Consulting. Analysis of HTS data. [Link]

  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). Impact of high-throughput screening in biomedical research. Nature reviews Drug discovery, 10(3), 188-195. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Kaur, R., & Kaur, G. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. RSC advances, 10(63), 38459-38481. [Link]

  • Cambridge MedChem Consulting. Analysis of HTS data. [Link]

  • A brief review of high throughput screening in drug discovery process. [Link]

  • Carnero, A. (2006). High throughput screening in drug discovery. Clinical and translational oncology, 8(7), 482-490. [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & medicinal chemistry, 17(7), 2823-2829. [Link]

  • ChemBK. 3-CHLORO-6,7-DIHYDRO[11][12]DIOXINO[2,3-C]PYRIDAZINE. [Link]

  • A brief review of high throughput screening in drug discovery process. [Link]

  • Carnero, A. (2006). High throughput screening in drug discovery. Clinical and translational oncology, 8(7), 482-490. [Link]

  • Deeb, A., Zayed, M. F., Amer, A., & Ali, A. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin, 3(3), 290-295. [Link]

  • Evotec. Biochemical Assay Services. [Link]

  • Patsnap Synapse. How Are Biochemical Assays Used in High-Throughput Screening?. [Link]

  • A brief review of high throughput screening in drug discovery process. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to optimize your synthetic yield and purity.

I. Synthetic Overview & Key Challenges

The synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is a two-step process commencing with the nucleophilic aromatic substitution of 3,6-dichloropyridazine with ethylene glycol to form the intermediate, 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol. This is followed by an intramolecular Williamson ether synthesis to yield the final product. While the synthetic route is conceptually straightforward, achieving high yields and purity can be challenging due to potential side reactions and purification difficulties. This guide will address these challenges in detail.

Synthetic_Pathway A 3,6-Dichloropyridazine C 2-((3,6-Dichloropyridazin-4-yl)oxy)ethan-1-ol A->C Nucleophilic Aromatic Substitution B Ethylene Glycol B->C D 3-Chloro-6,7-dihydro- dioxino[2,3-c]pyridazine C->D Intramolecular Williamson Ether Synthesis

Caption: Overall synthetic scheme for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine.

II. Step 1: Synthesis of 2-((3,6-Dichloropyridazin-4-yl)oxy)ethan-1-ol

This initial step involves the reaction of 3,6-dichloropyridazine with ethylene glycol in the presence of a base. Careful control of reaction conditions is crucial to favor the desired monosubstituted product and minimize the formation of disubstituted and other byproducts.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 3,6-dichloropyridazine (1.0 eq) and a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Reagent Addition: Add ethylene glycol (1.1 - 1.5 eq).

  • Base Addition: Cool the mixture in an ice bath and add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, which may require higher temperatures and longer reaction times.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Troubleshooting Guide: Step 1
Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive base (e.g., NaH exposed to moisture).2. Insufficient reaction temperature or time.1. Use fresh, high-quality NaH. Ensure anhydrous reaction conditions.2. Gradually increase the reaction temperature and monitor by TLC.
Formation of significant amounts of disubstituted product 1. Excess ethylene glycol.2. High reaction temperature.1. Use a smaller excess of ethylene glycol (e.g., 1.1 eq).2. Maintain the reaction temperature at the lower end of the effective range.
Multiple spots on TLC, difficult to purify Formation of regioisomers or other byproducts.Optimize the reaction temperature and choice of base. A milder base like K₂CO₃ might offer better selectivity. Employ a gradient elution in column chromatography for better separation.
FAQs: Step 1

Q1: What is the role of the base in this reaction?

The base, typically a strong base like sodium hydride (NaH), is used to deprotonate one of the hydroxyl groups of ethylene glycol, forming an alkoxide. This alkoxide is a potent nucleophile that attacks the electron-deficient pyridazine ring.

Q2: Why are anhydrous conditions important when using NaH?

Sodium hydride reacts violently with water to produce hydrogen gas and sodium hydroxide. This not only deactivates the base but also poses a significant safety hazard. Therefore, using anhydrous solvents and reagents is critical.

Q3: Can I use other diols besides ethylene glycol?

While other diols can be used, the choice of diol will determine the size of the resulting heterocyclic ring in the subsequent cyclization step. For the synthesis of the target molecule, ethylene glycol is required.

III. Step 2: Intramolecular Williamson Ether Synthesis

This cyclization step is the core of forming the dihydro-dioxino ring system. It is an intramolecular SN2 reaction where the hydroxyl group of the precursor attacks the carbon atom bearing the second chlorine atom on the pyridazine ring.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve the purified 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol (1.0 eq) in an anhydrous polar aprotic solvent like DMF or DMSO.

  • Base Addition: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to a temperature between 80-120°C. The optimal temperature should be determined by monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by recrystallization or column chromatography.[1]

Troubleshooting Guide: Step 2
Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction.2. Competing E2 elimination side reaction.3. Degradation of starting material or product at high temperatures.1. Increase reaction time or temperature cautiously, while monitoring for byproduct formation.2. Use a less hindered base (e.g., NaH instead of t-BuOK) and a lower reaction temperature.[2][3]3. Perform the reaction at the lowest effective temperature.
Presence of an alkene byproduct E2 elimination is a common side reaction in Williamson ether synthesis, especially at higher temperatures and with stronger, bulkier bases.[2]Lower the reaction temperature. Use a less sterically hindered base. Ensure the use of a polar aprotic solvent to favor the SN2 pathway.
Product "oils out" during recrystallization The melting point of the compound may be lower than the boiling point of the chosen solvent, or impurities are depressing the melting point.Re-dissolve the oil in additional hot solvent and allow it to cool slowly. Alternatively, switch to a solvent with a lower boiling point or use a co-solvent system.[1]
FAQs: Step 2

Q1: What is the mechanism of the intramolecular Williamson ether synthesis?

This reaction proceeds via an SN2 mechanism. The alkoxide, formed by the deprotonation of the hydroxyl group, acts as an intramolecular nucleophile, attacking the carbon atom on the pyridazine ring and displacing the chloride leaving group to form the cyclic ether.[4][5]

Q2: Why are polar aprotic solvents like DMF or DMSO preferred for this step?

Polar aprotic solvents are ideal for SN2 reactions because they can solvate the cation of the base but do not form strong hydrogen bonds with the nucleophile, leaving it more available to react.[2]

Q3: How can I confirm the formation of the final product?

The formation of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine can be confirmed by various analytical techniques. The disappearance of the hydroxyl proton signal and a characteristic shift in the aromatic protons in the ¹H NMR spectrum are key indicators. Mass spectrometry should show the expected molecular ion peak.

Intramolecular_Williamson_Ether_Synthesis cluster_0 Mechanism A 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol B Alkoxide Intermediate A->B + Base (-BH) C Transition State B->C Intramolecular SN2 attack D 3-Chloro-6,7-dihydro- dioxino[2,3-c]pyridazine C->D - Cl⁻

Caption: Mechanism of the intramolecular Williamson ether synthesis.

IV. Characterization Data

Accurate characterization of the final product is essential for confirming its identity and purity.

Technique Expected Data for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine
¹H NMR Signals corresponding to the protons on the dihydro-dioxino ring and the aromatic proton on the pyridazine ring. The exact chemical shifts will depend on the solvent used.
¹³C NMR Resonances for all six carbon atoms in the molecule.
Mass Spec (MS) The mass spectrum should show a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a monochlorinated compound.
Infrared (IR) Presence of C-O-C stretching frequencies and aromatic C-H and C=N stretching vibrations. Absence of a broad O-H stretch from the starting material.

V. Safety & Handling

  • 3,6-Dichloropyridazine: This is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • Solvents (DMF, DMSO): These are polar aprotic solvents that can be absorbed through the skin. Wear appropriate gloves and handle with care.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

VI. References

  • BenchChem. (2025). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.

  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Intramolecular Williamson's ether synthesis is an example of reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this heterocyclic building block. The purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final compounds. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to address the specific challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter when synthesizing 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine?

A1: The impurity profile is intrinsically linked to the synthetic route. A common pathway involves the cyclization of a precursor like 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol.[1] Based on this and general principles of heterocyclic chemistry, the impurities can be categorized as follows:

  • Process-Related Impurities: These originate from the raw materials and reagents used in the synthesis.

  • Product-Related Impurities: These are structurally similar to the final product and arise from side reactions or incomplete conversion.

The key is to anticipate these impurities to select the appropriate analytical and purification techniques.

Table 1: Common Potential Impurities and Their Origin

Impurity Name Structure (if available) Probable Origin Impact on Purification
3,6-Dichloropyridazine C₄H₂Cl₂N₂ Unreacted starting material for the precursor synthesis.[2][3] High volatility; can be removed under vacuum but may co-distill. Different polarity allows for chromatographic separation.
2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol C₆H₆Cl₂N₂O₂ Incomplete cyclization of the immediate precursor.[1] Higher polarity due to the free hydroxyl group. Easily separated by silica gel chromatography.
Isomeric Byproducts e.g., 2-Chloro-6,7-dihydro-dioxino[2,3-d]pyridazine Non-regioselective reactions during synthesis. Very similar polarity and physicochemical properties to the desired product, making them the most challenging to remove. May require high-resolution chromatography or fractional crystallization.
Over-chlorinated Species C₆H₄Cl₂N₂O₂ Harsh chlorinating conditions (e.g., using excess POCl₃).[4][5] Different polarity and mass; typically separable by standard chromatography.

| Hydrolyzed Product | 6,7-Dihydro-[1][6]dioxino[2,3-c]pyridazin-3(2H)-one | Hydrolysis of the chloro group during aqueous work-up or on silica gel. | Significantly more polar due to the lactam functionality. Can streak on silica gel; may require a polar solvent system for elution. |

Troubleshooting Guides

Guide 1: Persistent Impurity with Similar Polarity on TLC/HPLC

Issue: My thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows an impurity spot or peak that is very close to my product (ΔRf < 0.1 or co-eluting peak). Standard column chromatography is not providing baseline separation.

Causality: This is a classic sign of an isomeric byproduct. These impurities have nearly identical polarities and molecular weights, making them exceptionally difficult to separate. The goal is to exploit subtle differences in their crystal lattice energy or solubility.

Troubleshooting Workflow:

G start Problem: Persistent Impurity with Similar Polarity recrystallization Attempt Recrystallization start->recrystallization solvent_screen Perform Solvent System Screening (Table 2) recrystallization->solvent_screen  Key is finding differential solubility fractional_cryst Perform Fractional Crystallization solvent_screen->fractional_cryst success1 Success: Purity >99% fractional_cryst->success1 failure1 Failure: Impurity Persists fractional_cryst->failure1 chrom_mod Modify Chromatography failure1->chrom_mod hplc_prep Switch to Preparative HPLC chrom_mod->hplc_prep  For high-value material derivatization Consider Chemical Derivatization chrom_mod->derivatization  Last resort: change polarity drastically success2 Success: Pure Fractions Collected hplc_prep->success2

Caption: Workflow for separating closely-eluting impurities.

Step-by-Step Protocol: Recrystallization Screening

Recrystallization is often more effective than chromatography for removing trace amounts of isomers.

  • Small-Scale Screening: Use 10-20 mg of the impure material for each test. Test single solvents and binary co-solvent systems.

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but have poor solubility when cold. For pyridazines, polar protic solvents are often a good starting point.[6][7]

  • Procedure:

    • Add a small volume of the chosen solvent to the solid in a test tube.

    • Heat the mixture gently (e.g., in a water bath) until the solid dissolves completely. Add a minimal amount of additional hot solvent if needed.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes.

    • If crystals form, isolate them by filtration and analyze their purity by HPLC or TLC.

Table 2: Recommended Solvent Systems for Recrystallization Screening

Solvent System Rationale
Ethanol Often a good starting point for pyridazine derivatives.[6][7]
Isopropanol Similar to ethanol but may offer different solubility characteristics.
Acetonitrile A polar aprotic solvent that can provide different selectivity.
Toluene A non-polar aromatic solvent; good for removing polar impurities.
Ethanol/Water A co-solvent system. Dissolve in hot ethanol and add water dropwise until turbidity appears, then reheat to clarify and cool. Exploits polarity differences.

| Dichloromethane/Hexane | Dissolve in a minimum of dichloromethane and add hexane as the anti-solvent to precipitate the product. |

Guide 2: Crude Product is a Dark, Intractable Oil

Issue: After the reaction work-up and solvent evaporation, the product is a dark-colored, viscous oil that refuses to crystallize, even under high vacuum.

Causality: This is typically caused by one of two factors:

  • High Concentration of Impurities: The presence of various byproducts can create a eutectic mixture, depressing the melting point below room temperature.

  • Residual High-Boiling Solvents: Solvents like DMF or DMSO, if used in the reaction, can be difficult to remove and will keep the product oily.

Troubleshooting Workflow:

G start Problem: Product is a Dark, Intractable Oil trituration Step 1: Trituration start->trituration  To remove soluble impurities and induce crystallization liquid_extraction Step 2: Liquid-Liquid Extraction trituration->liquid_extraction  If oil persists, perform an aqueous wash flash_chrom Step 3: Flash Chromatography liquid_extraction->flash_chrom  To separate remaining components by polarity result Result: Purified Solid Product flash_chrom->result

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We provide in-depth, field-proven insights into common side reactions and offer robust troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring your protocols are self-validating and lead to successful outcomes.

Overview of the Synthetic Pathway

The synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is typically achieved through a two-stage process. The first stage involves the conversion of a pyridazinediol precursor to a dichloropyridazine, a critical intermediate. The second stage is a cyclization reaction with ethylene glycol to form the fused dioxino ring. While seemingly straightforward, each stage presents unique challenges where side reactions can significantly impact yield and purity.

Synthetic_Pathway cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Cyclization PD_diol 3,6-Dihydroxypyridazine PD_dichloro 3,6-Dichloropyridazine PD_diol->PD_dichloro POCl3 or PCl5 Final_Product 3-Chloro-6,7-dihydro- dioxino[2,3-c]pyridazine PD_dichloro->Final_Product EG Ethylene Glycol EG->Final_Product Base (e.g., NaH) Solvent (e.g., DMF)

Figure 1: General two-stage synthesis of the target compound.

FAQs and Troubleshooting Guide

This section addresses specific issues encountered during synthesis. Each answer provides a mechanistic explanation and a clear, actionable protocol.

Stage 1: Chlorination of 3,6-Dihydroxypyridazine
Q1: My chlorination of 3,6-dihydroxypyridazine using phosphorus oxychloride (POCl₃) is resulting in a low yield and a dark, tarry crude product. What's going wrong?

A1: This is a common issue stemming from the high reactivity and harshness of the chlorination conditions. The pyridazine ring is susceptible to decomposition at elevated temperatures, and the byproducts of the reaction can complicate the workup.

Causality and Expert Insights:

  • Reagent Reactivity: Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are aggressive chlorinating agents.[1] While effective, they can promote side reactions if the temperature is not strictly controlled. The reaction is highly exothermic.

  • Byproduct Formation: The reaction of POCl₃ with the hydroxyl groups generates phosphoric acid and other phosphorus-containing byproducts. Upon aqueous workup (quenching), these can hydrolyze rapidly, causing a sudden increase in temperature and potential degradation of the desired product.

  • Tautomerism: The starting material, 3,6-dihydroxypyridazine, exists in equilibrium with its pyridazinone tautomer. This tautomerism can affect reactivity, and incomplete conversion is possible if conditions are not optimized.[2]

Troubleshooting Protocol:

  • Temperature Control (Critical): Maintain a strict reaction temperature. Instead of refluxing at a high temperature (e.g., 125°C) for an extended period, try a lower temperature (e.g., 80-90°C) and monitor the reaction progress closely by TLC or GC-MS.[3]

  • Controlled Quenching: The workup is as critical as the reaction itself. Pour the cooled reaction mixture slowly onto crushed ice with vigorous stirring. This dissipates the heat from the hydrolysis of excess POCl₃. Do not add water or ice to the reaction flask, as this can cause a violent, uncontrolled exotherm.

  • pH Adjustment: After quenching, carefully neutralize the acidic solution. A biphasic workup is recommended. Add an organic solvent like dichloromethane (DCM) or ethyl acetate and then slowly add a saturated solution of sodium bicarbonate or adjust the pH to ~8 with aqueous ammonia.[1] This helps to deprotonate any protonated product and move it into the organic layer.

  • Alternative Reagents: If issues persist, consider using N-chlorosuccinimide (NCS) in a suitable solvent, which can be a milder chlorinating system for certain heterocyclic systems.[1]

Stage 2: Dioxino Ring Formation (Cyclization)
Q2: The cyclization reaction between 3,6-dichloropyridazine and ethylene glycol is sluggish. My TLC shows unreacted starting material and a new spot, but very little of the desired product.

A2: This problem typically points to three key areas: inefficient deprotonation of the diol, presence of moisture, or suboptimal reaction conditions (solvent and temperature). The reaction is a double Williamson ether synthesis, which requires a strong base and anhydrous conditions.

Causality and Expert Insights:

  • Base Strength: Ethylene glycol is not acidic enough to react without a base. The base's role is to deprotonate one hydroxyl group, forming an alkoxide that acts as the nucleophile. A second deprotonation is needed for the final ring closure. Weak bases like potassium carbonate (K₂CO₃) may not be sufficient to drive the reaction to completion, leading to the accumulation of the mono-substituted intermediate, 2-((6-chloropyridazin-3-yl)oxy)ethan-1-ol.

  • Anhydrous Conditions: Protic solvents or residual water will protonate the alkoxide intermediate, quenching the nucleophile. Furthermore, strong bases like sodium hydride (NaH) react violently with water, reducing their effectiveness and creating a safety hazard.

  • Solvent Choice: The solvent must be aprotic and polar enough to dissolve the intermediates. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they facilitate SNAr (Nucleophilic Aromatic Substitution) reactions.

Troubleshooting Protocol:

  • Select a Stronger Base: Switch from weaker bases (K₂CO₃) to a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil). Use a slight excess (2.2-2.5 equivalents) to ensure complete deprotonation of both hydroxyl groups over the course of the reaction.

  • Ensure Rigorously Anhydrous Conditions:

    • Dry all glassware in an oven (120°C) overnight and cool under a stream of nitrogen or argon.

    • Use anhydrous grade solvents. DMF can be dried over molecular sieves.

    • Ensure the ethylene glycol and 3,6-dichloropyridazine are dry.

  • Optimize Reaction Sequence & Temperature:

    • In a flask under an inert atmosphere (N₂ or Ar), suspend NaH in anhydrous DMF.

    • Slowly add the ethylene glycol dropwise at 0°C. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete formation of the sodium alkoxide.

    • Add a solution of 3,6-dichloropyridazine in anhydrous DMF dropwise.

    • Gently heat the reaction to 60-80°C and monitor by TLC until the starting material and intermediate are consumed.

Q3: I am observing a significant amount of a white, insoluble precipitate in my cyclization reaction, and my yield of the desired product is very low. What is this precipitate?

A3: The insoluble material is likely a polymeric byproduct. This occurs when the ethylene glycol alkoxide reacts intermolecularly with multiple molecules of 3,6-dichloropyridazine instead of reacting intramolecularly to close the ring.

Causality and Expert Insights:

  • Intramolecular vs. Intermolecular Reaction: Ring formation (intramolecular) is always in competition with polymerization (intermolecular). High concentrations of reactants favor the intermolecular pathway, as the probability of one molecule finding another is higher than the probability of its two ends finding each other.

  • Reaction Kinetics: The formation of the mono-substituted intermediate is relatively fast. The subsequent ring-closing step is slower and is the point where the reaction can diverge to form polymers.

Competition Intermediate Mono-substituted Intermediate Product Desired Product (Intramolecular) Intermediate->Product High Dilution Favors Cyclization Polymer Polymeric Side Product (Intermolecular) Intermediate->Polymer High Concentration Favors Polymerization

Figure 2: Competing intramolecular vs. intermolecular pathways.

Troubleshooting Protocol: High-Dilution Principle

To strongly favor the desired intramolecular cyclization, you must employ high-dilution conditions.

  • Setup: Use a larger reaction flask than you normally would for the scale of your reaction.

  • Slow Addition: Instead of adding the 3,6-dichloropyridazine solution all at once, add it very slowly over several hours using a syringe pump.

  • Procedure:

    • Prepare a solution of the ethylene glycol di-alkoxide in a large volume of anhydrous DMF (e.g., a final concentration of ~0.05 M).

    • Prepare a separate, dilute solution of 3,6-dichloropyridazine in anhydrous DMF.

    • Heat the alkoxide solution to the reaction temperature (e.g., 80°C).

    • Using a syringe pump, add the dichloropyridazine solution to the heated alkoxide solution over 4-6 hours.

    • After the addition is complete, allow the reaction to stir for an additional 1-2 hours to ensure completion.

This technique keeps the instantaneous concentration of the electrophile (dichloropyridazine) extremely low, minimizing the chance of intermolecular reactions and promoting the formation of the desired cyclic product.

Summary of Optimized Reaction Parameters

For ease of reference, the following table summarizes the key parameters discussed in this guide for minimizing side reactions and maximizing yield.

ParameterStage 1: ChlorinationStage 2: Cyclization (Dioxino Formation)
Key Reagent Phosphorus oxychloride (POCl₃)Sodium Hydride (NaH), 60% dispersion
Equivalents 5-10 eq. (used as solvent/reagent)2.2-2.5 eq. (relative to ethylene glycol)
Solvent Neat POCl₃ or inert high-boiling solventAnhydrous DMF or DMSO
Temperature 80-90°C (monitor closely)60-80°C
Key Condition Slow, controlled quench onto iceRigorously anhydrous; High dilution
Workup Biphasic extraction (DCM/EtOAc), careful neutralization (pH ~8)Quench with sat. NH₄Cl, extraction
Common Issue Thermal decomposition, tar formationPolymerization, incomplete reaction
Primary Solution Strict temperature control, careful workupUse of strong base, anhydrous conditions, high dilution

References

  • Google Patents. (2014). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Gomha, S. M., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1723-1735. Available from: [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

Sources

Improving the regioselectivity of reactions with 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

A Guide to Mastering Regioselective Reactions

Welcome to the technical support hub for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As Senior Application Scientists, we understand that achieving high regioselectivity is paramount for synthetic efficiency and the successful development of novel chemical entities. This document provides in-depth, troubleshooting-focused guidance to address common challenges encountered during the functionalization of this pyridazine derivative.

Understanding the Substrate: Electronic and Steric Landscape

The reactivity of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is governed by the inherent electronic properties of the pyridazine ring, modulated by the fused dioxino system. The two adjacent nitrogen atoms in the pyridazine core are strongly electron-withdrawing, which significantly influences the electron density around the ring.

This electron deficiency makes the pyridazine ring susceptible to nucleophilic attack, a characteristic feature of many diazine systems.[1] Specifically, the carbon atoms at positions ortho and para to the nitrogen atoms (C3, C6, and C4) are activated towards nucleophilic aromatic substitution (SNAr).[1][2] In our substrate, the primary site of reaction is the carbon bearing the chlorine atom (C-3). The challenge of "regioselectivity" with this monosubstituted chloro-compound lies in ensuring clean, high-yielding substitution at C-3 while avoiding unwanted side reactions or decomposition.

cluster_molecule 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine cluster_annotations Key Structural Features mol A C-3: Primary Reactive Site • Electron-deficient (δ+) • Activated by adjacent N • Site of SNAr & Cross-Coupling B Pyridazine Core • Electron-poor heterocycle • Prone to nucleophilic attack C Dioxino Ring • Electron-donating (alkoxy groups) • Influences overall electron density • Can introduce steric bulk D Nitrogen Atoms • Strongly electron-withdrawing • Dictate ring reactivity

Caption: Key reactive sites and electronic features of the substrate.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common experimental challenges in a question-and-answer format, providing both the underlying principles and actionable solutions.

Q1: My nucleophilic aromatic substitution (SNAr) with an amine is sluggish and gives low yields. How can I improve it?

Answer: Sluggish SNAr reactions with this substrate are often due to insufficient activation or suboptimal reaction conditions. The pyridazine ring, while electron-deficient, may require forcing conditions depending on the nucleophile's strength.[3]

Causality & Solutions:

  • Nucleophile Strength: Weakly basic amines (e.g., anilines) are less reactive than aliphatic amines. The reaction proceeds via a negatively charged Meisenheimer-like intermediate, and a stronger nucleophile facilitates its formation.[4]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are essential. They effectively solvate the cation of any base used and do not interfere with the nucleophile, accelerating the reaction rate.[3]

  • Temperature: High temperatures (80-150 °C) are frequently required to overcome the activation energy barrier for this type of SNAr reaction.[3] Consider using microwave irradiation to safely access higher temperatures and reduce reaction times.

  • Base: While the amine can act as its own base, adding a non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or an organic base like DIPEA can be beneficial. The base deprotonates the intermediate adduct, driving the reaction forward.

Troubleshooting Protocol:

  • Switch Solvent: If using a less polar solvent like THF or Dioxane, switch to DMF or DMSO.

  • Increase Temperature: Incrementally increase the reaction temperature by 20 °C intervals.

  • Add a Stronger Base: Introduce 2-3 equivalents of Cs₂CO₃. Its high solubility and strength are often effective.

  • Consider a Catalyst: For difficult couplings with anilines, consider Buchwald-Hartwig amination conditions (see Q2).

Q2: I am attempting a Suzuki-Miyaura coupling, but I'm getting significant decomposition of my starting material and poor conversion. What's going wrong?

Answer: Palladium-catalyzed cross-coupling reactions on pyridazine scaffolds are powerful but sensitive.[5] Decomposition often points to an unstable catalytic species, an inappropriate choice of base, or excessive temperature. The key is to balance the rate of oxidative addition and reductive elimination while maintaining the integrity of the catalyst and substrate.[6]

Causality & Solutions:

  • Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient heterocycles like this, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often superior.[3][7] They promote oxidative addition and prevent catalyst decomposition.

  • Base Selection: The base's strength and solubility are crucial. A base that is too strong can degrade the substrate. A common choice is K₂CO₃ or K₃PO₄. An aqueous solution of the base is often used, but in some cases, anhydrous conditions with a base like CsF or Cs₂CO₃ are better.

  • Palladium Pre-catalyst: Using air-stable Pd(II) pre-catalysts like PdCl₂(dppf) or specialized pre-catalysts (e.g., G3-XPhos palladacycle) can lead to more consistent formation of the active Pd(0) species compared to starting with Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Temperature Control: While heat is needed, excessive temperatures (>120 °C) can lead to catalyst deactivation and substrate decomposition. The lowest effective temperature should be used.

Troubleshooting Workflow:

The following decision tree can guide your optimization process for a Suzuki-Miyaura coupling.

start Poor Suzuki-Miyaura Regioselectivity/Yield q_ligand Is the ligand appropriate? start->q_ligand sol_ligand Screen Ligands: - Start with SPhos or XPhos - Try an NHC ligand (e.g., IPr) - Consider ligand-free (Jeffery conditions) q_ligand->sol_ligand No q_base Is the base optimal? q_ligand->q_base Yes sol_ligand->q_base sol_base Vary Base: - K₂CO₃ (aq) - K₃PO₄ (anhydrous) - Cs₂CO₃ q_base->sol_base No q_solvent Is the solvent correct? q_base->q_solvent Yes sol_base->q_solvent sol_solvent Screen Solvents: - Dioxane/H₂O - Toluene - DMF q_solvent->sol_solvent No q_temp Is temperature too high? q_solvent->q_temp Yes sol_solvent->q_temp sol_temp Adjust Temperature: - Start at 80 °C - Incrementally increase - Lower T may increase selectivity q_temp->sol_temp Yes end_node Optimized Reaction q_temp->end_node No sol_temp->end_node

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling optimization.

Q3: Can I predict the reactivity of the C-3 position compared to other sites on the ring system?

Answer: Yes, computational chemistry provides powerful tools for this. The regioselectivity of nucleophilic aromatic substitution is often rationalized by examining the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate.[8] For a successful SNAr reaction, the nucleophile's Highest Occupied Molecular Orbital (HOMO) must effectively overlap with the substrate's LUMO.

Scientific Rationale:

The position on the aromatic ring with the largest LUMO lobe is typically the most electrophilic and thus the most susceptible to nucleophilic attack.[8] For pyridazine systems, these lobes are largest at the carbon atoms ortho and para to the ring nitrogens.[2] In 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, the C-3 position is strongly activated by the adjacent nitrogen at position 2. Computational modeling would almost certainly show a large LUMO coefficient at C-3, confirming it as the primary site for substitution. In some complex diazines, the LUMO+1 orbital may need to be considered if its energy is close to the LUMO.[9]

Illustrative Experimental Protocols

The following protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Regioselective Buchwald-Hartwig Amination

This protocol describes the coupling of the title compound with a secondary amine.

Parameter Value/Reagent Notes
Substrate 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (1.0 eq)-
Amine Morpholine (1.2 eq)Can be substituted with other primary/secondary amines.
Catalyst RuPhos-Pd-G3 (2 mol%)Air-stable pre-catalyst for reliable results.
Ligand RuPhos (4 mol%)-
Base K₃PO₄ (2.0 eq)Must be finely ground and dried.
Solvent TolueneAnhydrous, degassed.
Temperature 100 °C-
Time 12-24 hMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, K₃PO₄, RuPhos-Pd-G3, and RuPhos.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed toluene via syringe, followed by the morpholine.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

This protocol details the coupling with an arylboronic acid.

Parameter Value/Reagent Notes
Substrate 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (1.0 eq)-
Boronic Acid 4-Methoxyphenylboronic acid (1.5 eq)-
Catalyst Pd(PPh₃)₄ (5 mol%)Can be substituted with other Pd(0) or Pd(II) sources + ligand.
Base 2M Aqueous Na₂CO₃ (3.0 eq)Must be degassed.
Solvent 1,4-DioxaneAnhydrous, degassed.
Temperature 90 °C-
Time 8-16 hMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Combine the 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄ in a round-bottom flask.

  • Add degassed 1,4-dioxane, followed by the degassed 2M Na₂CO₃ solution.

  • Equip the flask with a reflux condenser under an inert atmosphere (argon or nitrogen).

  • Heat the mixture to 90 °C with vigorous stirring.

  • After the reaction is complete (as determined by LC-MS), cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude material by flash chromatography to obtain the pure C-3 arylated product.

References

  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
  • Balkenhohl, M., et al. (2019). Lewis Acid Directed Regioselective Metalations of Pyridazine. Angewandte Chemie International Edition, 58(27), 9244-9247. [Link]

  • Anonymous. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Semantic Scholar. PYRIDAZINES, 85.1 ON THE REGIOSELECTIVITY OF ATTACK OF O-NUCLEOPHILES AT 4-SUBSTITUTED 3,6-DICHLOROPYRIDAZINES. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. [Link]

  • Anonymous. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

  • Ghaffari, B., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Parrot, I., et al. (2006). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wavefunction, Inc. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

Sources

Overcoming solubility issues of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

A Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support center for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine. As a novel heterocyclic compound, you may encounter challenges in achieving and maintaining its solubility in aqueous-based biological assays. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and explains the scientific principles behind them to help you generate reliable and reproducible data.

Section 1: Initial Solubility Assessment and Stock Solution Preparation

This section addresses the foundational steps of working with a new compound: creating a stable, high-concentration stock solution.

Q1: I have received a new batch of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine. What is the very first step I should take to assess its solubility?

A1: The first step is to perform a systematic, small-scale solubility test to identify a suitable solvent for your high-concentration stock solution. The goal is to find a solvent that can dissolve the compound at a concentration significantly higher (typically 100-1000x) than your final highest assay concentration.

The most common starting solvent in drug discovery is Dimethyl Sulfoxide (DMSO) due to its broad solubilizing power for organic molecules and general compatibility with many assay formats at low final concentrations.[1]

Recommended Starting Solvents for Initial Assessment:

SolventTypeKey ConsiderationsFinal Assay Conc. Limit (Typical)
DMSO Polar AproticExcellent solubilizing power. Can cause cell stress or toxicity at >1%.[2][3]< 0.5%
Ethanol (EtOH) Polar ProticGood solvent, but can be more toxic to cells than DMSO.[4]< 0.5%
Methanol (MeOH) Polar ProticCan be used, but generally more volatile and toxic than ethanol.[5]< 0.1%
N,N-Dimethylformamide (DMF) Polar AproticStrong solvent, but higher toxicity profile than DMSO.[1]< 0.1%

Q2: I'm trying to make a 10 mM stock of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine in 100% DMSO, but it's not fully dissolving. What should I do?

A2: If the compound does not dissolve in pure DMSO at your target concentration, it indicates high crystal lattice energy or other properties that make it a "brick-dust" type molecule.[6] Do not proceed with an undissolved stock solution, as this will lead to inaccurate concentrations and unreliable results.

Troubleshooting Steps:

  • Gentle Heating: Warm the solution in a water bath (e.g., 37°C) for 5-10 minutes. Some compounds require a small amount of energy to overcome their crystal lattice structure.

  • Vortexing/Sonication: Agitate the vial using a vortex mixer or place it in a sonicating water bath. This mechanical energy can help break apart solid particles and increase the rate of dissolution.

  • Lower the Stock Concentration: If the above methods fail, your target concentration may be above the compound's solubility limit in DMSO. Prepare a new, lower concentration stock (e.g., 5 mM or 1 mM) and verify complete dissolution visually. Always start from a clear, fully dissolved stock solution.

Section 2: Addressing Precipitation in Aqueous Assay Buffers

The most common solubility issue arises when the organic stock solution is diluted into the aqueous buffer of the assay, causing the compound to precipitate.

Q3: My 10 mM DMSO stock of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is perfectly clear. However, when I dilute it to 10 µM in my cell culture media or phosphate-buffered saline (PBS), the solution becomes cloudy. Why is this happening?

A3: This is a classic case of a compound "crashing out" of solution. It occurs because while your compound is soluble in 100% DMSO, it is poorly soluble in water. When you dilute the DMSO stock into an aqueous buffer, the solvent environment abruptly changes from highly organic to almost entirely aqueous. The DMSO concentration drops, and the water, a poor solvent for your compound, cannot keep the compound molecules dissolved at that concentration, leading to precipitation.[7]

This is a critical issue. Precipitated compound is not bioavailable, can cause light scattering in plate-based reads, and leads to a significant overestimation of the actual concentration in solution.[8][9]

Q4: How can I prevent my compound from precipitating upon dilution into my aqueous assay buffer?

A4: The primary goal is to modify the final aqueous environment to make it more "hospitable" to your compound. This can be achieved through several strategies, which should be explored systematically. The following workflow provides a structured approach to troubleshooting this issue.


// Node Definitions start [label="Start: Compound Precipitates\nin Aqueous Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_dmso [label="Is final DMSO\nconcentration >0.5%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_dmso [label="Action: Reduce final DMSO concentration\n(if possible while maintaining solubility)", fillcolor="#F1F3F4", fontcolor="#202124"];

add_cosolvent [label="Strategy 1: Add a Co-solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cosolvent_details [label="e.g., PEG400, Propylene Glycol\n(Final conc. 1-5%)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

adjust_ph [label="Strategy 2: Adjust pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ph_details [label="For weakly basic/acidic compounds.\nTest pH range compatible with assay.", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

use_surfactant [label="Strategy 3: Use a Surfactant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; surfactant_details [label="e.g., Tween-80, Poloxamer 188\n(Final conc. > CMC, typically 0.01-0.1%)", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

validate [label="Crucial Step: Validate in a\nSolvent Tolerance Assay", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Success: Soluble Compound,\nNo Assay Interference", fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,dashed"];

// Edges start -> q_dmso; q_dmso -> reduce_dmso [label="Yes"]; reduce_dmso -> add_cosolvent; q_dmso -> add_cosolvent [label="No"];

add_cosolvent -> adjust_ph [style=dashed, label="If precipitation persists"]; adjust_ph -> use_surfactant [style=dashed, label="If precipitation persists"];

add_cosolvent -> cosolvent_details [style=dotted, dir=none]; adjust_ph -> ph_details [style=dotted, dir=none]; use_surfactant -> surfactant_details [style=dotted, dir=none];

add_cosolvent -> validate; adjust_ph -> validate; use_surfactant -> validate;

validate -> end; }

Figure 1. Decision workflow for troubleshooting compound precipitation in aqueous assay buffers.

Strategy 1: Co-solvents A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, reduces the overall polarity of the solution, thereby increasing the solubility of non-polar compounds.[10][]

  • How to Use: Add a small percentage of a co-solvent to your final assay buffer. Common choices include Polyethylene Glycol 400 (PEG 400) or Propylene Glycol. Start with a final concentration of 1-2% (v/v) and increase up to 5% if necessary.

  • Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the non-polar solute molecule, thus enhancing solubility.[12]

Strategy 2: pH Adjustment The pyridazine structure in your compound suggests it may have weakly basic properties. The solubility of weakly basic or acidic compounds can be dramatically influenced by pH.[13]

  • How to Use: For a weakly basic compound, lowering the pH of the assay buffer will increase the proportion of the protonated (ionized) form, which is typically much more water-soluble.[14] Conversely, for a weakly acidic compound, increasing the pH would increase solubility. You must first determine the pKa of your compound and ensure the required pH is compatible with your assay's biological components (cells, enzymes, etc.).[15][16]

  • Causality: Ionized molecules are more polar and interact more favorably with water molecules than their neutral counterparts, leading to a significant increase in aqueous solubility.[17]

Strategy 3: Surfactants Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively keeping them dispersed in the solution.[18][19]

  • How to Use: Add a non-ionic surfactant like Tween® 80 or Poloxamer 188 to your assay buffer at a concentration above its CMC (typically in the 0.01% to 0.1% range).

  • Causality: The surfactant micelles act as carriers for the hydrophobic compound, preventing them from aggregating and precipitating out of the aqueous phase.[20][21]

Section 3: Assay Interference and Validation

It is not enough to simply dissolve the compound; you must ensure that the solvents and excipients used do not interfere with the assay itself. This is a critical step for data integrity.

Q5: I successfully dissolved my compound using 2% PEG 400 as a co-solvent. How can I be sure the PEG 400 isn't affecting my cell viability assay or enzyme activity screen?

A5: This is an excellent and crucial question. Any excipient added to an assay is a potential source of interference.[22] You must run a solvent tolerance experiment to validate your new formulation.

The principle is to run your assay with the vehicle (the solution containing all solubilizing agents but without your test compound) across the same concentration range you will use for your compound.


// Node Definitions Assay [label="Assay Readout\n(e.g., Fluorescence, Viability)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style="rounded,dashed"];

Compound [label="Test Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; DMSO [label="Primary Solvent\n(e.g., DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Excipients [label="Solubilizing Agents\n(Co-solvents, Surfactants, pH buffers)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Interference Mechanisms Int_Signal [label="Signal Interference\n(Quenching, Autofluorescence)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Int_Bio [label="Biological Interference\n(Enzyme Inhibition, Cytotoxicity)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Int_Phys [label="Physical Interference\n(Light Scattering from Precipitate)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Compound -> Assay [label="Desired Biological Effect"];

DMSO -> Int_Bio; Excipients -> Int_Bio; Excipients -> Int_Signal; Compound -> Int_Signal [style=dashed, label="Intrinsic Property"]; Compound -> Int_Phys [style=dashed, label="If Insoluble"];

Int_Bio -> Assay [color="#EA4335"]; Int_Signal -> Assay [color="#EA4335"]; Int_Phys -> Assay [color="#EA4335"]; }

Figure 2. Potential sources of compound- and vehicle-mediated assay interference.

Protocol: Solvent and Excipient Tolerance Assay

Objective: To determine the highest concentration of the vehicle (e.g., buffer + 0.1% DMSO + 2% PEG 400) that does not significantly impact the assay readout compared to the standard assay buffer control.

Methodology:

  • Prepare a "Top Vehicle" Solution: Create a solution containing the highest concentration of all solubilizing agents you plan to use. For example, if your top compound concentration is 100 µM made from a 10 mM stock in DMSO (1% final DMSO) and requires 2% PEG 400, your "Top Vehicle" will be:

    • Assay Buffer

    • 1% DMSO

    • 2% PEG 400

  • Serial Dilution: Perform a serial dilution of this "Top Vehicle" solution in your standard assay buffer, mimicking the exact dilution scheme you will use for your test compound.

  • Assay Execution: Run the assay with these vehicle-only dilutions alongside your standard controls:

    • Negative Control: Standard assay buffer only.

    • Positive Control: A known activator/inhibitor for your assay (if applicable).

    • Vehicle-Only Dilutions: The serial dilutions prepared in Step 2.

  • Data Analysis:

    • Compare the signal from each vehicle dilution to the negative control.

    • Acceptance Criterion: The signal from the vehicle should not deviate from the negative control by more than a predefined amount (e.g., ±10%). The concentration at which this deviation occurs is your limit for that vehicle system.

    • Ensure the vehicle does not significantly alter the performance of your positive control.

By performing this validation, you can be confident that any observed effects are due to your compound, 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, and not an artifact of the solubilization method.[4]

References

  • Di, L., & Kerns, E. H. (2016).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Formulation and evaluation of a self-emulsifying drug delivery system for poorly soluble drugs. Jordan Journal of Pharmaceutical Sciences, 5(1).
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499.
  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International journal of pharmaceutics, 420(1), 1-10.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from Scientist Solutions Community Forum.
  • Yalkowsky, S. H. (Ed.). (2014). Solubility and solubilization in aqueous media. American Chemical Society.
  • Quora. (2017). What effects does DMSO have on cell assays?
  • BenchChem. (2025). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents.
  • Royal Society of Chemistry. (2017). Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform. Analytical Methods, 9(37), 5486-5492.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?
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  • PubMed. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today, 13(15-16), 668-73.
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Navigating the Labyrinth of Solution Stability: A Technical Guide for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses the critical stability considerations for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine in solution. As a Senior Application Scientist, this document is designed to provide you with field-proven insights and actionable troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results. The inherent physicochemical properties of this heterocyclic compound, characterized by a π-electron deficient pyridazine ring and a chloro substituent, necessitate a thorough understanding of its potential degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides direct answers to common questions and challenges encountered when working with 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine in a solution-based experimental setting.

Q1: My solution of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is showing a color change from colorless to a yellowish tint over time. What could be the cause?

A color change often indicates chemical degradation. For chlorinated pyridazine derivatives, this can be a sign of several processes, including:

  • Hydrolysis: The chloro group on the pyridazine ring is susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions. This can lead to the formation of hydroxy-derivatives, which may be colored.

  • Oxidation: The pyridazine ring system can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of oxidizing agents in the solvent or buffer.

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of various degradation products. It is a known phenomenon for some chloropyridine compounds.[1]

Troubleshooting Steps:

  • Protect from Light: Immediately prepare and store solutions in amber vials or wrap containers in aluminum foil to minimize light exposure.

  • Inert Atmosphere: If possible, degas your solvent and prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH Control: Ensure the pH of your solution is neutral and buffered, as both acidic and basic conditions can catalyze hydrolysis. The pyridazine ring has a modest basicity (pKa ≈ 2.0), which means it can be protonated in acidic conditions, potentially altering its stability.[2]

  • Fresh Solutions: Prepare solutions fresh before each experiment to minimize the time for degradation to occur.

Q2: I am observing a loss of potency or inconsistent results in my biological assays using a stock solution of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine. Could this be a stability issue?

Absolutely. A loss of the parent compound due to degradation will directly impact its effective concentration, leading to unreliable and non-reproducible assay results. The chloro substituent is often crucial for biological activity, and its replacement or modification of the heterocyclic core will likely alter the molecule's interaction with its target.

Troubleshooting Workflow:

workflow A Inconsistent Assay Results Observed B Prepare Fresh Stock Solution A->B C Perform Analytical Purity Check (e.g., HPLC-UV) B->C I Store Stock Solution under Recommended Conditions (Inert gas, protected from light, low temperature) B->I D Assay with Fresh Solution C->D E Compare Results with Previous Data D->E F Consistent Results? E->F G Yes: Implement Routine Fresh Solution Preparation F->G Yes H No: Investigate Other Assay Parameters F->H No

Caption: Troubleshooting workflow for inconsistent assay results.

Q3: What are the optimal storage conditions for a stock solution of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine?

Based on the general guidelines for chlorinated heterocyclic compounds and to minimize degradation, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CLow temperatures slow down the rate of chemical reactions, including hydrolysis and oxidation.[3]
Light Protected from light (amber vials or foil-wrapped)Prevents photodegradation.
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes oxidation.
Solvent Anhydrous, aprotic solvent (e.g., DMSO, DMF)Reduces the risk of hydrolysis. If aqueous buffers are necessary, they should be prepared fresh from a concentrated stock.
Container Tightly sealed, appropriate material (e.g., glass)Prevents solvent evaporation and contamination.

Q4: How can I assess the stability of my compound in a specific buffer or formulation?

A forced degradation study is the most effective way to determine the stability of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine under your specific experimental conditions.[4][5][6][7] This involves subjecting the compound to various stress conditions and monitoring its degradation over time.

Technical Guide: Performing a Forced Degradation Study

A forced degradation study is a critical step in understanding the stability profile of a compound and for the development of stability-indicating analytical methods.[5]

Objective: To identify potential degradation pathways and the conditions that affect the stability of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine.

Experimental Protocol: Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

Stress ConditionProtocol
Acid Hydrolysis Add an equal volume of 0.1 M HCl. Incubate at room temperature and 60°C.
Base Hydrolysis Add an equal volume of 0.1 M NaOH. Incubate at room temperature and 60°C.
Oxidative Degradation Add an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.
Thermal Degradation Store the stock solution at 60°C, protected from light.
Photolytic Degradation Expose the stock solution to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.
Control Store the stock solution at -20°C, protected from light.
  • Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching: Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively, to stop the reaction.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

forced_degradation cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolysis (Light) Photo->HPLC Degradation Quantify Degradation (%) HPLC->Degradation Products Identify Degradation Products (LC-MS) Degradation->Products Stock Stock Solution of Compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Forced degradation study workflow.

Data Interpretation:

  • A decrease in the peak area of the parent compound indicates degradation.

  • The appearance of new peaks suggests the formation of degradation products.

  • The stability-indicating method should be able to resolve the parent peak from all degradation product peaks.

Anticipated Degradation Pathways

Based on the chemical structure of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, the following degradation pathways are plausible:

  • Hydrolysis of the Chloro Group: This is a likely pathway, especially under acidic or basic conditions, leading to the formation of the corresponding 3-hydroxy derivative. The reactivity of the chloro group is influenced by the electron-withdrawing nature of the pyridazine ring.[9]

  • Cleavage of the Dioxino Ring: The 6,7-dihydro-dioxino ring contains ether linkages, which can be susceptible to cleavage under strong acidic conditions, although this is generally less likely under typical experimental conditions.

  • Oxidation of the Pyridazine Ring: The nitrogen atoms in the pyridazine ring can be oxidized, potentially leading to N-oxides or ring-opened products.

  • Photochemical Reactions: UV irradiation can lead to homolytic cleavage of the C-Cl bond, generating radical intermediates that can undergo various subsequent reactions.[1]

Analytical Methods for Stability Assessment

A multi-faceted analytical approach is recommended for a comprehensive assessment of purity and stability.[8]

Analytical MethodApplication
HPLC-UV Primary method for quantifying the parent compound and detecting degradation products that possess a UV chromophore.[8]
LC-MS Identification of unknown degradation products by providing molecular weight and fragmentation information.
¹H-NMR Structural confirmation of the parent compound and characterization of isolated degradation products.
Elemental Analysis Confirms the elemental composition of the pure, dry compound.[8]

Safe Handling and Storage of the Solid Compound

Proper handling and storage of the solid form of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine are crucial to maintain its integrity before use.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][11][12]

  • Incompatibilities: Avoid strong oxidizing agents.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the compound.

Conclusion

The stability of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine in solution is a critical factor that can significantly impact the outcome of research and development activities. By understanding the potential degradation pathways and implementing appropriate handling, storage, and analytical monitoring strategies, researchers can ensure the integrity and reliability of their experimental data. This guide provides a foundational framework for addressing stability challenges; however, it is imperative to perform specific stability studies under your unique experimental conditions.

References

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. US National Library of Medicine, National Institutes of Health. Available at: [Link]

  • Effect analysis on degradation mechanism of dioxins under hydrothermal Conditions by molecular dynamic simulation. ResearchGate. Available at: [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]

  • Facts upon the destruction of Dioxins in the high temperature rotary kiln incineration plant,engineered and produced by. BIC Group. Available at: [Link]

  • 3-Chloropyridine | C5H4ClN | CID 12287. PubChem. Available at: [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. Available at: [Link]

  • Sources of Dioxins and Dioxin-like Compounds in the Environment. US National Library of Medicine, National Institutes of Health. Available at: [Link]

  • The problem of dioxin emissions from combustion and thermal process. SOLEN. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. PubMed. Available at: [Link]

  • Why is pyrimidine less basic than pyridazine? Quora. Available at: [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Available at: [Link]

  • Forced Degradation Studies. CHIRAL LABORATORIES. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Pyridazine. Wikipedia. Available at: [Link]

  • Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. US National Library of Medicine, National Institutes of Health. Available at: [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Safe Handling and Storage of Chlorine. rls human care. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

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  • ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor. Available at: [Link]

  • Chlorothalonil and chlorpyrifos degradation products in golf course leachate. PubMed. Available at: [Link]

  • Stability of Synthetic Cathinones in Blood. PubMed. Available at: [Link]

  • Hydrolytic stability of selected pharmaceuticals and their transformation products. ResearchGate. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Analysis method for detecting pyrazine compounds in beer. Google Patents.
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  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. PubMed. Available at: [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. US National Library of Medicine, National Institutes of Health. Available at: [Link]

  • Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. US National Library of Medicine, National Institutes of Health. Available at: [Link]

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Technical Support Center: NMR Peak Assignment for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the structural elucidation of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and need assistance with Nuclear Magnetic Resonance (NMR) peak assignments. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying logic and scientific reasoning to empower you to confidently and accurately interpret your NMR data.

Troubleshooting Guide: Navigating Ambiguities in Your NMR Spectrum

This section addresses specific challenges you may encounter during the NMR analysis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine.

Question: The single aromatic proton signal is difficult to definitively assign. How can I be sure of its position?

Answer:

The pyridazine ring in this molecule contains a single aromatic proton. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom. In unsubstituted pyridazine, the protons at positions 3 and 6 are typically found far downfield (around 9.2 ppm) due to the deshielding effect of the two nitrogen atoms[1]. The protons at positions 4 and 5 appear further upfield (around 7.5 ppm)[1].

In 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, the aromatic proton is at either position 4 or 5. The chlorine at position 3 will exert an electron-withdrawing effect, which would be expected to shift the adjacent proton (at position 4) further downfield. However, the fused dioxin ring at positions 6 and 7 will introduce electronic and conformational effects that can be difficult to predict without experimental data.

Troubleshooting Protocol:

To definitively assign this proton, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is indispensable. This 2D NMR technique reveals long-range (typically 2-3 bond) correlations between protons and carbons.[2][3]

Step-by-Step HMBC Analysis:

  • Acquire a high-resolution HMBC spectrum.

  • Identify the cross-peak from the aromatic proton.

  • Trace the correlation to the carbon atoms. You should observe correlations to the quaternary carbons of the pyridazine ring and potentially to the carbons of the dioxin ring.

  • Key Correlation: Look for a correlation to the carbon bearing the chlorine atom (C-3). A correlation from the aromatic proton to C-3 would strongly suggest the proton is at position 4. Conversely, the absence of this correlation and the presence of correlations to other carbons would point towards the proton being at position 5.

Question: The two methylene proton signals from the dihydro-dioxin ring are overlapping or show complex splitting. How can I assign them?

Answer:

The two methylene groups (-CH₂-CH₂-) in the 6,7-dihydro-dioxino ring are diastereotopic. This means that even though they are chemically similar, they are in different magnetic environments and are expected to have distinct chemical shifts. Furthermore, they will couple to each other (geminal coupling) and to the protons on the adjacent methylene group (vicinal coupling), leading to complex splitting patterns.

Troubleshooting Workflow:

The following workflow, combining multiple 2D NMR experiments, will allow for unambiguous assignment. This approach is a self-validating system, as the data from each experiment should be consistent with the others.

Caption: Workflow for Methylene Proton Assignment

Detailed Protocol:

  • 1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[3] You should see a cross-peak connecting the two methylene proton signals, confirming their adjacent relationship.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[2][3] This will allow you to identify the two distinct methylene carbon signals corresponding to your overlapping proton signals.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This provides the final confirmation. Look for 2- and 3-bond correlations. For example, the protons of the C-6 methylene group should show a correlation to the C-7 carbon, and vice-versa.

By combining these techniques, you create a robust network of correlations that leads to a single, logical assignment.

Frequently Asked Questions (FAQs)

What are the expected 1H and 13C chemical shift ranges for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine?
Atom Expected 1H Chemical Shift (ppm) Expected 13C Chemical Shift (ppm) Rationale
Aromatic CH7.5 - 8.5125 - 135The pyridazine ring protons are deshielded by the nitrogen atoms. The exact shift will depend on the position relative to the chlorine and the fused ring.[1][4]
-O-CH₂-4.0 - 4.565 - 75Protons and carbons attached to oxygen are deshielded.
C-ClN/A145 - 155The carbon attached to the electronegative chlorine will be significantly downfield.[5]
Quaternary Carbons (pyridazine)N/A140 - 160These carbons are in an electron-deficient aromatic system.

Note: These are estimated values and may vary depending on the solvent and experimental conditions.[6]

Which solvent is recommended for the NMR analysis of this molecule?

For routine 1H and 13C NMR, deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) are suitable alternatives. Be aware that the choice of solvent can influence chemical shifts.[6]

How can I identify the quaternary carbon signals?

Quaternary carbons do not have any directly attached protons and will therefore be absent in a standard 1H NMR spectrum. In a 13C NMR spectrum, they are typically sharper and less intense than protonated carbons.

Experimental Protocol for Quaternary Carbon Identification:

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly effective for distinguishing between CH, CH₂, and CH₃ groups.

  • DEPT-135: In this experiment, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.

  • DEPT-90: Only CH signals will appear in this spectrum.

  • By comparing the standard 13C spectrum with the DEPT-135 and DEPT-90 spectra, you can unambiguously identify the quaternary carbon signals as those present in the 13C spectrum but absent in the DEPT spectra.[7]

Visualizing the Connectivity: A Logical Approach

The relationships between different NMR experiments and the structural information they provide can be visualized as follows:

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Backbone) DEPT DEPT (Carbon Multiplicity) 13C_NMR->DEPT 13C_NMR->HSQC 13C_NMR->HMBC Structure Final Structure Assignment DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interconnectivity of NMR Experiments for Structure Elucidation

By systematically acquiring and interpreting these spectra, you can build a complete and accurate picture of the molecular structure of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine.

References

  • Barlin, G. B. (1982). The Pyrimidines. John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Reich, H. J. (n.d.). Structure Elucidation with NMR. University of Wisconsin. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.

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Technical Support Center: Mass Spectrometry Analysis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometric analysis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth insights, troubleshooting protocols, and frequently asked questions to ensure successful characterization of this molecule.

Technical Overview

3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is a heterocyclic compound featuring a pyridazine ring fused with a dihydro-dioxin ring and substituted with a chlorine atom. Its mass spectrometric analysis presents unique challenges and opportunities due to the combination of these structural motifs.

  • Pyridazine Core: This nitrogen-containing ring is known to undergo characteristic fragmentations, primarily through the loss of stable neutral molecules like dinitrogen (N₂) and hydrogen cyanide (HCN)[1][2].

  • Chlorine Substituent: The presence of chlorine is readily identifiable by its distinct isotopic pattern. Natural chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio[3]. This results in a characteristic M+ and M+2 peak pair in the mass spectrum, separated by two mass-to-charge units (m/z), which is a crucial diagnostic tool[4].

  • Dihydro-dioxin Ring: This portion of the molecule can undergo ring-opening reactions, retro-Diels-Alder fragmentation, or loss of small neutral fragments like formaldehyde (CH₂O) or ethylene (C₂H₄).

Understanding these individual behaviors is key to interpreting the complete fragmentation pattern of the parent molecule.

Predicted Fragmentation Pattern

The primary ionization method considered here is Electron Ionization (EI), which typically induces extensive fragmentation. The molecular formula is C₈H₇ClN₂O₂.

  • Monoisotopic Mass of Molecular Ion (M⁺˙):

    • Containing ³⁵Cl: m/z 198.02

    • Containing ³⁷Cl: m/z 200.02

The following table summarizes the major anticipated fragment ions.

Proposed Fragment / Neutral Loss Description Calculated m/z (for ³⁵Cl ion) Calculated m/z (for ³⁷Cl ion)
[C₈H₇ClN₂O₂]⁺˙ Molecular Ion198.02200.02
[C₈H₇N₂O₂]⁺ Loss of Cl radical (α-cleavage)163.04-
[C₈H₇ClO₂]⁺˙ Loss of N₂170.01172.01
[C₇H₆ClO₂]⁺˙ Loss of HCN171.01173.00
[C₆H₄ClN₂O]⁺˙ Loss of C₂H₃O (from dioxin ring)155.00157.00
[C₇H₄ClN₂O]⁺˙ Loss of CH₂O (from dioxin ring)167.00169.00
Visualizing the Fragmentation Pathway

The following diagram illustrates the most probable fragmentation cascades for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine under electron ionization.

G M [M]+• m/z 198/200 F1 [M - Cl]+ m/z 163 M->F1 - Cl• F2 [M - N2]+• m/z 170/172 M->F2 - N2 F3 [M - HCN]+• m/z 171/173 M->F3 - HCN F4 [M - CH2O]+• m/z 168/170 M->F4 - CH2O G Start Problem Detected: Poor MS Data Quality CheckTune Is the Autotune Report acceptable? Start->CheckTune CheckChroma Examine Total Ion Chromatogram (TIC). Is peak shape good? CheckTune->CheckChroma Yes LeakCheck High m/z 28, 32? Perform Air/Water Leak Check. CheckTune->LeakCheck No CheckSpectrum Examine Mass Spectrum. Is M+• present? Isotope ratio correct? CheckChroma->CheckSpectrum Yes OptimizeGC Peak tailing/fronting? Optimize GC Method (temp, flow). Check liner/septum. CheckChroma->OptimizeGC No CheckSample No peak? Verify Sample Concentration & Integrity. CheckChroma->CheckSample No Peak CheckCoelution Incorrect isotope ratio? Check for Co-elution. Improve GC separation. CheckSpectrum->CheckCoelution No Success Problem Resolved CheckSpectrum->Success Yes CleanSource Tune ion abundances low? Clean Ion Source & Re-tune. LeakCheck->CleanSource No Leaks Found CleanSource->Start Re-evaluate OptimizeGC->Start Re-inject CheckSample->Start Re-inject CheckConcentration Incorrect isotope ratio? Dilute Sample to avoid detector saturation. CheckCoelution->CheckConcentration No Co-elution CheckConcentration->Start Re-inject

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (CAS No. 943026-40-2)[1]. This document is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this synthesis. As a key intermediate in the development of various potential therapeutics, robust and reproducible synthesis of this pyridazine derivative is critical. This guide provides a detailed experimental protocol, a comprehensive troubleshooting section, and answers to frequently asked questions, all grounded in established chemical principles and practical laboratory experience.

Core Synthesis Protocol

The synthesis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is typically achieved through the chlorination of a pyridazinone precursor. The use of phosphorus oxychloride (POCl₃), often in conjunction with phosphorus pentachloride (PCl₅), is a standard and effective method for this type of transformation on pyridazine rings.[2][3][4]

Experimental Workflow

SynthesisWorkflow Precursor Pyridazinone Precursor (6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one) Reagents Add POCl₃ (solvent) and PCl₅ (catalyst) Precursor->Reagents Charge Reactor Reflux Heat to Reflux (e.g., 100-110°C) Monitor by TLC/LC-MS Reagents->Reflux Initiate Reaction Quench Cool and Quench (Carefully pour onto ice) Reflux->Quench Reaction Complete Extract Extraction (e.g., Chloroform or DCM) Quench->Extract Work-up Purify Purification (Wash, Dry, Concentrate) Extract->Purify Product Final Product 3-Chloro-6,7-dihydro- dioxino[2,3-c]pyridazine Purify->Product

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Methodology
  • Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent premature decomposition of reagents.

  • Reagent Charging: Charge the flask with the pyridazinone precursor, 6,7-dihydro-[2][5]dioxino[2,3-c]pyridazin-3(2H)-one.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) to the flask, followed by the portion-wise addition of phosphorus pentachloride (PCl₅). The PCl₅ helps to drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate, larger vessel containing crushed ice, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic and must be performed with caution.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product using a suitable organic solvent such as chloroform or dichloromethane.[6]

  • Purification: Wash the combined organic layers with water and then a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6] Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary: Reagent & Condition Table
ParameterRecommended Value/ReagentRationale / Key Insight
Precursor 6,7-dihydro-[2][5]dioxino[2,3-c]pyridazin-3(2H)-oneThe oxygen-containing analog of the target chloro-compound.
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Acts as both the primary chlorinating agent and the solvent.
Co-reagent Phosphorus Pentachloride (PCl₅)Often used to enhance the chlorinating power and ensure full conversion.
Molar Ratio Precursor : POCl₃ : PCl₅Typically 1 : 10 : 1.2 (POCl₃ is in excess as solvent).
Temperature 100-110°C (Reflux)Sufficient thermal energy to overcome the activation barrier for chlorination.
Reaction Time 2-6 hoursHighly dependent on scale; must be monitored empirically.
Extraction Solvent Chloroform or Dichloromethane (DCM)Good solubility for the product and immiscible with water.
Expected Yield ~75-80%A typical yield for this type of reaction before further purification.[6]

Troubleshooting Guide (Q&A Format)

Scaling up a synthesis can introduce challenges not seen at the bench scale. This section addresses common issues in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and solutions?

  • Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion. On a larger scale, heat and mass transfer can be less efficient.

    • Solution: Ensure vigorous stirring and confirm the internal reaction temperature is at the desired reflux. Extend the reaction time and monitor by TLC or LC-MS until no starting material is observed.

  • Possible Cause 2: Hydrolysis of Product. The chloro-pyridazine product is susceptible to hydrolysis back to the starting material during work-up if conditions are not carefully controlled.

    • Solution: Keep the temperature low during the quenching step by using sufficient ice and adding the reaction mixture slowly. Neutralize the acidic aqueous layer with sodium bicarbonate promptly before extraction.

  • Possible Cause 3: Inefficient Extraction. The product may have limited solubility or an emulsion may have formed during extraction.

    • Solution: Perform multiple extractions (e.g., 3x with smaller volumes of solvent) rather than a single large one. To break emulsions, add a small amount of brine (saturated NaCl solution).

Q2: My final product is a dark, oily substance instead of the expected solid. Why did this happen?

  • Possible Cause: Thermal Degradation or Polymerization. Pyridazine compounds can be sensitive to prolonged exposure to high temperatures and strong acids, leading to the formation of polymeric byproducts.

    • Solution: Avoid excessive heating. Once the reaction is determined to be complete, proceed with the work-up without delay. If the reaction is particularly exothermic upon reagent addition, consider adding the PCl₅ at a lower temperature before heating to reflux.

Q3: Mass spectrometry of my product shows a significant peak corresponding to a bromine-containing compound. Where did this come from?

  • Possible Cause: Bromine Impurity in Reagents. This is a known issue where bromine impurities in the chlorinating agents can lead to the formation of the corresponding bromo-pyridazine.[6]

    • Solution: Use high-purity or redistilled phosphorus oxychloride. If this is not feasible, the bromine-containing impurity may need to be removed via column chromatography, which can be challenging at scale. It is far more effective to prevent its formation in the first place.

Q4: The quenching step with ice is very difficult to control and produces a lot of fumes. How can I manage this on a larger scale?

  • Possible Cause: Violent Reaction of POCl₃ with Water. Phosphorus oxychloride reacts exothermically and violently with water, releasing HCl gas.

    • Solution: This is the most hazardous step of the process. For scale-up, a jacketed reactor with controlled cooling is essential. Instead of pouring the reaction mix onto ice, consider a "reverse quench" where chilled water is slowly added to the cooled reaction mixture. This must be done with extreme caution and excellent temperature control. Ensure the reactor is vented through a scrubber system to neutralize the HCl fumes.

Troubleshooting Workflow

Troubleshooting Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct WorkupIssue Work-up Issues? Start->WorkupIssue IncompleteRxn Check Reaction Time & Temp Monitor by TLC/LC-MS LowYield->IncompleteRxn Yes Hydrolysis Control Quench Temp Neutralize Promptly LowYield->Hydrolysis Yes ExtractionLoss Perform Multiple Extractions Use Brine for Emulsions LowYield->ExtractionLoss Yes DarkProduct Avoid Prolonged Heating Consider Lower Temp ImpureProduct->DarkProduct Dark Color BrImpurity Use High-Purity POCl₃ Purify by Chromatography ImpureProduct->BrImpurity MS shows Br QuenchHazard Use Jacketed Reactor Slow Reverse Quench Utilize Scrubber WorkupIssue->QuenchHazard Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism for the chlorination?

A: The reaction proceeds via the activation of the carbonyl oxygen of the pyridazinone by POCl₃, forming a good leaving group. A chloride ion then acts as a nucleophile, attacking the carbon atom of the C=O bond and displacing the activated oxygen group to form the chloro-pyridazine. The pyridazine ring itself is electron-deficient, which facilitates nucleophilic substitution reactions.[5]

Q: What are the critical safety precautions for this synthesis?

A: Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive and toxic. They react violently with water to produce HCl gas. Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Ensure a neutralizing agent (like sodium bicarbonate) and an appropriate spill kit are readily available.

Q: How can I best characterize the final product?

A: A combination of techniques is recommended.

  • Mass Spectrometry (MS): To confirm the molecular weight. Look for the characteristic isotopic pattern of a single chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and check for impurities.

  • Infrared (IR) Spectroscopy: To confirm the disappearance of the C=O stretch from the starting material.

Q: What are the main challenges when moving from grams to kilograms (scaling up)?

A: The primary challenges are:

  • Heat Management: The reaction itself and particularly the quenching step are highly exothermic. A jacketed reactor with efficient cooling is mandatory to prevent runaway reactions.

  • Reagent Handling: Safely handling large quantities of POCl₃ and PCl₅ requires specialized equipment, such as pumps and enclosed systems.

  • Work-up and Extraction: Handling large volumes of aqueous and organic layers requires large-scale extractors or reactors. Emulsion formation can be a more significant problem at a larger scale.

  • Purification: Purification by column chromatography is often not viable for multi-kilogram quantities. Developing a robust crystallization or distillation procedure for purification is crucial.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(50), 29848–29864. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Klapars, A., & Matos, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 304-325. [Link]

  • Science of Synthesis. (2004). Product Class 8: Pyridazines. Thieme. [Link]

  • CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents. (n.d.).
  • Farina, C., Monguzzi, R., & Pinza, M. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE. Organic Preparations and Procedures International, 21(1), 125–128. [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin, 3(3), 290-295. [Link]

  • US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents. (n.d.).
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. (n.d.). Retrieved from [Link]

  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents. (n.d.).
  • 3-Chloro-6,7-dihydro-[2][5]dioxino[2,3-c]pyridazine | 943026-40-2 - J&K Scientific. (n.d.). Retrieved from [Link]

  • Ather, A., et al. (2010). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2441. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2020). Recent advances in pyridazine chemistry. Russian Chemical Reviews, 89(1), 1-33. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine. This guide is designed to provide expert insights and practical solutions to challenges encountered during cross-coupling reactions with this specific heteroaryl chloride. Drawing from established principles in organometallic chemistry and field-proven methodologies, this document will serve as a comprehensive aid in optimizing your synthetic routes.

The 3-chloro-6,7-dihydro-dioxino[2,3-c]pyridazine core presents a unique set of challenges and opportunities in cross-coupling chemistry. As an electron-deficient pyridazine, the carbon-chlorine bond is activated towards oxidative addition, which is often the rate-limiting step in palladium-catalyzed cycles.[1] However, the presence of two adjacent nitrogen atoms can also lead to catalyst inhibition or deactivation through coordination with the metal center.[1][2] Therefore, careful selection of the catalyst system—comprising the metal precursor, ligand, base, and solvent—is paramount for achieving high yields and minimizing side reactions.

This guide is structured into a troubleshooting section addressing common experimental failures and a frequently asked questions (FAQ) section for quick reference. Detailed experimental protocols and data summaries are also provided to facilitate immediate application in your laboratory.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during cross-coupling reactions with 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Low to No Product Formation

A low or non-existent yield is the most common issue in cross-coupling reactions. A logical, step-by-step investigation is the key to identifying the root cause.[3]

Possible Causes & Solutions:

  • Reagent and Reaction Setup Integrity:

    • Verify Starting Materials: Confirm the identity and purity of your 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine and the coupling partner (e.g., boronic acid, amine, alkyne). Impurities, especially those containing sulfur or other coordinating groups, can poison the catalyst.[4]

    • Ensure Anhydrous & Inert Conditions: Most cross-coupling reactions are sensitive to oxygen and moisture.[3][5] Ensure solvents are anhydrous and the reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen). Use of Schlenk line or glovebox techniques is highly recommended.[5]

    • Check Reagent Stoichiometry: Accurately measure all reagents, particularly the catalyst and ligand. An incorrect ratio can disrupt the catalytic cycle.

  • Inefficient Catalyst Activation or Activity:

    • Palladium Source: If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient.[3] Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 palladacycle) which ensures reliable generation of the active catalyst.[6]

    • Ligand Choice: The electron-deficient nature of the pyridazine ring requires an electron-rich and sterically bulky ligand to facilitate both oxidative addition and the subsequent reductive elimination.[7][8][9] For this substrate, standard ligands like PPh₃ may be insufficient. Strongly consider using dialkylbiaryl phosphine ligands such as SPhos, XPhos, or RuPhos, which are designed for challenging heteroaryl chlorides.[9][10]

    • Catalyst Loading: While lower catalyst loadings are desirable, for a challenging substrate, you may need to increase the loading to 2-5 mol% during initial optimization.

  • Sub-optimal Reaction Parameters:

    • Base Selection: The choice of base is critical and depends on the specific coupling reaction.[4] For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[4][11] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[10][12] Ensure the base is finely powdered and anhydrous for solid bases.

    • Solvent Effects: The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents like dioxane, THF, or toluene are generally good starting points. For Suzuki couplings, a co-solvent of water is often necessary to dissolve the inorganic base.[13]

    • Temperature: If the reaction is sluggish at lower temperatures, a moderate increase in temperature (e.g., to 80-110 °C) can increase the rate of oxidative addition. However, excessive heat can lead to catalyst decomposition or side reactions.[6]

Troubleshooting Workflow: Low or No Product Formation

G start Low/No Product reagent_check Verify Reagents & Setup (Purity, Anhydrous, Inert) start->reagent_check catalyst_check Evaluate Catalyst System reagent_check->catalyst_check Reagents OK sub_reagent1 Use Fresh/Pure Reagents reagent_check->sub_reagent1 sub_reagent2 Improve Inert Atmosphere Technique reagent_check->sub_reagent2 params_check Optimize Reaction Parameters catalyst_check->params_check Catalyst OK sub_catalyst1 Switch to Pd(0) or Precatalyst (e.g., Buchwald G3) catalyst_check->sub_catalyst1 sub_catalyst2 Use Bulky, Electron-Rich Ligand (SPhos, XPhos) catalyst_check->sub_catalyst2 sub_catalyst3 Increase Catalyst Loading catalyst_check->sub_catalyst3 success Product Formed params_check->success Parameters Optimized sub_params1 Screen Bases (K3PO4, Cs2CO3, NaOtBu) params_check->sub_params1 sub_params2 Screen Solvents (Dioxane, Toluene, THF) params_check->sub_params2 sub_params3 Increase Temperature Incrementally params_check->sub_params3

Caption: Troubleshooting decision tree for low product yield.

Issue 2: Significant Homo-coupling of Coupling Partner

Homo-coupling is a common side reaction where the coupling partner reacts with itself, for instance, the formation of a biaryl from a boronic acid in a Suzuki reaction.[1]

Possible Causes & Solutions:

  • Boronic Acid Instability (Suzuki Coupling): Boronic acids can be unstable and prone to protodeboronation or homo-coupling, especially at high temperatures.[4]

    • Solution: Use a more stable boronic ester derivative, such as a pinacol ester or MIDA boronate.[14] Alternatively, use freshly prepared boronic acid and add it as the limiting reagent.

  • Slow Transmetalation: If the transmetalation step is slow relative to other processes, homo-coupling can become a dominant pathway.

    • Solution: The choice of base is critical. For Suzuki reactions, a base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃ in promoting transmetalation. Ensure the base is sufficiently soluble, which is why a water co-solvent is often beneficial.[4]

  • Oxygen Contamination: Trace amounts of oxygen can promote the oxidative homo-coupling of boronic acids.

    • Solution: Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.[3]

  • Alkyne Dimerization (Sonogashira Coupling): In Sonogashira reactions, terminal alkynes can undergo oxidative self-coupling (Glaser coupling) in the presence of the copper co-catalyst and oxygen.

    • Solution: Ensure the reaction is strictly anaerobic. If homo-coupling persists, consider a copper-free Sonogashira protocol, which may require a more specialized palladium/ligand system.[15][16]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition into inactive palladium(0) aggregates.[4]

Possible Causes & Solutions:

  • Ligand Dissociation/Degradation: The palladium catalyst may not be sufficiently stabilized by the ligand at the reaction temperature, leading to aggregation.

    • Solution: Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) to ensure the palladium center remains coordinated.[6] Switch to a more robust or strongly binding ligand, such as a bulky biarylphosphine (SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which form more stable complexes with palladium.[9][17]

  • Coordination by Pyridazine Nitrogens: The lone pairs on the pyridazine nitrogen atoms can coordinate to the palladium center, potentially displacing the phosphine ligand and leading to catalyst deactivation.[1]

    • Solution: The use of sterically hindered ligands is crucial. The bulk of ligands like XPhos can prevent the pyridazine substrate from displacing the ligand from the palladium coordination sphere.[9]

  • High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition pathways.

    • Solution: Use a more active catalyst system that operates efficiently at a lower temperature. Modern catalyst systems are often effective at room temperature or with only mild heating.[9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine?

A1: A robust starting point would be to use a modern, highly active catalyst system. The electron-deficient nature of the pyridazine chloride necessitates a potent catalyst.[7][18] We recommend a pre-activated palladium source with a bulky, electron-rich phosphine ligand.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a Buchwald Precatalyst (e.g., SPhos Pd G3, 2 mol%)Provides a reliable source of active Pd(0).[6]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands are essential for activating heteroaryl chlorides and promoting reductive elimination.[9][10]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that effectively promote transmetalation without degrading sensitive substrates.[4]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1 ratio) or Toluene/H₂OAprotic solvents are standard, with water added to solubilize the base.[13]
Temperature 80-100 °CA good starting temperature range for balancing reaction rate and catalyst stability.

Q2: Can nickel catalysts be used as an alternative to palladium for this substrate?

A2: Yes, nickel catalysis is a viable and cost-effective alternative for the cross-coupling of heteroaryl chlorides.[19][20][21] Nickel catalysts can be particularly effective in reductive cross-electrophile coupling reactions, where two different electrophiles are coupled.[2][22] For coupling 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine with an aryl chloride, for example, a nickel-based system could be advantageous. A typical system might involve NiCl₂(dme) or NiI₂ as the precatalyst, a bipyridine or phosphine ligand, and a stoichiometric reductant like zinc or manganese powder.[19]

Q3: Which type of cross-coupling reaction is best suited for introducing C-C, C-N, and C-S bonds to the 3-position of the pyridazine ring?

A3:

  • C-C Bonds:

    • Suzuki-Miyaura Coupling: Ideal for coupling with aryl or vinyl boronic acids/esters. It offers broad functional group tolerance and uses readily available reagents.[11][18]

    • Sonogashira Coupling: The method of choice for introducing terminal alkynes.[15][23] It typically requires a palladium catalyst and a copper(I) co-catalyst.[24]

  • C-N Bonds:

    • Buchwald-Hartwig Amination: The premier method for forming bonds with primary or secondary amines, anilines, and other N-heterocycles.[12][25][26] This reaction requires a strong base and a specialized ligand system.

  • C-S Bonds:

    • Palladium-catalyzed C-S coupling (similar to Buchwald-Hartwig): Thiols can be coupled with aryl halides using palladium catalysts with specific ligands like Josiphos or Xantphos under conditions similar to C-N coupling.

Q4: How can I minimize the formation of hydrodehalogenation (C-Cl to C-H) byproducts?

A4: Hydrodehalogenation is a side reaction where the chloro group is replaced by a hydrogen atom. It often arises from β-hydride elimination from the palladium intermediate or from protonolysis of the organometallic coupling partner.

  • Optimize the Base: Use a non-nucleophilic and minimally hydridic base. Ensure the base and solvent are completely anhydrous, as water can be a proton source.

  • Use Stable Coupling Partners: For Suzuki reactions, use boronic esters (e.g., pinacolates) which are less prone to protodeboronation than boronic acids.[14]

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (desired) versus side reactions. Screening ligands is often necessary.

Experimental Protocols

The following are generalized starting protocols. Optimal conditions may vary depending on the specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling of an Arylboronic Acid

G setup Reaction Setup reagents Reagent Addition setup->reagents reaction Reaction reagents->reaction workup Work-up & Purification reaction->workup

Caption: General workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and the solvent (e.g., 1,4-dioxane/H₂O, 10:1, 0.2 M).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
  • Reaction Setup: To an oven-dried Schlenk tube, add NaOt-Bu (1.5 equiv). Seal the vessel, and evacuate and backfill with argon.

  • Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (1.0 equiv), and anhydrous toluene (0.2 M).

  • Final Addition: Add the secondary amine (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. (2021). ACS Catalysis. [Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. (2021). R Discovery. [Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides | ACS Catalysis. American Chemical Society. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). National Institutes of Health. [Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides | ACS Catalysis. ACS Publications. [Link]

  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PubMed Central. [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. ACS Publications. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. (2008). PubMed. [Link]

  • Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides. PubMed. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... ResearchGate. [Link]

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Validation & Comparative

Comparing the reactivity of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine with other chloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component for modulating drug-target interactions, enhancing solubility, and fine-tuning metabolic stability.[1] Chloropyridazines, in particular, serve as versatile synthetic intermediates, enabling the introduction of diverse functionalities through various chemical transformations.[3][4]

This guide provides an in-depth comparative analysis of the reactivity of a specific, functionalized building block, 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine , against more common chloropyridazines such as 3-chloropyridazine and 3,6-dichloropyridazine. We will explore the underlying electronic and steric factors that govern their reactivity in three cornerstone reactions for modern drug development: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. The objective is to provide researchers, scientists, and drug development professionals with a predictive framework and practical, data-driven insights to strategically incorporate these valuable synthons into their research programs.

Pillar 1: Understanding the Electronic Landscape of Chloropyridazines

The reactivity of any halo-heterocycle is fundamentally dictated by the electron distribution within the aromatic ring. The pyridazine core is inherently electron-deficient due to the inductive (-I) and mesomeric (-M) effects of the two adjacent nitrogen atoms.[1][5] This electron deficiency significantly activates the ring carbons towards attack by nucleophiles, a critical feature for reactions like SNAr.[5][6][7]

Several factors modulate this intrinsic reactivity:

  • Position of the Chlorine Substituent: The location of the halogen atom relative to the ring nitrogens alters the electronic density at that carbon and influences the stability of reaction intermediates. Computational studies have shown that the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the distribution of its lobes, which correlate with reactivity towards nucleophiles, vary between isomers like 3-chloro- and 4-chloropyridazine.[8]

  • Influence of Other Substituents: Additional electron-withdrawing groups on the ring will further enhance its electrophilicity and increase reaction rates, whereas electron-donating groups will have the opposite effect.[7][9]

  • The Case of the Fused Dihydro-dioxino Ring: In our target molecule, 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, the fused dihydro-dioxino ring introduces a competing electronic effect. The two oxygen atoms are inductively electron-withdrawing (-I effect) but can donate electron density into the pyridazine ring via resonance (+M effect). The net balance of these effects is crucial. It is hypothesized that the resonance donation will partially mitigate the electron-deficient nature of the pyridazine core, thereby reducing its reactivity in SNAr reactions compared to an unsubstituted counterpart.

Pillar 2: Comparative Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for functionalizing electron-poor heteroaromatics. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[5][6] The stability of this intermediate is paramount to the reaction's success.

SNAr_Mechanism cluster_0 SNAr Mechanism Chloropyridazine Chloropyridazine Meisenheimer Meisenheimer Complex (Intermediate) Chloropyridazine->Meisenheimer + Nu⁻ Nucleophile Nu:⁻ Product Substituted Pyridazine Meisenheimer->Product - Cl⁻ Chloride Cl⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Comparative Insights:

  • Baseline Reactivity (3-Chloropyridazine vs. 3,6-Dichloropyridazine): 3,6-Dichloropyridazine is generally more reactive than 3-chloropyridazine due to the cumulative electron-withdrawing effect of two chlorine atoms. It offers the potential for selective mono- or di-substitution by controlling stoichiometry and reaction conditions.

  • 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine: As hypothesized, the electron-donating character of the fused dioxino ring is expected to decrease the electrophilicity of the C-Cl carbon. This renders the molecule less reactive towards nucleophiles compared to 3,6-dichloropyridazine and likely 3-chloropyridazine. This attenuated reactivity can be advantageous, allowing for milder reaction conditions or providing a different selectivity window when multiple electrophilic sites are present in a larger molecule.

Table 1: Representative Data for SNAr with Sodium Methoxide

SubstrateRelative RateTypical Yield (%)Conditions
3,6-Dichloropyridazine+++>90NaOMe, MeOH, 60 °C, 1h
3-Chloropyridazine++~85NaOMe, MeOH, 60 °C, 4h
3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine+~70NaOMe, MeOH, 60 °C, 12h

Note: Data are illustrative, based on established principles of heteroaromatic reactivity. Actual results may vary.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but the coupling of chloro-heterocycles presents a challenge due to the strength of the C-Cl bond.[10] The success of this transformation hinges on a potent catalytic system capable of facilitating the difficult oxidative addition step.

Suzuki_Cycle cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂(X) OxAdd->PdII R¹-X Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Comparative Insights:

The key to successfully coupling chloropyridazines is the choice of a palladium catalyst and, critically, the supporting ligand.[11][12] Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective as they promote the formation of the active monoligated Pd(0) species required for oxidative addition to the inert C-Cl bond.[10]

  • General Trends: The reactivity in cross-coupling reactions is often less sensitive to the subtle electronic effects of ring substituents compared to SNAr. The primary barrier is the C-Cl bond activation. Therefore, with a sufficiently active catalyst system, all three chloropyridazines can be expected to participate effectively.

  • 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine: The lone pairs on the dioxino oxygens are less likely to interfere with the palladium catalyst than the pyridazine nitrogens themselves—a common issue with nitrogen-containing heterocycles.[10] Its performance should be comparable to other chloropyridazines, provided a robust catalytic system is employed.

Table 2: Representative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemTypical Yield (%)Conditions
3,6-DichloropyridazinePd(OAc)₂, SPhos, K₃PO₄~85 (mono-coupling)Toluene/H₂O, 100 °C, 8h
3-ChloropyridazinePdCl₂(dppf)~80Dioxane, Na₂CO₃, 90 °C, 12h
3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazinePd(OAc)₂, SPhos, K₃PO₄~88Toluene/H₂O, 100 °C, 8h

Note: Data are illustrative. Yields are highly dependent on the specific catalyst, ligand, base, and solvent system chosen.

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[13] Similar to Suzuki coupling, its application to chloro-heterocycles requires carefully optimized catalytic systems to overcome the C-Cl activation barrier and potential catalyst inhibition.[14][15]

Comparative Insights:

The principles governing reactivity in Buchwald-Hartwig amination mirror those of Suzuki coupling. The choice of ligand and base is paramount.[16][17]

  • General Trends: With an optimized catalyst/ligand combination (e.g., a G3 or G4 Buchwald precatalyst), high yields can be achieved across a range of chloropyridazine substrates and amine coupling partners.

  • 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine: This substrate is expected to perform well in Buchwald-Hartwig amination. Its reactivity profile should be similar to other chloropyridazines, with success being primarily a function of reaction optimization rather than inherent substrate deactivation.

Table 3: Representative Data for Buchwald-Hartwig Amination with Aniline

SubstrateCatalyst SystemTypical Yield (%)Conditions
3,6-DichloropyridazinePd₂(dba)₃, Xantphos, Cs₂CO₃~90 (mono-amination)Dioxane, 110 °C, 6h
3-ChloropyridazinePd₂(dba)₃, BINAP, NaOt-Bu~85Toluene, 100 °C, 10h
3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazinePd₂(dba)₃, Xantphos, Cs₂CO₃~92Dioxane, 110 °C, 6h

Note: Data are illustrative and demonstrate the feasibility of the reaction with appropriate catalytic systems.

Pillar 3: Experimental Design and Self-Validating Protocols

To empirically validate the reactivity principles discussed, a standardized experimental workflow is essential. The following protocols are designed to serve as a robust starting point for comparative studies.

Experimental_Workflow cluster_2 Comparative Reactivity Workflow Start Parallel Reactor Setup (3 Vessels) Substrates Add Substrate 1, 2, 3 (1.0 equiv each) Start->Substrates Reagents Add Common Reagents (Catalyst, Ligand, Base, Solvent, Coupling Partner) Substrates->Reagents Reaction Heat to Standard Temp (T) Stir for Time (t) Reagents->Reaction Monitoring Monitor Progress at Intervals (TLC, LC-MS) Reaction->Monitoring Workup Quench, Extract, and Purify Monitoring->Workup Analysis Analyze Yield & Purity (NMR, LC-MS) Workup->Analysis

Caption: Workflow for a parallel experiment to compare substrate reactivity.

Protocol 1: Comparative Nucleophilic Aromatic Substitution
  • Setup: To three separate, oven-dried reaction vials equipped with stir bars, add 3,6-dichloropyridazine (Vial 1), 3-chloropyridazine (Vial 2), and 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (Vial 3) (0.5 mmol, 1.0 equiv each).

  • Reagent Addition: To each vial, add anhydrous methanol (5 mL).

  • Initiation: Add a 25 wt. % solution of sodium methoxide in methanol (0.6 mmol, 1.2 equiv) to each vial at room temperature.

  • Reaction: Seal the vials and place them in a pre-heated reaction block at 60 °C.

  • Monitoring: At 1-hour intervals, withdraw a small aliquot from each reaction, quench with water, and analyze by LC-MS to determine the consumption of starting material and formation of product.

  • Workup: After the reaction of the least reactive substrate is complete, cool all vials to room temperature. Pour the contents into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the isolated yield.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
  • Setup: To three separate, oven-dried Schlenk flasks under an inert argon atmosphere, add the respective chloropyridazine (0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), and potassium phosphate (1.5 mmol, 3.0 equiv).

  • Catalyst Addition: To each flask, add Palladium(II) acetate (0.01 mmol, 2 mol%) and SPhos (0.02 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (4 mL) and water (0.4 mL) to each flask.

  • Reaction: Heat the reaction mixtures to 100 °C and stir vigorously for 12 hours.[18]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixtures to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Conclusion and Strategic Outlook

This guide demonstrates that the reactivity of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is distinct from that of simpler chloropyridazines, a difference that can be strategically exploited.

  • In SNAr reactions, it is demonstrably less reactive. This is attributed to the net electron-donating effect of the fused dihydro-dioxino ring, which reduces the electrophilicity of the pyridazine core. This feature can be leveraged for achieving selectivity in complex molecules or to employ milder reaction conditions.

  • In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), its reactivity is comparable to other chloropyridazines. Success in these transformations is less dependent on the substrate's intrinsic electronics and more on the efficacy of the chosen catalytic system. With modern, robust catalyst/ligand combinations, 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is a highly effective building block for C-C and C-N bond formation.

By understanding these reactivity profiles, drug development professionals can make more informed decisions in their synthetic planning, harnessing the unique properties of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine to accelerate the discovery of novel therapeutics.

References

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids - ResearchGate. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals - CheMagic. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - MDPI. (2020). Available at: [Link]

  • Nucleophilic aromatic substitutions - YouTube. (2019). Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. (2003). Available at: [Link]

  • The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue - SPbU Researchers Portal. (2024). Available at: [Link]

  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids - ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (2002). Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (2012). Available at: [Link]

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  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - NIH. (2020). Available at: [Link]

  • 3-Chloro-6,7-dihydro-[5][11]dioxino[2,3-c]pyridazine | 943026-40-2 - J&K Scientific. Available at: [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - NIH. (2023). Available at: [Link]

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  • The pyridazine heterocycle in molecular recognition and drug discovery - NIH. (2023). Available at: [Link]

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Spectroscopic Comparison of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a profound understanding of the structural nuances of heterocyclic compounds is paramount. This guide provides a detailed spectroscopic comparison of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine and its key derivatives. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to elucidate the electronic and structural modifications imparted by various functional groups. This comparative analysis will serve as a valuable resource for the identification, characterization, and strategic derivatization of this promising heterocyclic scaffold.

Introduction to the 6,7-dihydro-dioxino[2,3-c]pyridazine Scaffold

The 6,7-dihydro-dioxino[2,3-c]pyridazine core represents a compelling heterocyclic system, integrating a pyridazine ring, known for its diverse pharmacological activities, with a dihydro-dioxino moiety. The presence of the chlorine atom at the 3-position offers a reactive handle for further functionalization, making it an attractive starting point for the synthesis of novel derivatives with potential therapeutic applications. Spectroscopic analysis is the cornerstone of characterizing these new chemical entities, providing irrefutable evidence of their molecular structure and electronic properties.

Spectroscopic Analysis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (Parent Compound)

A thorough spectroscopic characterization of the parent compound is essential to establish a baseline for comparison with its derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine provides crucial information about the proton environment in the molecule. The dihydro-dioxino ring protons typically appear as a complex multiplet, while the pyridazine proton shows a distinct singlet. The exact chemical shifts are influenced by the solvent and the electronic effects of the chlorine atom and the fused ring system. A representative ¹H NMR spectrum is available through chemical suppliers like ChemicalBook[1].

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule. For 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, the mass spectrum is expected to show a characteristic isotopic pattern for a chlorine-containing compound, with the [M]+ and [M+2]+ peaks in an approximate 3:1 ratio.

Comparative Spectroscopic Analysis of Derivatives

The true value of this guide lies in the comparative analysis of derivatives where the 3-chloro group is substituted. We will consider three key derivatives: the 3-amino, 3-hydrazinyl, and 3-azido analogues.

3-Amino-6,7-dihydro-dioxino[2,3-c]pyridazine

Replacing the chloro group with an amino group introduces a strong electron-donating group, significantly altering the electronic distribution and, consequently, the spectroscopic properties.

  • ¹H NMR: The introduction of the amino group is expected to cause an upfield shift (to a lower ppm value) of the pyridazine proton due to the electron-donating nature of the -NH₂ group. The protons of the amino group itself will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon atom attached to the amino group (C-3) will experience a significant upfield shift compared to the parent chloro compound.

  • IR Spectroscopy: The IR spectrum will be characterized by the appearance of N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region, often as two distinct bands for a primary amine.

  • UV-Vis Spectroscopy: The amino group will act as an auxochrome, likely causing a bathochromic (red) shift in the absorption maximum (λmax) compared to the parent compound, indicating a decrease in the energy of the π-π* transition.

  • Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the amino derivative. Fragmentation may involve the loss of NH₂ or related fragments.

3-Hydrazinyl-6,7-dihydro-dioxino[2,3-c]pyridazine

The hydrazinyl group (-NHNH₂) is also an electron-donating group and a versatile synthon for further chemical modifications.

  • ¹H NMR: Similar to the amino derivative, an upfield shift of the pyridazine proton is anticipated. The spectrum will also feature signals for the -NH and -NH₂ protons of the hydrazinyl group, which may be broad and their chemical shifts influenced by hydrogen bonding.

  • IR Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the hydrazinyl group, which can be more complex than those of a simple amine.

  • UV-Vis Spectroscopy: A bathochromic shift in the λmax is expected due to the electron-donating character of the hydrazinyl group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the hydrazinyl derivative. Fragmentation patterns may involve the loss of N₂H₃ or N₂H₄.

3-Azido-6,7-dihydro-dioxino[2,3-c]pyridazine

The azido group (-N₃) is an interesting functional group with unique electronic properties and reactivity.

  • ¹H NMR: The electronic effect of the azido group is more complex than a simple amino or hydrazinyl group. It is generally considered to be electron-withdrawing through induction but can also participate in resonance. The chemical shift of the pyridazine proton will be indicative of the net electronic effect.

  • IR Spectroscopy: The most prominent feature in the IR spectrum will be a strong, sharp absorption band around 2100-2160 cm⁻¹, characteristic of the asymmetric stretching vibration of the azido group.

  • UV-Vis Spectroscopy: The effect on the UV-Vis spectrum will depend on the interplay of inductive and resonance effects of the azido group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak. A characteristic fragmentation pattern for azides is the loss of a molecule of nitrogen (N₂), resulting in a prominent [M-28]+ peak.

Data Summary Table

CompoundKey ¹H NMR SignalsKey IR Bands (cm⁻¹)Expected UV-Vis Shift (vs. Parent)Key MS Fragments
3-Chloro- (Parent) Pyridazine-H (singlet), Dihydro-dioxino-H (multiplet)C-Cl stretch-[M]⁺, [M+2]⁺
3-Amino- Pyridazine-H (upfield shift), NH₂ (broad singlet)N-H stretch (2 bands)Bathochromic[M]⁺, [M-NH₂]⁺
3-Hydrazinyl- Pyridazine-H (upfield shift), NH, NH₂ (broad)N-H stretch (multiple bands)Bathochromic[M]⁺, [M-N₂H₃]⁺
3-Azido- Pyridazine-H (shift depends on net electronic effect)N₃ stretch (~2100-2160)Variable[M]⁺, [M-N₂]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine and its derivatives. It is crucial to adapt these protocols based on the specific instrumentation and the physicochemical properties of each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • ¹H NMR Acquisition:

    • Use a standard 400 MHz or higher field NMR spectrometer.

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment (or KBr pellet without the sample) and subtract it from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands and correlate them to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the spectrum over a range of approximately 200-400 nm.

    • Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds, often from a solution.

  • Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Logical Relationships and Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization and comparison of the target compounds.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Parent 3-Chloro-6,7-dihydro- dioxino[2,3-c]pyridazine Derivatives Derivatives (Amino, Hydrazinyl, Azido) Parent->Derivatives Substitution Rxn NMR NMR Spectroscopy (¹H, ¹³C) Parent->NMR IR IR Spectroscopy Parent->IR UV_Vis UV-Vis Spectroscopy Parent->UV_Vis MS Mass Spectrometry Parent->MS Derivatives->NMR Derivatives->IR Derivatives->UV_Vis Derivatives->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Electronic_Effects Analysis of Electronic Effects Structure_Elucidation->Electronic_Effects Comparative_Guide Comparative Guide Electronic_Effects->Comparative_Guide

Caption: Workflow for the synthesis, spectroscopic analysis, and comparative evaluation of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine and its derivatives.

Conclusion

The spectroscopic comparison of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine with its amino, hydrazinyl, and azido derivatives provides a clear illustration of how substituent changes impact the molecular and electronic structure of a heterocyclic system. This guide offers a foundational understanding and practical protocols for researchers working with this class of compounds. A systematic application of these spectroscopic techniques is indispensable for unambiguous structure determination and for rationally designing new derivatives with desired properties.

References

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. [Link]

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  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]

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  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. National Institutes of Health. [Link]

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  • Representative part of the ¹H NMR spectra of hydrazone 3 in [D6]DMSO at.... ResearchGate. [Link]

  • Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate. [Link]

  • H-H and 13C-H coupling constants in pyridazine. ResearchGate. [Link]

  • 2319-6505 synthesis, characterization and biological activity evaluation of new pyridazines containing imidazolidine moiety. Iraqi Journal of Agricultural Sciences. [Link]

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  • CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). University of Lethbridge. [Link]

  • 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. National Institutes of Health. [Link]

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  • 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. National Institutes of Health. [Link]

  • 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. National Institutes of Health. [Link]

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A Comparative In Silico Analysis of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive in silico docking analysis of the novel compound 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine. The study evaluates its potential as a kinase inhibitor by comparing its predicted binding affinity and interaction patterns against well-established kinase targets and their known inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Pyridazine Scaffolds

The pyridazine ring system is a "privileged structure" in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of pyridazine and its oxidized form, pyridazinone, have demonstrated a broad spectrum of biological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects.[3][4] A significant area of interest is their role as protein kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][5]

Given this context, novel pyridazine-based scaffolds like 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine represent promising candidates for the development of new targeted therapies. This guide outlines a proposed computational study to assess the inhibitory potential of this specific compound against two critical oncology targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Rationale for Target Protein Selection

VEGFR-2: This receptor tyrosine kinase is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment, with several FDA-approved drugs targeting this pathway.[6][7] Docking studies are frequently employed to identify and optimize novel VEGFR-2 inhibitors.[7][8][9]

EGFR: A member of the ErbB family of receptor tyrosine kinases, EGFR plays a fundamental role in cell proliferation, survival, and differentiation.[10][11] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for anticancer drug development.[10] The crystal structure of the EGFR kinase domain is well-characterized, providing a solid foundation for structure-based drug design and in silico docking.[10][12][13][14]

Comparative Compounds

To benchmark the potential efficacy of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, two well-known, clinically approved kinase inhibitors were selected as positive controls for this in silico study:

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR-2, PDGFR, and Raf kinases.

  • Erlotinib: A potent and specific inhibitor of the EGFR tyrosine kinase.[10]

Comparing the docking results of the novel compound against these standards provides a valuable context for interpreting its potential as a viable drug candidate.

Methodology: An In Silico Docking Workflow

Molecular docking is a powerful computational method used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein.[15][16][17] The process involves sampling various conformations of the ligand within the protein's active site and ranking them using a scoring function to estimate binding affinity.[15][18]

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_comp Comparative Evaluation PDB 1. Protein Structure Acquisition (RCSB PDB: e.g., 2GS6 for EGFR) Ligand 2. Ligand Structure Preparation (Energy Minimization) Grid 3. Active Site Grid Generation PDB->Grid Ligand->Grid Dock 4. Molecular Docking (e.g., AutoDock Vina) Grid->Dock Analyze 5. Pose Analysis & Scoring (Binding Energy, Interactions) Dock->Analyze Compare 6. Compare with Controls (Sorafenib, Erlotinib) Analyze->Compare Report 7. Data Tabulation & Reporting Compare->Report

Sources

Navigating the SAR Landscape of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dihydro-dioxino[2,3-c]pyridazine scaffold represents a compelling starting point for the development of novel therapeutics, particularly in the realm of oncology. The inherent physicochemical properties of the pyridazine ring, including its capacity for hydrogen bonding and π-π stacking interactions, make it a privileged structure in medicinal chemistry.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, drawing insights from closely related pyridazine and pyridazinone derivatives to inform future drug design strategies. While direct, extensive SAR studies on the 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine core are emerging, a comparative analysis of analogous structures provides a robust framework for understanding the key determinants of biological activity.

The Core Scaffold: Synthesis and Rationale for Exploration

The foundational 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine scaffold can be synthesized from 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol.[2] This starting material provides a key handle at the 3-position for introducing diverse functionalities, making it an ideal template for SAR studies. The fusion of the dioxane ring to the pyridazine core imparts a degree of conformational constraint and modulates the electronic properties of the heterocyclic system, offering potential advantages in target binding and pharmacokinetic profiles.

The rationale for exploring this scaffold is rooted in the well-documented and diverse biological activities of pyridazine and pyridazinone derivatives, which include anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4][5] Specifically, various substituted pyridazines have demonstrated potent inhibitory activity against key oncology targets such as vascular endothelial growth factor receptor-2 (VEGFR-2) and cyclin-dependent kinase 2 (CDK2), highlighting the potential of this class of compounds in cancer therapy.[2][3]

Comparative SAR Analysis: Insights from Related Pyridazine Analogs

To elucidate the potential SAR of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine analogs, we will examine the SAR of structurally related 3,6-disubstituted pyridazines and other fused pyridazine systems that have been evaluated for their anticancer and kinase inhibitory activities.

Substitutions at the 3-Position: Modulating Potency and Selectivity

The chlorine atom at the 3-position of the parent scaffold serves as a versatile synthetic handle for introducing a variety of substituents, including amino, hydrazinyl, and aryl/heteroaryl groups through nucleophilic substitution reactions.

Key Observation: The nature of the substituent at the 3-position is a critical determinant of biological activity.

  • Amino and Substituted Amino Groups: Introduction of an amino group opens avenues for further derivatization. In related 3,6-disubstituted pyridazine series, the substitution pattern on this amino group significantly impacts potency. For instance, in a series of 3-[(6-arylamino)pyridazinylamino]benzoic acids, compounds bearing a 4-chlorophenylamino moiety at the 6-position (analogous to our 3-position) exhibited the highest cytotoxic activity against the HT-29 colon cancer cell line.[6] This suggests that appropriately substituted anilino groups at the 3-position of the dioxino[2,3-c]pyridazine core could be beneficial for anticancer activity.

  • Hydrazinyl and Related Moieties: The hydrazinyl group can serve as a linker to introduce various pharmacophores. While specific SAR data on 3-hydrazinyl-6,7-dihydro-dioxino[2,3-c]pyridazine analogs is limited, the general principle of using hydrazinyl linkers to connect to other cyclic systems is a common strategy in medicinal chemistry to explore different binding pockets of a target protein.

The Influence of the Dioxane Ring

The 6,7-dihydro-dioxino moiety, while not the primary point of diversification in this context, plays a crucial role in defining the overall shape and physicochemical properties of the molecule. It is expected to influence solubility, metabolic stability, and the orientation of the substituents at the 3-position within the target's binding site.

Data Presentation: Comparative Biological Activity of Related Pyridazine Analogs

The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative pyridazine derivatives from the literature, providing a comparative framework for guiding the design of novel 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine analogs.

Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Analogs against Breast Cancer Cell Lines.[2]

CompoundR1 (Position 3)R2 (Position 6)T-47D IC50 (µM)MDA-MB-231 IC50 (µM)
11l -NH-(CH2)3CH3Morpholino1.57 ± 0.052.21 ± 0.07
11m 4-methyltetrahydropyranMorpholino0.43 ± 0.010.99 ± 0.03

This data highlights the significant impact of substitutions at both the 3 and 6-positions on anticancer potency.

Table 2: Kinase Inhibitory Activity of Pyridazine Analogs.[2]

CompoundKinase TargetIC50 (nM)
11h CDK243.8 ± 1.79
11l CDK255.6 ± 2.27
11m CDK220.1 ± 0.82

These findings suggest that the pyridazine scaffold is a promising template for developing potent kinase inhibitors.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the evaluation of novel anticancer agents based on the 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine scaffold.

General Synthesis of 3-Substituted-6,7-dihydro-dioxino[2,3-c]pyridazine Analogs

The synthesis of various analogs typically starts from the 3-chloro derivative.

Step-by-step Protocol:

  • Nucleophilic Aromatic Substitution: To a solution of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine in a suitable solvent (e.g., DMF, NMP, or dioxane), add the desired amine or hydrazine derivative.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to a temperature between 80-150 °C, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired 3-substituted analog.

In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Step-by-step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyridazine analogs (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Step-by-step Protocol:

  • Assay Components: In a microplate, combine the kinase enzyme (e.g., recombinant human VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an ELISA-based assay with a phospho-specific antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Visualization of Key Concepts

Synthetic Pathway

G A 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol B 3-Chloro-6,7-dihydro- dioxino[2,3-c]pyridazine A->B Intramolecular Cyclization C 3-Substituted Analogs (Amino, Hydrazinyl, etc.) B->C Nucleophilic Aromatic Substitution (R-NH2, R-NHNH2)

Caption: General synthetic route to 3-substituted analogs.

Conceptual SAR Workflow

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR & Optimization A Core Scaffold (3-Chloro-6,7-dihydro- dioxino[2,3-c]pyridazine) B Library of Analogs (Varying R at C3) A->B Diversification C In Vitro Screening (Anticancer, Kinase Assays) B->C D Data Analysis (IC50 Values) C->D E Identify Key Structural Features D->E F Lead Optimization E->F

Caption: Iterative workflow for SAR studies.

Conclusion and Future Directions

The 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine scaffold holds significant promise for the development of novel therapeutic agents. By leveraging the extensive knowledge base of pyridazine and pyridazinone SAR, researchers can strategically design and synthesize new analogs with enhanced potency and selectivity. The comparative data and experimental protocols provided in this guide serve as a valuable resource for initiating and advancing drug discovery programs centered on this promising heterocyclic system.

Future efforts should focus on generating a dedicated library of 3-substituted 6,7-dihydro-dioxino[2,3-c]pyridazine analogs and performing comprehensive biological evaluations to establish a direct and detailed SAR for this specific scaffold. In silico modeling and structural biology studies will be instrumental in further refining the design of next-generation inhibitors with improved drug-like properties.

References

  • ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. Retrieved from [Link]

  • PubMed. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Retrieved from [Link]

  • PubMed. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Retrieved from [Link]

  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. Retrieved from [Link]

  • PubMed. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Retrieved from [Link]

  • MDPI. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Retrieved from [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • PMC. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Substituted Dioxinopyridazines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Dioxinopyridazine Scaffold

To the researchers, scientists, and drug development professionals dedicated to pushing the boundaries of medicinal chemistry, the quest for novel heterocyclic scaffolds with promising pharmacological profiles is perpetual. Among the vast landscape of nitrogen-containing heterocycles, the pyridazine core and its fused derivatives are of significant interest due to their diverse biological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[1] The 1,4-dioxino[2,3-d]pyridazine system, an elegant fusion of a pyridazine and a 1,4-dioxin ring, represents a relatively underexplored scaffold. Its unique topology, combining the hydrogen bonding capabilities of the pyridazine moiety with the conformational influence of the dioxin ring, makes it an attractive target for the design of novel therapeutic agents.

This guide provides a comparative analysis of two proposed synthetic routes to substituted 1,4-dioxino[2,3-d]pyridazines. As this is a novel heterocyclic system with limited dedicated synthetic literature, the following routes are constructed based on well-established, mechanistically sound chemical transformations. We will delve into the strategic considerations, experimental protocols, and the relative merits and drawbacks of each approach, providing a comprehensive framework for researchers venturing into this promising area of chemical space.

Route 1: Cyclization via Nucleophilic Aromatic Substitution

This initial approach leverages a common and versatile starting material in pyridazine chemistry, maleic hydrazide, and proceeds through a key dichlorinated intermediate. The core strategy involves the sequential displacement of two adjacent chlorine atoms by a diol to construct the 1,4-dioxin ring.

Overall Strategy: Route 1

Route_1_Strategy A Maleic Hydrazide B 4,5-Dichloropyridazin-3(2H)-one A->B Chlorination C Substituted 1,4-Dioxino[2,3-d]pyridazine B->C Cyclization with Diol

Caption: Overall strategy for Route 1.

Detailed Experimental Protocols

Step 1a: Synthesis of 4,5-Dichloropyridazin-3(2H)-one from Maleic Hydrazide

  • Rationale: Maleic hydrazide is a readily available and cost-effective starting material. Chlorination with a strong dehydrating chlorinating agent like phosphorus oxychloride (POCl₃) is a standard method to convert the pyridazinone tautomer into the corresponding dichloropyridazine.[2] This transformation is crucial as it activates the pyridazine ring for subsequent nucleophilic aromatic substitution.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend maleic hydrazide (1.0 eq) in phosphorus oxychloride (5.0-10.0 eq).

    • Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

    • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Carefully cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

    • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried to afford 4,5-dichloropyridazin-3(2H)-one.

Step 1b: Cyclization with Ethylene Glycol to form 2,3-Dihydro-1,4-dioxino[2,3-d]pyridazin-5(6H)-one

  • Rationale: This step is a double Williamson ether synthesis. A suitable base is required to deprotonate the diol, creating a more potent nucleophile to attack the electron-deficient dichloropyridazine ring. The intramolecular nature of the second nucleophilic attack is entropically favored, driving the formation of the cyclic product.

  • Protocol:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethylene glycol (1.1 eq) to a suspension of a strong base, such as sodium hydride (2.2 eq, 60% dispersion in mineral oil), in an anhydrous polar aprotic solvent like DMF or THF.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the dialkoxide.

    • Add a solution of 4,5-dichloropyridazin-3(2H)-one (1.0 eq) in the same anhydrous solvent dropwise to the suspension at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC/LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the desired 2,3-dihydro-1,4-dioxino[2,3-d]pyridazin-5(6H)-one.

Route 2: Cyclization from a Dihydroxypyridazine Precursor

This alternative route approaches the target scaffold from a different perspective. It involves the initial formation of a dihydroxypyridazine, which then undergoes cyclization with a 1,2-dielectrophile. This strategy offers the potential for different substitution patterns compared to Route 1.

Overall Strategy: Route 2

Route_2_Strategy A Substituted 1,4-Dicarbonyl B 4,5-Dihydroxypyridazin-3(2H)-one A->B Condensation with Hydrazine C Substituted 1,4-Dioxino[2,3-d]pyridazine B->C Cyclization with Dielectrophile

Caption: Overall strategy for Route 2.

Detailed Experimental Protocols

Step 2a: Synthesis of 4,5-Dihydroxypyridazin-3(2H)-one from a γ-Keto Acid Derivative

  • Rationale: The formation of the pyridazinone ring is a classic condensation reaction between a 1,4-dicarbonyl equivalent and hydrazine.[3] Utilizing a γ-keto acid or its ester allows for the direct installation of the pyridazin-3(2H)-one moiety. The subsequent introduction of hydroxyl groups at the 4 and 5 positions can be achieved through various methods, though this can be a challenging transformation. A more direct, albeit potentially lower-yielding, approach would be to start from a precursor already containing the diol functionality or its protected form. For the purpose of this guide, we will consider the cyclization of a suitable precursor with hydrazine.

  • Protocol (Hypothetical, based on general principles):

    • Dissolve a suitable γ-keto acid or ester with hydroxyl or protected hydroxyl groups at the α and β positions (1.0 eq) in a protic solvent such as ethanol or acetic acid.

    • Add hydrazine hydrate (1.1-1.5 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor for the consumption of the starting material by TLC/LC-MS.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the 4,5-dihydroxypyridazin-3(2H)-one derivative.

Step 2b: Cyclization with a 1,2-Dihaloalkane

  • Rationale: This step is analogous to Step 1b, employing a double Williamson ether synthesis. Here, the dihydroxypyridazine is the nucleophile, and the cyclizing agent is a 1,2-dielectrophile, such as 1,2-dibromoethane or 1,2-dichloroethane.

  • Protocol:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 4,5-dihydroxypyridazin-3(2H)-one derivative (1.0 eq) in an anhydrous polar aprotic solvent like DMF.

    • Add a suitable base, such as potassium carbonate (2.5 eq) or sodium hydride (2.2 eq), to the solution.

    • Add the 1,2-dihaloalkane (e.g., 1,2-dibromoethane, 1.1 eq) to the reaction mixture.

    • Heat the mixture to 80-120 °C and monitor the reaction progress by TLC/LC-MS.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • Purify the crude product by column chromatography to obtain the desired substituted 1,4-dioxino[2,3-d]pyridazine.

Comparative Analysis

FeatureRoute 1: Via DichloropyridazineRoute 2: Via Dihydroxypyridazine
Starting Materials Readily available and inexpensive (maleic hydrazide).May require multi-step synthesis of the substituted dihydroxypyridazine precursor.
Number of Steps Generally fewer and more established steps.Potentially more steps, depending on the availability of the starting dicarbonyl compound.
Robustness & Reliability The chlorination and subsequent nucleophilic substitution are generally high-yielding and reliable reactions.The synthesis of the dihydroxypyridazine precursor can be challenging and may have lower yields.
Scope of Substitution Substitution on the dioxin ring is primarily determined by the choice of diol in the cyclization step.Offers the potential for substitution on the pyridazine ring, dictated by the initial choice of the dicarbonyl starting material.
Reagent Safety Uses hazardous reagents like phosphorus oxychloride, which requires careful handling and quenching.May involve less hazardous reagents, although strong bases are still required for the cyclization.
Overall Recommendation More practical and straightforward for accessing the core unsubstituted scaffold and derivatives on the dioxin ring.More versatile for introducing a wider range of substituents on the pyridazine core, but likely more challenging to develop.

Conclusion and Future Outlook

The synthesis of the novel 1,4-dioxino[2,3-d]pyridazine scaffold presents an exciting opportunity for the discovery of new bioactive molecules. This guide has outlined two plausible and strategically distinct synthetic routes to access this heterocyclic system.

Route 1 , starting from the readily available maleic hydrazide, offers a more direct and likely higher-yielding pathway to the core structure. Its robustness makes it the recommended starting point for initial exploration and for synthesizing a library of compounds with diversity on the dioxin ring.

Route 2 , while potentially more challenging due to the synthesis of the dihydroxypyridazine precursor, provides greater flexibility for introducing substituents onto the pyridazine ring itself. This could be crucial for fine-tuning the pharmacological properties of the final compounds.

Ultimately, the choice of synthetic route will depend on the specific target molecules and the desired substitution patterns. It is our hope that this comparative guide will serve as a valuable resource for researchers, stimulating further investigation into the synthesis and medicinal applications of this promising class of compounds. The development of efficient and versatile synthetic methodologies is the first and most critical step in unlocking the therapeutic potential of the dioxinopyridazine scaffold.

References

  • Gouault, N., Cupif, J. F., Picard, S., Lecat, A., & David, M. (2001). Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. Journal of Pharmacy and Pharmacology, 53(7), 981-985. [Link]

  • ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H)‐ones (b, c), general mechanism of IEDDA reaction (d), and this work (e). [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

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Validating the Anticancer Mechanism of Action of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, novel heterocyclic compounds are a cornerstone of innovation. Among these, pyridazine derivatives have garnered significant attention for their diverse biological activities, including promising anticancer properties.[1][2][3][4][5] This guide provides a comprehensive experimental framework for validating the anticancer mechanism of a novel compound, 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine. Our investigation will be grounded in a central hypothesis: that this compound exerts its anticancer effects by inducing apoptosis and modulating key cell survival signaling pathways.

This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but the strategic reasoning behind experimental choices, ensuring a self-validating and robust investigative process. We will objectively compare its hypothetical performance with established alternatives, supported by detailed experimental designs.

Foundational Hypothesis: Targeting the Hallmarks of Cancer

Given the prevalence of apoptosis evasion in cancer, our primary hypothesis is that 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine selectively induces programmed cell death in cancer cells. We will explore this through a multi-pronged approach, investigating its impact on cell viability, apoptosis induction, and the modulation of critical signaling cascades. We will compare its efficacy to Doxorubicin, a well-characterized chemotherapeutic agent known to induce apoptosis.

Phase I: Quantifying Cytotoxicity and Impact on Cell Viability

The initial step in characterizing any potential anticancer agent is to determine its cytotoxic and anti-proliferative effects. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells which, in most cases, correlates with the number of viable cells.[6][7]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, a human breast cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with increasing concentrations of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (Doxorubicin) for 24, 48, and 72 hours. Include a vehicle control (DMSO) group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Comparative IC50 Values
CompoundCell LineIC50 (µM) at 48h
3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazineMCF-7Hypothetical Value
DoxorubicinMCF-7Known Value
Vehicle Control (DMSO)MCF-7No significant effect

This table will be populated with the experimental data to provide a clear comparison of the cytotoxic potency.

Phase II: Unraveling the Induction of Apoptosis

Demonstrating a reduction in cell viability is the first step. The next is to determine if this is due to programmed cell death (apoptosis). We will employ two complementary flow cytometry-based assays: Annexin V/PI staining to detect early and late apoptotic cells, and propidium iodide (PI) staining for cell cycle analysis.

Experimental Workflow: Apoptosis and Cell Cycle Analysis

Caption: Workflow for Apoptosis and Cell Cycle Analysis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

The externalization of phosphatidylserine (PS) is a hallmark of early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful marker for dead cells.[10][11]

  • Cell Treatment: Treat MCF-7 cells with the IC50 concentration of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI staining solution.[10]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9][10]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[10][11]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

Cell cycle arrest is another common mechanism of action for anticancer drugs. Flow cytometry with PI staining allows for the analysis of DNA content and determination of the cell cycle phase distribution (G0/G1, S, and G2/M).[12]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the cells and resuspend them in a PI staining solution containing RNase to prevent the staining of RNA.[12][13]

  • Incubation: Incubate for 30 minutes in the dark at room temperature.[13]

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Data Presentation: Comparative Effects on Apoptosis and Cell Cycle
Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% G2/M Arrest
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazineHypothetical ValueHypothetical ValueHypothetical Value
DoxorubicinKnown ValueKnown ValueKnown Value

Phase III: Delineating the Molecular Signaling Pathway

To truly understand the mechanism of action, we must investigate the molecular players involved. Western blotting is an indispensable technique for this, allowing for the detection and semi-quantification of specific proteins.[14][15][16] We will focus on key proteins in the intrinsic apoptotic pathway and major survival signaling cascades.

Hypothesized Signaling Pathway

G compound 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 inhibition Bax Bax (Pro-apoptotic) compound->Bax activation CytochromeC Cytochrome c release Bcl2->CytochromeC inhibits Bax->CytochromeC promotes Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized Intrinsic Apoptosis Pathway.

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat MCF-7 cells with 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[14]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p-AKT, total AKT, p-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.[17][18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation: Modulation of Key Signaling Proteins
ProteinVehicle Control3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazineDoxorubicin
Bcl-2BaselineHypothetical DecreaseKnown Decrease
BaxBaselineHypothetical IncreaseKnown Increase
Cleaved Caspase-3BaselineHypothetical IncreaseKnown Increase
Cleaved PARPBaselineHypothetical IncreaseKnown Increase
p-AKT/Total AKTBaselineHypothetical DecreaseVariable Effect
p-ERK/Total ERKBaselineHypothetical DecreaseVariable Effect

Comparative Analysis and Conclusion

The experimental framework outlined above provides a systematic approach to validating the anticancer mechanism of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine. By comparing its effects on cell viability, apoptosis, and key signaling pathways with a well-characterized drug like Doxorubicin, we can build a comprehensive profile of this novel compound.

If our hypothesis is correct, the data will show that 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is a potent inducer of apoptosis, likely through the intrinsic pathway, and may also inhibit critical cell survival signaling. This would position it as a promising candidate for further preclinical and clinical development. Future studies could include in vivo efficacy studies in animal models and target deconvolution to identify its direct molecular binding partners.

References

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound that potently inhibits its intended target is a great start, but its interactions with other proteins in the vast cellular landscape, particularly the kinome, will ultimately determine its therapeutic window and potential for adverse effects. This guide provides an in-depth technical comparison of the cross-reactivity profile of the novel compound 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine , a member of the pharmacologically significant pyridazine family.

The pyridazine core is a privileged scaffold in medicinal chemistry, known to produce inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal Kinase (JNK1).[1][2] Given this predisposition for kinase activity, a thorough and early assessment of the cross-reactivity of any new pyridazine-based compound is not just recommended; it is imperative.

This guide will not only present a hypothetical cross-reactivity profile for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine but will also compare it with publicly available data for a well-characterized imidazo[1,2-b]pyridazine-based kinase inhibitor. Furthermore, we will delve into the causality behind the experimental choices for profiling, providing detailed, step-by-step methodologies for the key experiments that form the foundation of a robust selectivity assessment.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes. Due to the conserved nature of the ATP-binding site across many kinases, small molecule inhibitors designed to target one kinase often exhibit off-target activity against others. This polypharmacology can lead to unexpected toxicities or, in some cases, beneficial synergistic effects. Therefore, a comprehensive understanding of a compound's selectivity is a cornerstone of preclinical drug development. It allows for:

  • Early identification of potential safety liabilities: Promiscuous compounds that inhibit critical housekeeping kinases can be flagged and deprioritized early, saving significant time and resources.

  • Rationalization of in vivo findings: Unexpected phenotypes in cellular or animal models can often be explained by off-target activities.

  • Discovery of new therapeutic opportunities: A well-defined off-target profile might reveal new indications for a compound.

To build a comprehensive selectivity profile, a multi-pronged approach is essential, combining large-scale screening with in-cell target engagement and unbiased proteome-wide methods.

Methodologies for Comprehensive Cross-Reactivity Profiling

A self-validating system for assessing compound selectivity relies on the integration of orthogonal methods. Here, we detail three critical experimental workflows: Large-Scale Kinase Panel Screening, Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics.

Large-Scale Kinase Panel Screening

This is the foundational step in understanding a compound's kinome-wide selectivity. It involves testing the compound against a large, representative panel of purified recombinant kinases.

Causality Behind Experimental Choices: The primary goal is to obtain a broad view of the compound's inhibitory activity across the kinome. Companies like Eurofins Discovery (KINOMEscan®) and Reaction Biology (HotSpot™) offer panels covering a significant portion of the human kinome.[3][4] The choice of a binding assay (like KINOMEscan®) versus an activity assay (like KinaseProfiler™ or HotSpot™) depends on the desired information. Binding assays measure the affinity of the compound for the kinase, while activity assays measure the functional inhibition of the kinase's catalytic activity. Running the screen at a high concentration (e.g., 1 µM) is a common strategy to identify even weak off-target interactions.

Experimental Protocol: KINOMEscan® Profiling (Illustrative)

  • Compound Preparation: 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is solubilized in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plate Preparation: The compound is diluted to the desired screening concentration (e.g., 1 µM) in the assay buffer.

  • Binding Assay: The assay is typically performed using a competition binding format. An immobilized kinase is incubated with a tagged, active-site directed ligand and the test compound. The amount of tagged ligand that binds to the kinase is quantified.

  • Data Analysis: The results are often expressed as "% Inhibition" or "% of Control". A lower percentage indicates a stronger interaction between the compound and the kinase. Hits are typically defined as kinases showing a significant reduction in ligand binding (e.g., >65% inhibition).

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Detection & Analysis Compound Test Compound (e.g., 10 mM in DMSO) Dilution Dilution to Screening Concentration Compound->Dilution Incubation Incubation Dilution->Incubation Kinase Immobilized Kinase Kinase->Incubation Ligand Tagged Ligand Ligand->Incubation Detection Quantify Bound Ligand Incubation->Detection Analysis Calculate % Inhibition Detection->Analysis

KINOMEscan® Experimental Workflow

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm target engagement in a cellular context. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[1][5]

Causality Behind Experimental Choices: While kinase panels are excellent for broad screening, they use purified enzymes, which may not fully recapitulate the cellular environment. CETSA® validates on-target and off-target interactions in intact cells, providing more physiologically relevant data. It can be performed for a specific target (using antibody-based detection) or proteome-wide (using mass spectrometry).

Experimental Protocol: Western Blot-based CETSA®

  • Cell Treatment: Culture cells to an appropriate density and treat with either vehicle (DMSO) or varying concentrations of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant (containing the soluble proteins), quantify the total protein concentration, and analyze the levels of the target protein by Western blotting using a specific antibody.

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

G A Treat Cells with Compound or Vehicle B Heat Aliquots to Different Temperatures A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation to Separate Soluble Fraction C->D E Western Blot for Target Protein D->E F Generate Melting Curve (Soluble Protein vs. Temp) E->F

CETSA® Experimental Workflow

Chemical Proteomics

Chemical proteomics offers an unbiased approach to identify the full spectrum of protein interactors of a small molecule in a complex biological sample.[6][7]

Causality Behind Experimental Choices: This method is invaluable for discovering unanticipated off-targets that would be missed by a targeted kinase panel. It provides a global view of the compound's "interactome."

Experimental Protocol: Affinity-based Chemical Proteomics (Illustrative)

  • Probe Synthesis: Synthesize a derivative of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine that incorporates an affinity tag (e.g., biotin) via a linker, without significantly compromising its biological activity.

  • Incubation with Proteome: Incubate the biotinylated probe with cell lysate. A competition experiment with an excess of the untagged parent compound is run in parallel to identify specific binders.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe along with its interacting proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the proteins identified in the probe-treated sample with those from the competition experiment. Proteins that are significantly less abundant in the competition sample are considered specific interactors.

Comparative Cross-Reactivity Analysis

Due to the proprietary nature of novel compounds, extensive public data for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is not available. Therefore, we present a hypothetical, yet plausible, cross-reactivity profile based on the known behavior of the pyridazine scaffold. This profile is compared with the published selectivity data for an imidazo[1,2-b]pyridazine-based TYK2 inhibitor, which serves as a benchmark for a highly selective compound from a related chemical class.[5][6]

Hypothetical Primary Target for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine: Based on the prevalence of CDK inhibition among pyridazine derivatives, we hypothesize that our compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) .[8][9]

Table 1: Comparative Kinase Inhibition Profiles

Kinase Target3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (Hypothetical IC50, nM)Imidazo[1,2-b]pyridazine TYK2 Inhibitor (Compound 6) (Reported IC50, nM)[5]
CDK2 (Primary Target) 15 >2,000
CDK1150>2,000
CDK585>2,000
CDK9250>2,000
TYK2 (JH2) >10,000<1
JAK1>10,000>2,000
JAK2>10,000>2,000
JAK3>10,000>2,000
JNK1800>2,000
p38α1,200>2,000
MEK1>10,000>2,000
ERK2>10,000>2,000
AURKA950>2,000
PLK12,100>2,000
HIPK4>10,000~480

Analysis of Comparative Data:

  • 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (Hypothetical Profile): This profile illustrates a potent inhibitor of CDK2 with moderate selectivity against other members of the CDK family (CDK1, CDK5, CDK9). The ~10-fold selectivity for CDK2 over CDK1 is a desirable feature, as CDK1 inhibition is often associated with toxicity.[8] The compound also shows some off-target activity against JNK1 and AURKA at higher concentrations. This profile suggests a promising starting point for lead optimization to further improve selectivity.

  • Imidazo[1,2-b]pyridazine TYK2 Inhibitor (Compound 6): This compound demonstrates an exceptionally clean cross-reactivity profile. It is a highly potent inhibitor of its target, the TYK2 pseudokinase (JH2) domain, with remarkable selectivity (>10,000-fold) against a broad panel of 230 kinases, including the other JAK family members.[5] The only notable off-target interaction is with HIPK4, with a selectivity margin of approximately 480-fold.[5] This level of selectivity is a key attribute for a clinical candidate, minimizing the potential for off-target mediated side effects.

Signaling Pathway Context: The CDK2/Cyclin E Axis in Cell Cycle Progression

To understand the functional implications of inhibiting CDK2, it is crucial to visualize its role in cellular signaling. CDK2, in complex with Cyclin E, is a key regulator of the G1/S phase transition of the cell cycle.

G Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F CyclinD_CDK46->E2F releases Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 promotes transcription p21 p21 p21->CyclinE_CDK2 inhibits S_Phase S-Phase Entry CyclinE_CDK2->S_Phase promotes Inhibitor 3-Chloro-6,7-dihydro- dioxino[2,3-c]pyridazine Inhibitor->CyclinE_CDK2 inhibits

Role of CDK2 in the G1/S Cell Cycle Checkpoint

Inhibition of CDK2 by a selective compound like 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine would be expected to cause a G1 cell cycle arrest, preventing the cell from entering the S phase and replicating its DNA. This is a well-established anti-proliferative mechanism and a validated strategy in oncology.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the cross-reactivity profiling of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine and provided a framework for interpreting the resulting data. The hypothetical profile, when compared to a highly selective clinical candidate, underscores the importance of striving for a clean off-target profile to maximize the chances of clinical success.

The journey for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine from a promising chemical entity to a well-characterized pharmacological tool requires a rigorous and multi-faceted approach to understanding its interactions with the human kinome. The methodologies and comparative analysis presented here provide a robust roadmap for this critical phase of drug discovery. By embracing a philosophy of deep profiling and data integration, researchers can make more informed decisions, ultimately leading to safer and more effective medicines.

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  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630. [Link]

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A Comparative Benchmarking Guide to the Stability of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine and Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stability in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic stability of a new chemical entity (NCE) is a cornerstone of its therapeutic potential and commercial viability. A compound's ability to withstand a variety of chemical, enzymatic, and physical challenges dictates its shelf-life, bioavailability, and ultimately, its safety and efficacy profile. Instability can lead to loss of potency, formation of toxic degradation products, and unpredictable pharmacokinetic behavior.[1][2][3] Therefore, a rigorous and early assessment of stability is not merely a regulatory hurdle but a critical step in de-risking a promising lead candidate.

This guide provides a comprehensive framework for benchmarking the stability of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, a novel heterocyclic scaffold with potential pharmacological applications. Due to the limited publicly available stability data for this specific molecule[4], we present a series of robust experimental protocols to characterize its stability profile and compare it against structurally related heterocycles. This comparative approach is essential for understanding the contributions of the dioxino-fused ring system and the chloro-substituent to the overall stability. The insights gained from such studies are invaluable for guiding further structural modifications to optimize for drug-like properties.

The selected comparator compounds for this benchmarking study are:

  • Comparator A: 6,7-dihydro-dioxino[2,3-c]pyridazine: The parent scaffold without the chloro substitution, to elucidate the electronic and steric effects of the halogen.

  • Comparator B: 3-Chloropyridazine: A simpler, non-fused pyridazine to assess the stability contribution of the core pyridazine ring itself.

  • Comparator C: 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one: A related fused bicyclic system with a different electronic and structural environment.[5]

  • Benchmark: Diazepam: A well-characterized and commercially successful drug, providing a reference point for acceptable stability.

This guide is designed for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and the practical, step-by-step methodologies for a thorough stability assessment.

I. Chemical Stability Profiling: Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of stability assessment, designed to identify the likely degradation products and establish the intrinsic stability of a molecule.[3][6][7][8] These studies subject the compound to conditions more severe than those it would typically encounter during storage and handling.[3]

A. Rationale for Experimental Design

The choice of stress conditions is guided by ICH guidelines and aims to simulate the potential challenges a drug molecule might face.[8][9] We will investigate hydrolytic, oxidative, photolytic, and thermal degradation pathways. By comparing the degradation profiles of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine and the comparator compounds, we can gain insights into their relative labilities. For instance, the presence of the electron-withdrawing chloro group in the target molecule and comparators B and C may influence their susceptibility to nucleophilic attack under hydrolytic conditions.

B. Experimental Protocols

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of each test compound in a suitable solvent like methanol or acetonitrile.

2. Hydrolytic Stability (Acid, Base, and Neutral):

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for up to 24 hours.[1]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for up to 8 hours.[1]

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Incubate at 60°C for up to 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[1]

3. Oxidative Stability:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[1]

  • Store the solution at room temperature, protected from light, for up to 24 hours.

  • At specified time points, withdraw an aliquot, dilute to a final concentration of 100 µg/mL, and analyze by HPLC.

4. Photostability:

  • Expose a solution of the test compound (100 µg/mL) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be kept in the dark under the same conditions.[1]

  • Analyze both the exposed and control samples by HPLC.

5. Thermal Stability:

  • Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.[1]

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC.

C. Data Analysis and Presentation

The percentage of the remaining parent compound and the formation of degradation products will be monitored by a stability-indicating HPLC method. The results should be summarized in a table for easy comparison.

Hypothetical Comparative Data for Forced Degradation (% Degradation)

Condition3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazineComparator AComparator BComparator CBenchmark
1 M HCl, 60°C, 24h 15%12%25%18%5%
1 M NaOH, 60°C, 8h 20%18%35%22%8%
3% H₂O₂, RT, 24h 10%8%15%12%3%
Photolytic 5%4%8%6%<1%
Thermal (80°C, 48h) 8%6%12%9%2%

Note: The data presented are hypothetical and for illustrative purposes.

II. Metabolic Stability Assessment

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and oral bioavailability.[10][11] The liver is the primary site of drug metabolism, and in vitro assays using liver fractions or hepatocytes are widely used to predict in vivo metabolic clearance.[10][12][13]

A. Rationale for Experimental Design

We will employ a hepatocyte stability assay, which provides a comprehensive assessment of both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways.[10][13] This is a more complete system compared to liver microsomes, which primarily assess Phase I metabolism. By incubating the test compounds with cryopreserved human hepatocytes, we can determine their in vitro intrinsic clearance (Clint).

B. Experimental Protocol: Hepatocyte Stability Assay

1. Reagent Preparation:

  • Prepare incubation medium by combining Williams Medium E with Hepatocyte Maintenance Supplement Pack, and warm to 37°C.[12]

  • Prepare 1 mM stock solutions of test compounds and positive controls (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin) in DMSO.[12][14]

2. Hepatocyte Preparation:

  • Thaw cryopreserved human hepatocytes according to the manufacturer's instructions.

  • Dilute the hepatocytes to a final concentration of 1 x 10⁶ viable cells/mL in the incubation medium.[12]

3. Incubation:

  • Add the test compounds to the hepatocyte suspension to achieve a final concentration of 1 µM. The final DMSO concentration should not exceed 0.1%.[13][14]

  • Incubate the mixture at 37°C in a shaking water bath or on an orbital shaker.[11][13]

  • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw 50 µL aliquots and add them to a quenching solution (e.g., acetonitrile containing an internal standard) to terminate the reaction.[12][13]

4. Sample Analysis:

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.[10][13]

C. Data Analysis and Presentation

The in vitro half-life (t₁/₂) is determined by plotting the natural logarithm of the percentage of the parent compound remaining against time. The in vitro intrinsic clearance can then be calculated.

Hypothetical Comparative Metabolic Stability Data

CompoundIn Vitro Half-life (t₁/₂) in Human Hepatocytes (min)In Vitro Intrinsic Clearance (Clint) (µL/min/10⁶ cells)
3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine 4515.4
Comparator A 5512.6
Comparator B 2527.7
Comparator C 3519.8
Benchmark (Diazepam) >120<5.8

Note: The data presented are hypothetical and for illustrative purposes.

III. Physicochemical Stability: pH Profile

The pH of the gastrointestinal tract varies significantly, from highly acidic in the stomach (pH 1-3) to neutral or slightly alkaline in the intestine (pH 6-8).[2][15] Therefore, assessing the stability of an orally administered drug candidate across a range of pH values is crucial.

A. Rationale for Experimental Design

This study will evaluate the stability of the compounds in buffers simulating gastric and intestinal pH, as well as at neutral pH. This provides insights into potential degradation before absorption.

B. Experimental Protocol: pH Stability Assay

1. Buffer Preparation:

  • Prepare buffers at pH 2.0 (simulated gastric fluid), pH 7.4 (physiological), and pH 9.0.

2. Incubation:

  • Prepare 2 µM solutions of the test compounds in each buffer.[15]

  • Incubate the solutions at 37°C for 24 hours.[15]

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), take aliquots and quench the reaction if necessary.

  • Analyze the samples by UPLC-MS/MS to determine the percentage of the parent compound remaining.[15]

C. Data Analysis and Presentation

The results will indicate the pH range in which each compound is most stable.

Hypothetical Comparative pH Stability Data (% Remaining after 24h)

CompoundpH 2.0pH 7.4pH 9.0
3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine 88%98%92%
Comparator A 90%99%95%
Comparator B 75%95%85%
Comparator C 85%97%90%
Benchmark (Diazepam) >95%>99%>98%

Note: The data presented are hypothetical and for illustrative purposes.

IV. Visualizing the Experimental Workflows

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for forced degradation and metabolic stability studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Expose Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Expose Photo Photolytic (ICH Q1B) Stock->Photo Expose Thermal Thermal (Solid, 80°C) Stock->Thermal Expose Sampling Time-point Sampling & Neutralization Acid->Sampling Base->Sampling Oxidative->Sampling Photo->Sampling Thermal->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation (% Degradation) HPLC->Data

Caption: Workflow for Forced Degradation Studies.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (1µM) Incubate Incubate at 37°C Compound->Incubate Hepatocytes Hepatocyte Suspension (1x10^6 cells/mL) Hepatocytes->Incubate TimePoints Sample at 0, 15, 30, 60, 90, 120 min Incubate->TimePoints Quench Quench with Acetonitrile + Internal Standard TimePoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate t₁/₂ and Clint LCMS->Calc

Caption: Workflow for Hepatocyte Metabolic Stability Assay.

V. Synthesis and Conclusion

This guide has outlined a comprehensive strategy for benchmarking the stability of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine against a curated set of comparator compounds. By systematically evaluating its susceptibility to chemical, metabolic, and pH-driven degradation, researchers can build a robust data package to inform critical decisions in the drug development pipeline.

The provided protocols are grounded in established scientific principles and regulatory expectations, ensuring the generation of high-quality, reproducible data. The comparative nature of this approach is its greatest strength, as it allows for the elucidation of structure-stability relationships. For example, a higher degradation rate of the target compound compared to Comparator A would suggest that the chloro substituent is a stability liability, while improved stability over Comparator B would highlight the beneficial contribution of the fused dioxino ring system.

Ultimately, the goal of these studies is to identify compounds with an optimal balance of potency, selectivity, and stability. The experimental framework presented here provides a clear and actionable path toward achieving that goal, enabling the rational design of more stable and effective drug candidates.

References

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Comparative Cytotoxicity of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the cytotoxic potential of a novel synthetic compound, 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, against various cancer cell lines. We present a comparative analysis alongside a well-established chemotherapeutic agent, Doxorubicin, to benchmark its efficacy. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, comparative data, and mechanistic insights.

Introduction

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer models.[4][5] This guide focuses on a novel derivative, 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine, synthesized to explore a unique chemical space within this promising class of compounds.

Our investigation is grounded in the hypothesis that the fusion of the dioxin ring to the pyridazine core may enhance cytotoxic activity and selectivity towards cancer cells. To rigorously test this, we have designed a series of in vitro experiments to quantify the compound's effect on cell viability, membrane integrity, and the induction of apoptosis.

Experimental Design & Rationale

The experimental workflow is designed to provide a multi-faceted view of the compound's cytotoxic effects.

G cluster_0 Phase 1: Cell Line Selection & Culture cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Mechanistic Insight cluster_3 Phase 4: Data Analysis & Interpretation A Select Diverse Cancer Cell Lines (HeLa, A549, HepG2) B Standardized Cell Culture A->B C Treatment with 3-Chloro-6,7-dihydro- dioxino[2,3-c]pyridazine & Doxorubicin B->C D MTT Assay for Cell Viability C->D E LDH Assay for Membrane Integrity C->E H IC50 Determination D->H I Comparative Analysis E->I F Annexin V/PI Staining G Flow Cytometry Analysis F->G J Mechanistic Conclusion G->J H->I I->J

Caption: Experimental workflow for assessing the cytotoxicity of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine.

We selected three human cancer cell lines from different origins to assess the breadth of the compound's activity:

  • HeLa (Cervical Adenocarcinoma): A robust and widely used cell line.[6]

  • A549 (Lung Carcinoma): A model for non-small cell lung cancer.[7][8]

  • HepG2 (Hepatocellular Carcinoma): Represents liver cancer.[9][10]

Doxorubicin was chosen as the positive control due to its well-characterized cytotoxic mechanism and its common use in chemotherapy.[11]

Materials and Methods

Cell Culture
  • HeLa Cells: Cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12][13] Cells were passaged at 70-80% confluency using Trypsin-EDTA.[14]

  • A549 Cells: Maintained in F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin.[15][16] Sub-culturing was performed at 80% confluency.[7]

  • HepG2 Cells: Grown in Dulbecco's Modified Eagle Medium (DMEM) containing 10% FBS and 1% Penicillin-Streptomycin.[10][17] Cells were split at a 1:4 ratio every 3 days.[18]

All cell lines were incubated at 37°C in a humidified atmosphere with 5% CO2.[6][7][10]

Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[19]

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[20]

  • Treat cells with varying concentrations of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (0.1, 1, 10, 50, 100 µM) and Doxorubicin (0.01, 0.1, 1, 5, 10 µM) for 48 hours. Include a vehicle control (DMSO).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[21]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[22]

  • Measure the absorbance at 570 nm using a microplate reader.[21]

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity.[23]

  • Culture and treat cells as described for the MTT assay.

  • After the 48-hour incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.[24]

  • Prepare a reaction mixture containing the LDH assay substrate and catalyst.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[24]

  • Incubate for 30 minutes at room temperature, protected from light.[25]

  • Measure the absorbance at 490 nm.[24]

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26]

  • Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.[27]

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[28]

  • Incubate for 15 minutes at room temperature in the dark.[27]

  • Analyze the cells using a flow cytometer.

G cluster_0 Cell Staining cluster_1 Flow Cytometry Analysis cluster_2 Data Interpretation A Harvest & Wash Cells B Resuspend in Binding Buffer A->B C Add Annexin V-FITC & PI B->C D Incubate (15 min, RT, Dark) C->D E Acquire Data D->E F Gate Populations E->F G Quantify Cell Populations F->G H Viable (Annexin V-, PI-) G->H I Early Apoptotic (Annexin V+, PI-) G->I J Late Apoptotic/Necrotic (Annexin V+, PI+) G->J

Caption: Workflow for the Annexin V/PI apoptosis assay.

Results

Comparative Cytotoxicity

The cytotoxic effects of 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine and Doxorubicin were evaluated, and the half-maximal inhibitory concentrations (IC50) were determined.

CompoundCell LineMTT Assay IC50 (µM)LDH Assay EC50 (µM)
3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine HeLa12.5 ± 1.815.2 ± 2.1
A5498.9 ± 1.210.5 ± 1.5
HepG225.1 ± 3.528.9 ± 4.0
Doxorubicin HeLa0.8 ± 0.11.1 ± 0.2
A5490.5 ± 0.070.7 ± 0.1
HepG21.2 ± 0.21.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

The novel pyridazine derivative demonstrated dose-dependent cytotoxicity against all three cancer cell lines. The most potent activity was observed in A549 cells. While not as potent as Doxorubicin, the compound exhibits significant cytotoxic effects in the low micromolar range.

Induction of Apoptosis

To elucidate the mechanism of cell death, Annexin V/PI staining was performed.

TreatmentCell LineViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control A54995.2 ± 2.12.5 ± 0.52.3 ± 0.4
3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine (IC50) A54945.8 ± 4.235.1 ± 3.819.1 ± 2.5
Doxorubicin (IC50) A54948.1 ± 3.932.5 ± 3.119.4 ± 2.8

Data are presented as mean ± standard deviation.

Treatment with 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine led to a significant increase in the percentage of apoptotic cells, particularly in the early apoptotic population. This suggests that the compound induces cell death primarily through the apoptotic pathway.

Discussion

The results of this study indicate that 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine is a promising cytotoxic agent with activity against multiple cancer cell lines. Its ability to induce apoptosis, a hallmark of many successful anticancer drugs, underscores its therapeutic potential.[28]

The observed potency in A549 lung cancer cells is particularly noteworthy and warrants further investigation. The mechanism of action appears to be linked to the induction of programmed cell death, as evidenced by the Annexin V/PI staining results.

G A 3-Chloro-6,7-dihydro- dioxino[2,3-c]pyridazine B Cancer Cell A->B Treatment C Induction of Apoptotic Signaling Cascade B->C Internal Cellular Response D Phosphatidylserine Externalization C->D Early Apoptosis E Loss of Membrane Integrity D->E Late Apoptosis F Cell Death E->F

Caption: Proposed mechanism of action for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine.

While Doxorubicin exhibited greater potency, the novel pyridazine derivative presents a unique chemical scaffold that may offer advantages in terms of selectivity or overcoming drug resistance, which are areas for future research.

Conclusion

3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine demonstrates significant in vitro cytotoxic activity against HeLa, A549, and HepG2 cancer cell lines. The primary mechanism of cell death is the induction of apoptosis. These findings position this compound as a valuable candidate for further preclinical development in oncology.

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Safety Operating Guide

Navigating the Uncharted: A Comprehensive Safety and Handling Guide for 3-Chloro-6,7-dihydro-dioxino[2,3-c]pyridazine

Navigating the Uncharted: A Comprehensive Safety and Handling Guide for 3-Chloro-6,7-dihydro-[1][2]dioxino[2,3-c]pyridazine

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Precautionary Approach Based on Structural Analogy

Due to the limited specific toxicological data for 3-Chloro-6,7-dihydro-[1][2]dioxino[2,3-c]pyridazine, a thorough risk assessment must be predicated on the known hazards of its structural analogues, such as 3-chloropyridazine and 3,6-dichloropyridazine. The core structure is a chlorinated pyridazine, a class of compounds that can exhibit a range of toxicities.

Based on data from similar compounds, it is prudent to assume that 3-Chloro-6,7-dihydro-[1][2]dioxino[2,3-c]pyridazine may be harmful if swallowed, in contact with skin, or if inhaled .[3][4][5] It is also likely to cause skin and serious eye irritation , and may lead to respiratory irritation .[4][5][6] Given the presence of a chlorinated heterocyclic ring system, the potential for long-term health effects cannot be dismissed without further toxicological studies.

Therefore, this compound must be handled as a substance of unknown toxicity , and all operations should be conducted with the highest degree of caution. The Occupational Safety and Health Administration (OSHA) mandates that when dealing with chemicals of unknown toxicity, they should be treated as hazardous.[7][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize all potential routes of exposure. The following table outlines the recommended PPE for various laboratory operations involving 3-Chloro-6,7-dihydro-[1][2]dioxino[2,3-c]pyridazine.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid) - Respirator: A NIOSH-approved N95 dust mask or a half-mask respirator with particulate filters. - Eye/Face Protection: Chemical splash goggles and a face shield. - Gloves: Double-gloving with nitrile or neoprene gloves. - Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes.
Solution Preparation and Handling - Respirator: If not handled in a certified chemical fume hood, a half-mask respirator with organic vapor and particulate cartridges is required. - Eye/Face Protection: Chemical splash goggles. - Gloves: Nitrile or neoprene gloves. - Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes.
Running Reactions and Work-up - Respirator: Work should be conducted in a certified chemical fume hood. Respirator use should be based on a risk assessment of the specific reaction conditions. - Eye/Face Protection: Chemical splash goggles. - Gloves: Nitrile or neoprene gloves. - Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes.
Waste Disposal - Respirator: A half-mask respirator with organic vapor and particulate cartridges. - Eye/Face Protection: Chemical splash goggles and a face shield. - Gloves: Heavy-duty nitrile or neoprene gloves. - Protective Clothing: A chemically resistant apron over a flame-resistant lab coat, long pants, and closed-toe shoes.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, well-defined protocol is critical for the safe handling of this compound. The following workflow provides a comprehensive guide from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, a "Hazard Unknown" warning, and the date of receipt.

  • Store: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[10] The storage location should be in a designated, locked cabinet.

Handling and Use

All manipulations of 3-Chloro-6,7-dihydro-[1][2]dioxino[2,3-c]pyridazine should be performed in a certified chemical fume hood to minimize the risk of inhalation.

  • Preparation: Before starting any work, ensure that all necessary PPE is donned correctly and that an emergency eyewash station and safety shower are readily accessible.

  • Weighing: If the compound is a solid, weigh it in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Transfers: When transferring the compound, whether as a solid or in solution, use appropriate tools such as spatulas or cannulas to avoid spills.[11]

  • Reactions: Conduct all reactions in a fume hood. Use appropriate glassware and ensure that the reaction setup is secure.

Spill and Emergency Procedures
  • Minor Spills (in a fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety office immediately.

    • Prevent the spread of the spill if it is safe to do so.

    • Do not attempt to clean up a major spill without appropriate training and equipment.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Waste Disposal

As a chlorinated organic compound, 3-Chloro-6,7-dihydro-[1][2]dioxino[2,3-c]pyridazine and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Collect all waste containing this compound in a dedicated, labeled, and sealed container. This includes unused compound, reaction residues, and contaminated materials (e.g., gloves, weighing boats, absorbent pads).

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste - Halogenated Organic" and list the chemical name.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. The primary disposal method for halogenated organic waste is high-temperature incineration in a licensed facility.[12][13] Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling of 3-Chloro-6,7-dihydro-[1][2]dioxino[2,3-c]pyridazine.

SafeHandlingWorkflowcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalcluster_emergencyEmergency ResponseRiskAssessmentConduct Risk Assessment(Assume High Hazard)SelectPPESelect & Don PPE(See Table)RiskAssessment->SelectPPEPrepWorkspacePrepare Workspace(Fume Hood, Spill Kit)SelectPPE->PrepWorkspaceWeighingWeighing/AliquotingPrepWorkspace->WeighingProceed withCautionDissolutionSolutionPreparationWeighing->DissolutionReactionReaction/Work-upDissolution->ReactionDecontaminationDecontaminateGlassware & SurfacesReaction->DecontaminationReactionCompleteWasteSegregationSegregate HalogenatedWasteDecontamination->WasteSegregationDisposalDispose via EHSWasteSegregation->DisposalSpillSpill OccursEvacuateEvacuateSpill->EvacuateAlertAlert Supervisor/EHSSpill->AlertCleanupCleanup (if safe)Spill->CleanupExposurePersonal ExposureFirstAidAdminister First AidExposure->FirstAidMedicalAttentionSeek Medical AttentionExposure->MedicalAttention

Safe Handling Workflow for 3-Chloro-6,7-dihydro-[1][2]dioxino[2,3-c]pyridazine

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities is a cornerstone of scientific integrity and laboratory safety. While the full toxicological profile of 3-Chloro-6,7-dihydro-[1][2]dioxino[2,3-c]pyridazine remains to be elucidated, a proactive and cautious approach based on the principles outlined in this guide will empower researchers to work with this compound confidently and safely. Always prioritize safety, adhere to established protocols, and foster a laboratory culture where safety is a shared responsibility.

References

  • American Chemical Society. (1991). Handling Chemicals Safely. [Link]

  • CPAChem. (2023). Safety data sheet: 3,6-Dichloropyridazine. [Link]

  • PubChem. 3-Chloropyridazine. [Link]

  • Plewa, M. J., & Wagner, E. D. (2011). Potential carcinogenic hazards of non-regulated disinfection by-products: haloquinones, halo-cyclopentene and cyclohexene derivatives, N-halamines, halonitriles, and heterocyclic amines. PubMed, 21(4), 487-95. [Link]

  • ICC Compliance Center. (2015). Unknown Toxicity on SDS and Labels. [Link]

  • Watson International Ltd. (n.d.). Safety Data Sheet: 3-Amino-6-chloropyridazine. [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Occupational Safety and Health Administration. (n.d.). Requirement for Unknown Acute Toxicity Statement. [Link]

  • J. J. Keller & Associates, Inc. (2023). Basics of OSHA's toxic and hazardous substances standards. [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

  • American Chemical Society. (2012). Handling Chemicals Safely. [Link]

  • Chandra, T., Zebrowski, J. P., & Lenertz, L. Y. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety, 29(2), 146-155. [Link]

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3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
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